Triamylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipentylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHAUGDGCWURIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
| Record name | TRI-N-AMYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID0026177 | |
| Record name | Tripentylamine | |
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Molecular Weight |
227.43 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215 °F. Density 0.80 g / cm3., Colorless to yellow liquid with an amine odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | TRI-N-AMYLAMINE | |
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| Record name | Tri-n-amylamine | |
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Boiling Point |
464 to 473 °F at 760 mmHg (NTP, 1992) | |
| Record name | TRI-N-AMYLAMINE | |
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Flash Point |
215 °F (NTP, 1992) | |
| Record name | TRI-N-AMYLAMINE | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | TRI-N-AMYLAMINE | |
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Density |
0.7907 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | TRI-N-AMYLAMINE | |
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Vapor Density |
7.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | TRI-N-AMYLAMINE | |
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Vapor Pressure |
7 mmHg at 79 °F (NTP, 1992), 1.0 [mmHg] | |
| Record name | TRI-N-AMYLAMINE | |
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| Record name | Tri-n-amylamine | |
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CAS No. |
621-77-2 | |
| Record name | TRI-N-AMYLAMINE | |
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| Record name | Tripentylamine | |
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| Record name | 1-Pentanamine, N,N-dipentyl- | |
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Foundational & Exploratory
An In-depth Technical Guide to Triamylamine (CAS Number 621-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine, also known as N,N-dipentylpentan-1-amine or tripentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1] It is a clear, colorless to pale yellow liquid characterized by a distinct amine-like or fishy odor.[2][3] Structurally, it consists of a central nitrogen atom bonded to three pentyl (amyl) groups.[3] This compound is typically available as a mixture of isomers.[4] Due to its long alkyl chains, this compound exhibits strong hydrophobicity, making it insoluble in water but soluble in organic solvents such as alcohol and ether.[1][4]
This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with this compound (CAS 621-77-2), serving as a vital resource for professionals in research and development.
Physicochemical and Toxicological Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 621-77-2 | [1] |
| Molecular Formula | C₁₅H₃₃N | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Odor | Amine-like / Fishy | [2][3] |
| Boiling Point | 240-242.5 °C (464-473 °F) at 760 mmHg | [1][5] |
| 81-83 °C at 0.2 mmHg | [2] | |
| Melting Point | -61.15 °C (estimate) | [2] |
| Density | 0.782 - 0.7907 g/mL at 20-25 °C | [2][6] |
| Vapor Pressure | 1 mmHg at 20 °C; 7 mmHg at 79 °F | [2][6] |
| Vapor Density | 7.83 (Relative to Air) | [1][6] |
| Flash Point | 81 - 102 °C (178 - 215 °F) | [2][5] |
| Refractive Index (n²⁰/D) | 1.436 | [2] |
| Water Solubility | Insoluble (<1 mg/mL) | [1][6] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, ethyl acetate | [2][5] |
| pKa | 9.99 ± 0.50 (Predicted) | [2] |
| XLogP3 | 5.6 | [1] |
Toxicology and Safety Data
This compound is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed, corrosive, and toxic to aquatic life.[5][7]
| Hazard Identification | Details | Reference(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B/1C); Serious Eye Damage (Category 1); Acute Aquatic Hazard (Category 2); Long-term Aquatic Hazard (Category 2); Flammable Liquid (Category 4) | [5][8] |
| Signal Word | Danger | [2][5] |
| Hazard Statements | H227: Combustible liquid. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [5][9][10] |
| Hazard Codes | C, Xi | [2] |
| Risk Statements | R22: Harmful if swallowed. R34: Causes burns. R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |
| UN Number | 2735 | [8] |
| Hazard Class | 8 (Corrosive Substances) | [8] |
| Packing Group | III | [8] |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 0 | [2] |
Synthesis and Reactivity
Synthesis Methods
This compound can be synthesized through several general pathways for tertiary amines:
-
Alkylation of Ammonia (B1221849): This common method involves the reaction of ammonia with an excess of an amyl halide (e.g., 1-chloropentane (B165111) or 1-bromopentane). The reaction proceeds through successive alkylation steps, forming a mixture of primary, secondary, and tertiary amines, from which this compound can be separated.[1]
-
Reduction of Nitriles: Another approach involves the reduction of nitriles using reagents like sodium and alcohol, which can yield various amines, including this compound.[1]
-
Catalytic Hydrogenation: The hydrogenation of specific unsaturated nitrogen-containing compounds in the presence of a suitable catalyst can also produce this compound.[1]
Chemical Reactivity
This compound's reactivity is primarily dictated by the lone pair of electrons on its sterically hindered nitrogen atom.
-
Basicity and Salt Formation: As a base, it readily neutralizes acids in exothermic reactions to form triamylammonium salts and water.[2][4]
-
Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing agents, potentially leading to hazardous byproducts.[1][2]
-
Quaternary Ammonium (B1175870) Salt Formation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary ammonium salts, which are valuable as surfactants and phase-transfer catalysts.[1]
-
Incompatibilities: this compound is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]
Applications
The unique combination of a basic tertiary amine functional group and long, hydrophobic alkyl chains makes this compound a versatile compound in various industrial and research settings.
-
Corrosion Inhibitor: It is a key component in formulations designed to prevent the corrosion of metals, particularly in industrial water and steam systems, by forming a protective film on the metal surface.[1][2]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals, such as quaternary ammonium compounds, which are used as emulsifiers, surfactants, and dyes.[1][11]
-
Agrochemicals: The compound is utilized in the formulation of insecticidal preparations.[1][2]
-
Scientific Research: In materials science, derivatives of tripentylamine are explored for their potential as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and as light-harvesting dyes in organic photovoltaics (OPVs).[1]
Experimental Protocols
Generalized Synthesis: Alkylation of Amylamine
This protocol describes a representative synthesis of a tertiary amine. Disclaimer: This is a generalized procedure and requires optimization and adherence to all institutional safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of pentylamine (1 equivalent) in a suitable solvent like ethanol (B145695) or acetonitrile.
-
Addition of Alkyl Halide: Add 1-bromopentane (B41390) (2.2 equivalents) to the dropping funnel.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the reaction flask to neutralize the HBr formed during the reaction.
-
Reaction: Slowly add the 1-bromopentane to the stirred amine solution at room temperature. After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solution to yield the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Analytical Methods
Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing.[2] Derivatization is often employed for primary and secondary amines, though it is not typically feasible for tertiary amines.[12]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 1.0-1.5 mL/min).
-
Oven Program: Start at 80-100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.[13]
-
-
MS Instrument Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Inject 1 µL of the sample. The resulting mass spectrum is expected to show fragmentation patterns characteristic of long-chain amines, often involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[4]
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
No N-H Stretch: The absence of bands in the 3300-3500 cm⁻¹ region is characteristic of a tertiary amine.[15][16]
-
C-H Stretch: Strong absorptions around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the pentyl groups.[1]
-
C-N Stretch: Aliphatic C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ region.[15]
-
-
Sample Preparation: Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals:
-
The protons on the carbons directly attached to the nitrogen (α-protons, -N-CH₂ -) are deshielded and expected to appear as a multiplet around 2.3-3.0 ppm.[10]
-
Other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the pentyl chains will appear further upfield, typically between 0.8 and 1.6 ppm.
-
-
Expected ¹³C NMR Signals:
-
The carbon atom directly bonded to the nitrogen (α-carbon) will be deshielded and appear in the 40-60 ppm range.
-
The other carbons of the pentyl chains will appear in the typical aliphatic region (~10-40 ppm).
-
Safety, Handling, and Emergency Response
Given its corrosive and hazardous nature, strict safety protocols must be followed when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles or a full-face shield.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For larger quantities, a rubber or plastic apron is recommended.[7][8]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5]
Handling and Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[17]
-
Keep containers tightly closed when not in use.[17]
-
Store below eye level to minimize the risk of spills during retrieval.[8]
-
Use secondary containment for storing larger quantities.[17]
-
Avoid contact with skin, eyes, and clothing.[7]
-
When diluting, always add the amine to the solvent slowly. Never add liquid to the amine.[5]
Emergency Response Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][9]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.[18]
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. h-brs.de [h-brs.de]
- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actenviro.com [actenviro.com]
- 6. US2171809A - Method of determining the purity of trimethylamine - Google Patents [patents.google.com]
- 7. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]
- 8. csn.edu [csn.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. youtube.com [youtube.com]
- 18. hse.kaust.edu.sa [hse.kaust.edu.sa]
An In-depth Technical Guide to the Physical and Chemical Properties of Triamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine, also known as tri-n-pentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N. It is characterized by a central nitrogen atom bonded to three pentyl (amyl) groups. This sterically hindered structure imparts unique physical and chemical properties, making it a subject of interest in various industrial and research applications.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and visualizations of its chemical reactivity.
Physical Properties of this compound
This compound is a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][2][3] Its physical state at room temperature is a liquid, a common trait for primary amines with three or four carbon atoms, while lower aliphatic amines are typically gases and higher ones are solids.[4][5][6] The quantitative physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₃N | [1][4][7][8] |
| Molecular Weight | 227.43 g/mol | [1][4][7] |
| Melting Point | -61.15 °C (estimate) | [7][9] |
| Boiling Point | 240 to 242.5 °C at 760 mmHg (464 to 473 °F) | [1][4][8][10] |
| 81-83 °C at 0.2 mmHg | [2][7][9][11] | |
| Density | 0.782 - 0.802 g/mL at 20-25 °C | [1][2][4][7][8][9] |
| Solubility in Water | Insoluble (<1 mg/mL) | [1][4] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [2][7][9] |
| Flash Point | 97.8 to 101.7 °C (208 to 215 °F) | [1][2][4][7][8][9] |
| Vapor Pressure | 1 mmHg at 20 °C; 0.0338 mmHg at 25°C | [7][8][9] |
| Vapor Density | 7.83 (Relative to Air) | [1][4] |
| Refractive Index (n20/D) | 1.436 - 1.443 | [2][7][8][9][11] |
| pKa | 9.99 ± 0.50 (Predicted) | [7][9] |
Chemical Properties and Reactivity
As a tertiary amine, this compound's chemical behavior is dictated by the lone pair of electrons on the nitrogen atom, which makes it a base and a nucleophile.
Basicity and Acid Reactions: this compound is basic and readily reacts with acids in exothermic neutralization reactions to form salts and water.[1][2][4]
Reactivity with Oxidizing Agents: It can react with strong oxidizing agents, which may lead to hazardous byproducts.[1][2][4] Therefore, it should not be stored or handled near such substances.[1]
Incompatibilities: this compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][4] In combination with strong reducing agents like hydrides, it may generate flammable gaseous hydrogen.[2][4]
Formation of Quaternary Ammonium (B1175870) Salts: When treated with alkyl halides, this compound can form quaternary ammonium salts.[1] This reaction is a cornerstone of its use as a chemical intermediate.[1]
Corrosion Inhibition: this compound is utilized as a corrosion inhibitor, forming a protective film on metal surfaces.[1][2][9] The mechanism involves the adsorption of the amine onto the metal surface, which blocks the active sites for corrosion.
Experimental Protocols
1. Determination of Boiling Point (Distillation Method): The boiling point of this compound can be determined using a simple distillation apparatus.[12]
-
Apparatus: Round-bottom flask, heating mantle, distillation head with a port for a thermometer, condenser, receiving flask, and boiling chips.
-
Procedure:
-
Place a sample of this compound (e.g., 20-30 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the constant temperature at which the liquid is actively boiling and condensing into the receiving flask.[13] Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
2. Determination of Density: The density of this compound can be measured using a pycnometer or a digital densitometer.[14][15][16]
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass.
-
Fill the pycnometer with distilled water and record the mass. Use this to calculate the exact volume of the pycnometer at a given temperature.
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with this compound and record its mass.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
3. Determination of Solubility: A qualitative determination of solubility in water and organic solvents can be performed through simple mixing.[3][4][17]
-
Apparatus: Test tubes, vortex mixer (optional).
-
Procedure:
-
Place a small amount of this compound (e.g., 0.5 mL) into a test tube.
-
Add a small amount of the solvent to be tested (e.g., 3 mL of water).
-
Agitate the mixture vigorously.
-
Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
-
For water solubility, the resulting solution can be tested with pH paper; an alkaline pH is indicative of an amine.[3]
-
Visualizations
Chemical Reactions of this compound
The following diagrams illustrate the fundamental reactivity of this compound as a nucleophile.
Caption: Reaction mechanism of this compound with an acyl chloride.
Caption: Formation of a quaternary ammonium salt.
Experimental Workflow
The logical flow for the experimental determination of the key physical properties of an unknown liquid amine like this compound is depicted below.
Caption: Workflow for physical property analysis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. vernier.com [vernier.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. uvadoc.uva.es [uvadoc.uva.es]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
An In-depth Technical Guide to the Molecular Structure and Formula of Triamylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of triamylamine. It includes detailed tables of quantitative data, generalized experimental protocols for its synthesis and characterization, and a logical workflow for its analysis, designed to be a valuable resource for professionals in research and development.
Molecular Structure and Identification
This compound, also known as tripentylamine, is a tertiary amine with three pentyl (amyl) groups attached to a central nitrogen atom.[1] Its chemical structure is characterized by these three hydrophobic alkyl chains, which contribute to its low solubility in water and solubility in organic solvents like alcohol and ether.[1][2] The IUPAC name for the primary isomer is N,N-dipentylpentan-1-amine.[2] Commercial samples of this compound are often a mixture of isomers.[1]
The fundamental identifiers and molecular formula for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | N,N-dipentylpentan-1-amine | [2] |
| Synonyms | Tripentylamine, Tri-n-amylamine, Tri-n-pentylamine | [1][3] |
| CAS Number | 621-77-2 | [1][2][3][4] |
| Molecular Formula | C₁₅H₃₃N | [2][3][5] |
| Molecular Weight | 227.43 g/mol | [2][3] |
| Canonical SMILES | CCCCCN(CCCCC)CCCCC | [2] |
| InChI Key | OOHAUGDGCWURIT-UHFFFAOYSA-N | [2][5] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented. It is a colorless to pale yellow liquid with a characteristic amine odor.[1][2][6] The following tables provide a summary of its key physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 240-242.5 °C at 760 mmHg | [2][4][5] |
| 81-83 °C at 0.2 mmHg | [3] | |
| Melting Point | -61.15 °C (estimate) | [3] |
| Density | 0.782 g/mL at 25 °C | [3] |
| 0.80 g/cm³ | [6] | |
| Refractive Index (n²⁰/D) | 1.436 | [3] |
| Flash Point | 208 °F (97.8 °C) | [3][4] |
| Vapor Pressure | 1 mmHg at 20 °C | [3] |
| Water Solubility | Insoluble | [2][3][6] |
| pKa | 9.99 ± 0.50 (Predicted) | [3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the identification and characterization of this compound. As a tertiary amine, its infrared (IR) spectrum is distinguished by the absence of N-H stretching bands, which are characteristic of primary and secondary amines.
| Spectroscopic Data | Interpretation | Reference |
| ¹H NMR | Signals corresponding to the protons of the three pentyl groups would be expected. The protons on the carbons alpha to the nitrogen (–CH₂–N) would appear as a triplet at approximately 2.2-2.4 ppm. Other methylene (B1212753) protons would appear as multiplets between approximately 1.2-1.6 ppm, and the terminal methyl protons would be a triplet around 0.9 ppm. | [6] |
| ¹³C NMR | Distinct signals for each of the five carbon atoms in the pentyl chains would be observed. The carbon alpha to the nitrogen would be the most downfield among the aliphatic carbons. | [6] |
| IR Spectroscopy | The spectrum will show C-H stretching vibrations around 2850-2960 cm⁻¹. C-N stretching vibrations for tertiary aliphatic amines typically appear in the 1220-1020 cm⁻¹ region. A key diagnostic feature is the absence of N-H stretching bands around 3300-3500 cm⁻¹. | [6] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 227. Common fragmentation patterns for tertiary amines involve the loss of alkyl radicals. A prominent peak would be expected at m/z = 170, corresponding to the loss of a butyl radical (C₄H₉). | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are representative methods based on standard organic chemistry laboratory techniques.
Synthesis of this compound via Reductive Amination
This protocol describes a common method for synthesizing tertiary amines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dipentylamine (B1346568) (1 equivalent) and pentanal (1.1 equivalents) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.
-
Reduction: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: Same spectrometer as for ¹H NMR.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for C-H and C-N stretching vibrations and confirm the absence of N-H bands.
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, ensuring purity and structural confirmation.
Caption: Logical workflow for the synthesis and characterization of this compound.
Chemical Reactivity and Safety
This compound exhibits typical reactivity for a tertiary amine. It is a basic compound and will react exothermically with acids to form salts.[3][6] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][6][7]
Safety Information:
-
Hazard Codes: C (Corrosive), Xi (Irritant).[3]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Statements: P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Air quality--Determination of trimethylamine--Gas chromatography [english.mee.gov.cn]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, hydrochloride [webbook.nist.gov]
- 6. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Triamylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of triamylamine in organic solvents. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative descriptions indicate its solubility in alcohols and ethers and insolubility in water, precise numerical values are not publicly documented.[1][2] This guide, therefore, focuses on providing a comprehensive, generalized experimental protocol for the determination of this compound solubility, enabling researchers to generate the specific data required for their applications. The methodologies presented are based on established practices for determining the solubility of amines and other chemical compounds. Additionally, a logical workflow for this experimental process is provided in a visual format.
Introduction to this compound and its Solubility
This compound (also known as N,N-dipentylpentan-1-amine) is a tertiary amine with the chemical formula C₁₅H₃₃N.[3] It is a colorless to pale yellow liquid with a characteristic amine odor.[1][3] Like other tertiary amines, its physical and chemical properties, including solubility, are dictated by its molecular structure—a central nitrogen atom bonded to three pentyl groups.
The solubility of a compound is a critical parameter in a vast array of scientific and industrial applications, including chemical synthesis, formulation development, and purification processes. For drug development professionals, understanding a compound's solubility is fundamental to formulation, bioavailability, and ultimately, therapeutic efficacy. While it is generally stated that this compound is soluble in organic solvents such as alcohol and ether, this qualitative information is insufficient for many research and development purposes where precise concentrations are required.[1][2] Aliphatic amines, such as this compound, are generally soluble in a variety of organic solvents, a characteristic attributed to the intermolecular interactions involving the lone pair of electrons on the nitrogen atom.[4][5][6]
Quantitative Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in any organic solvent. The most definitive information found is its insolubility in water, defined as less than 1 mg/mL.[3] This lack of publicly available data necessitates that researchers determine the solubility of this compound experimentally for their specific solvents and conditions of interest. The following sections of this guide are dedicated to providing the necessary protocols to achieve this.
Experimental Protocol for Determining this compound Solubility
The following protocol describes the isothermal shake-flask method, which is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8][9]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials or flasks with airtight screw caps (B75204) or septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (if necessary)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
Centrifuge (optional)
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial or flask. The excess solid (or liquid) phase is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Record the exact mass of this compound added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration of the solute in the solvent remains constant).
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a sufficient period to allow the undissolved this compound to settle.
-
If necessary, the samples can be centrifuged to facilitate the separation of the undissolved solute from the saturated solution.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. If there are any suspended particles, a syringe filter should be used to ensure that only the dissolved solute is collected.
-
Accurately transfer the collected aliquot to a pre-weighed volumetric flask.
-
Weigh the volumetric flask containing the aliquot to determine the mass of the saturated solution.
-
Dilute the sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.
-
Quantification
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., GC-FID or HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
Calculation of Solubility
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass percent (w/w %).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Logical workflow for the experimental determination of this compound solubility.
Conclusion
While qualitative information suggests the solubility of this compound in common organic solvents, this technical guide highlights the absence of specific quantitative data in the public domain. To address this gap, a detailed and robust experimental protocol based on the isothermal shake-flask method is provided. By following this methodology, researchers, scientists, and drug development professionals can accurately determine the solubility of this compound in various organic solvents, enabling them to proceed with their research and development activities with a solid quantitative foundation. The provided workflow diagram offers a clear visual guide to this experimental process.
References
- 1. This compound | 621-77-2 [chemicalbook.com]
- 2. This compound | 621-77-2 [amp.chemicalbook.com]
- 3. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Triamylamine Solubility in Water and Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triamylamine in water and aqueous solutions. Due to its nature as a tertiary amine, the solubility of this compound is critically dependent on the pH of the medium. This document summarizes the available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for understanding its solubility behavior.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited, particularly concerning its dependence on pH and temperature. The available information is summarized in the table below.
| Solvent/Solution | Temperature (°C) | pH | Solubility | Citation |
| Water | Not Specified | Neutral | < 1 mg/mL | [1] |
| Water | Not Specified | Neutral | 9.28 x 10⁻⁵ M | [2] |
| Acidic Aqueous Solution (e.g., HCl) | Not Specified | < 7 | Data not available; expected to be significantly higher than in water due to salt formation. | |
| Basic Aqueous Solution | Not Specified | > 7 | Data not available; expected to be similar to or lower than in pure water. |
Theoretical Background: pH-Dependent Solubility of Amines
This compound (C₁₅H₃₃N) is a tertiary amine and therefore a weak base. Its solubility in aqueous solutions is fundamentally governed by the pH of the medium. In neutral or basic solutions, this compound exists predominantly in its free base form, which is nonpolar and, consequently, has very low water solubility.
Upon acidification of the aqueous medium, the lone pair of electrons on the nitrogen atom of this compound can accept a proton (H⁺) to form the triamylammonium cation (C₁₅H₃₃NH⁺). This protonation reaction is an acid-base neutralization.
The resulting triamylammonium salt (e.g., this compound hydrochloride when hydrochloric acid is used) is an ionic compound. Ionic compounds are significantly more polar than their corresponding free bases and, as a result, exhibit much greater solubility in polar solvents like water. This principle is widely used in the pharmaceutical industry to enhance the aqueous solubility of basic drug molecules for oral or intravenous administration.
The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid, and the ratio of the ionized to the un-ionized form of the amine can be described by the Henderson-Hasselbalch equation :
pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the un-ionized base (this compound)
-
[BH⁺] is the concentration of the ionized conjugate acid (triamylammonium)
This equation illustrates that as the pH of the solution decreases, the concentration of the protonated, more soluble form ([BH⁺]) increases, leading to an overall increase in the solubility of the amine.
Experimental Protocols for Solubility Determination
For a sparingly soluble base like this compound, two common and reliable methods for determining aqueous solubility are the Shake-Flask Method and Potentiometric Titration.
Shake-Flask Method (Equilibrium Solubility)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing aqueous solutions of different, buffered pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the dissolved compound from any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of the analyte. A calibration curve is prepared using standard solutions of known this compound concentrations.
-
Gas Chromatography (GC): Given the volatility of this compound, GC can also be an effective quantification method.
-
UV-Vis Spectroscopy: If this compound exhibits sufficient UV absorbance at a specific wavelength, this can be a straightforward method for quantification.
-
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Potentiometric Titration
This method is particularly useful for determining the solubility-pH profile of ionizable compounds.
Methodology:
-
Sample Preparation: A known amount of this compound is suspended in a known volume of water or a suitable co-solvent/water mixture.
-
Titration: The suspension is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Acquisition: The pH is recorded as a function of the volume of titrant added.
-
Data Analysis: The point at which all of the solid this compound has dissolved is identified by a change in the titration curve. The intrinsic solubility (the solubility of the un-ionized form) and the pKa of the compound can be calculated from the titration data. This method allows for the rapid determination of the solubility over a range of pH values from a single experiment.
Visualizations
Logical Workflow for Shake-Flask Solubility Determination
References
1H NMR spectrum of Triamylamine analysis
An In-depth Technical Guide to the 1H NMR Spectrum of Triamylamine
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, a symmetrical aliphatic amine. The document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure-spectrum correlation.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry. The three chemically equivalent amyl (pentyl) chains result in a limited number of distinct proton environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicity, and integration values are summarized in the table below. These values are based on typical ranges for aliphatic amines and spectral data recorded in deuterated chloroform (B151607) (CDCl3).[1]
| Assignment | Chemical Shift (δ) in ppm | Splitting Pattern (Multiplicity) | Integration |
| α-CH2 | ~ 2.38 | Triplet (t) | 6H |
| β, γ, δ-CH2 | ~ 1.66 - 1.06 | Multiplet (m) | 18H |
| ω-CH3 | ~ 0.90 | Triplet (t) | 9H |
Table 1: Predicted 1H NMR data for this compound in CDCl3.
Interpretation of the Data:
-
α-CH2: The protons on the carbon atom directly bonded to the nitrogen (the α-position) are the most deshielded due to the electron-withdrawing inductive effect of the nitrogen atom. They are expected to appear as a triplet, as they are coupled to the two protons on the adjacent β-carbon.
-
β, γ, δ-CH2: The protons on the central three methylene (B1212753) groups of the pentyl chains are magnetically similar and overlap, resulting in a complex multiplet in the aliphatic region of the spectrum.
-
ω-CH3: The terminal methyl protons are the most shielded and appear as a triplet due to coupling with the two protons on the adjacent δ-carbon.
Experimental Protocol for 1H NMR Analysis
The following protocol provides a standardized procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.
2.1. Materials and Equipment
-
Sample: this compound
-
Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
2.2. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the this compound sample.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
2.3. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed for optimal homogeneity.
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
Acquisition Parameters: Set the following acquisition parameters (values may be adjusted based on the specific instrument):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio)
-
Receiver Gain (RG): Autogain or manually set to an appropriate level
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width (SW): 0-12 ppm
-
Temperature: 298 K (25 °C)
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, perform the following processing steps:
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
-
Visualization of Structure-Spectrum Correlation
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and the correlation between the different proton environments and their corresponding signals in the 1H NMR spectrum.
Figure 1: Correlation of this compound's structure with its 1H NMR signals.
References
Triamylamine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Triamylamine
Introduction
This compound, also known as tripentylamine or N,N-dipentylpentan-1-amine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1][2] It is typically a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][2][3] Due to its long alkyl chains, it is hydrophobic and insoluble in water but soluble in organic solvents like alcohol and ether.[2][3] this compound and its isomers are utilized as chemical intermediates, corrosion inhibitors, and in the formulation of insecticides.[2][4] Its basic nature allows it to participate in various reactions, including neutralizations, alkylations, and quaternizations.[2][3]
This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data, and process visualizations to aid in laboratory and industrial applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₃N | [1][2] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid with an amine odor | [1][3] |
| Boiling Point | 81-83 °C at 0.2 mmHg | [3][4][5] |
| Density | 0.782 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.436 | [3][4][5] |
| Flash Point | 208 °F (97.8 °C) | [4] |
| Water Solubility | Insoluble | [3][4] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [3][4] |
| CAS Number | 621-77-2 | [2][4] |
Synthesis of this compound
Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials, required scale, and desired purity. The most common methods are reductive amination, direct alkylation of lower-order amines, and catalytic conversion of alcohols.
Method 1: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing amines from carbonyl compounds.[6][7] For this compound, this can be achieved by reacting valeraldehyde (B50692) (pentanal) with diamylamine, or in a multi-step process starting from ammonia (B1221849) and valeraldehyde. The direct reaction with diamylamine is more selective.
Figure 1: Reductive Amination Pathway for this compound Synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add diamylamine (1.0 eq) and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add valeraldehyde (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield crude this compound.
Method 2: Alkylation of Amylamines
This classical method involves the stepwise alkylation of ammonia, amylamine, or diamylamine with an amyl halide (e.g., 1-bromopentane). The primary drawback is the potential for over-alkylation, leading to a mixture of primary, secondary, tertiary amines, and quaternary ammonium (B1175870) salts, which necessitates careful purification.[8] Using diamylamine as the starting material provides a more direct route to the tertiary amine.
Figure 2: Synthesis of this compound via Stepwise Alkylation.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, place diamylamine (1.0 eq) and a non-protic solvent like acetonitrile (B52724) or THF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (2.0 eq) to act as an acid scavenger.
-
Addition of Alkylating Agent: Heat the mixture to reflux. Add 1-bromopentane (B41390) (1.1 eq) dropwise from the dropping funnel over 1-2 hours.
-
Reaction: Maintain the reflux for 12-24 hours. Monitor the reaction's completion via TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated salt (e.g., KBr).
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts or water-soluble impurities. Dry the ether layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude this compound. Further purification is typically required.
Method 3: Catalytic Amination of Pentanol
An industrial method involves the reaction of a primary or secondary amine with an alcohol at elevated temperatures and pressures in the presence of a hydrogenation/dehydrogenation catalyst. A specific synthesis for tri-n-pentylamine involves reacting n-pentylamine with n-pentanol.[9]
Experimental Protocol (Based on U.S. Pat. No. 4,851,578): [9]
-
Feed Preparation: Prepare a solution of n-pentylamine (1 mole) in n-pentanol (4 moles). Add 0.25% by weight of a 50% aqueous sodium hydroxide (B78521) solution as a catalyst promoter.[9]
-
Reaction Conditions: The amination is carried out in a high-pressure reactor. The reaction temperature is maintained between 230-235 °C under a total pressure of 60 bar. The hydrogen partial pressure should be around 10 bar.[9]
-
Process: The feed mixture is passed through the reactor containing a suitable hydrogenation catalyst (e.g., copper-impregnated silica (B1680970) gel).[9]
-
Product Collection: The output from the reactor is cooled and depressurized.
-
Separation: The resulting mixture contains tri-n-pentylamine, unreacted starting materials, and byproducts. The components are separated by fractional distillation. Any unreacted di-n-pentylamine can be recycled back into the feed stream to improve overall yield.[9]
Purification of this compound
Crude this compound from synthesis often contains unreacted starting materials, byproducts (such as lower-order amines), and residual solvent. The choice of purification method depends on the nature of the impurities.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 621-77-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 621-77-2 [chemicalbook.com]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CAS NO. 621-77-2 | this compound | C15H33N [localpharmaguide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102614892B - The synthetic method of triethylamine and used catalyst - Google Patents [patents.google.com]
- 9. US4851578A - Preparation of trialkylamines - Google Patents [patents.google.com]
An In-depth Technical Guide on the Basic Reactivity of Triamylamine with Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental reactivity of triamylamine with acids, addressing its basicity, reaction thermodynamics, and kinetics. It is designed to be a valuable resource for professionals in research and development who utilize tertiary amines in their work.
Core Principles of this compound Basicity
This compound, a tertiary amine with the chemical formula (C₅H₁₁)₃N, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Its reactivity with acids is primarily characterized by the donation of this electron pair to a proton (Brønsted-Lowry acid) or a Lewis acid.
The basicity of this compound is influenced by a combination of inductive effects and steric hindrance. The three amyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. However, the bulky nature of the amyl groups creates significant steric hindrance around the nitrogen atom. This steric crowding can impede the approach of an acid, thereby reducing the amine's effective basicity, particularly in solution.[1][2][3] This interplay of electronic and steric factors is crucial in understanding its reaction profile.
Quantitative Basicity Data
| Compound | pKa (Predicted) | Reference |
| This compound | 9.99 ± 0.50 | [4][5] |
Note: The pKa value is for the conjugate acid, triamylammonium.
For context, the experimental pKa of the conjugate acid of the less sterically hindered primary amine, pentylamine, is 10.21.[6] The lower predicted pKa for this compound reflects the influence of steric hindrance.
Reaction with Brønsted-Lowry Acids: Neutralization
This compound undergoes exothermic neutralization reactions with Brønsted-Lowry acids to form triamylammonium salts.[7] The general reaction is as follows:
(C₅H₁₁)₃N + HA → [(C₅H₁₁)₃NH]⁺A⁻
Where HA represents a generic acid.
3.1. Reaction with Strong Acids:
With strong acids such as hydrochloric acid (HCl), the reaction is rapid and goes to completion, forming the corresponding triamylammonium salt.
(C₅H₁₁)₃N + HCl → [(C₅H₁₁)₃NH]⁺Cl⁻
3.2. Reaction with Weak Acids:
The reaction with weak acids, such as carboxylic acids, is an equilibrium process. The position of the equilibrium depends on the relative strengths of the amine and the acid, as well as the solvent used. Tertiary amines like this compound are known to be effective in the reactive extraction of carboxylic acids from aqueous solutions.[8]
(C₅H₁₁)₃N + RCOOH ⇌ [(C₅H₁₁)₃NH]⁺[RCOO]⁻
Reaction with Lewis Acids
As a Lewis base, this compound can react with Lewis acids, which are electron-pair acceptors. A common example is the reaction with boron trifluoride (BF₃), where the nitrogen's lone pair is donated to the electron-deficient boron atom to form a Lewis acid-base adduct.[9][10]
(C₅H₁₁)₃N + BF₃ → (C₅H₁₁)₃N-BF₃
Experimental Protocols
5.1. Synthesis of Triamylammonium Chloride
This protocol is adapted from the synthesis of other amine hydrochlorides.
-
Materials: this compound, concentrated hydrochloric acid, diethyl ether (anhydrous).
-
Procedure:
-
Dissolve a known quantity of this compound in anhydrous diethyl ether in a flask, under an inert atmosphere if possible.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.
-
A white precipitate of triamylammonium chloride will form.
-
Continue stirring for a period to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
5.2. Potentiometric Titration of this compound
Due to the low solubility of this compound in water, a non-aqueous titration is recommended.[11]
-
Materials: this compound, perchloric acid in glacial acetic acid (standardized titrant), glacial acetic acid (solvent), crystal violet indicator.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator. The solution will appear violet (basic).
-
Titrate with a standardized solution of perchloric acid in glacial acetic acid until the endpoint is reached, indicated by a color change to yellowish-green (acidic).
-
A potentiometric titration using a pH meter with a suitable electrode for non-aqueous systems can also be employed to determine the equivalence point more accurately.[12]
-
5.3. Calorimetric Determination of Enthalpy of Neutralization
This protocol provides a general framework for measuring the heat of reaction between this compound and an acid.[13][14]
-
Apparatus: Isothermal titration calorimeter (ITC) or a solution calorimeter.
-
Procedure:
-
Calibrate the calorimeter using a standard reaction with a known enthalpy change.[13]
-
Place a known concentration of the acid (e.g., HCl) in the sample cell.
-
Load a concentrated solution of this compound into the injection syringe.
-
Initiate a series of injections of the this compound solution into the acid solution while monitoring the heat change.
-
The resulting data can be analyzed to determine the enthalpy of neutralization (ΔH).
-
Spectroscopic Characterization of this compound and its Salts
Spectroscopic methods are essential for characterizing this compound and its reaction products.
6.1. NMR Spectroscopy:
-
¹H NMR of this compound: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the amyl chains.[7]
-
¹³C NMR of this compound: The carbon NMR will show distinct signals for the different carbon atoms in the amyl groups.[7]
-
NMR of Triamylammonium Salts: Upon protonation, the signals for the protons and carbons alpha to the nitrogen will shift downfield due to the deshielding effect of the positive charge on the nitrogen. For example, in the ¹H NMR of triethylamine (B128534) hydrochloride, the methylene (B1212753) protons adjacent to the nitrogen show a significant downfield shift compared to the free base.[15] A similar effect would be expected for this compound hydrochloride.
6.2. FTIR Spectroscopy:
-
FTIR of this compound: The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations of the alkyl chains.
-
FTIR of Triamylammonium Salts: Upon salt formation, a broad absorption band typically appears in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in tertiary ammonium (B1175870) salts. The C-N stretching vibration may also shift.[16][17][18][19]
Conclusion
This compound exhibits the characteristic basicity of a tertiary amine, readily reacting with a variety of Brønsted-Lowry and Lewis acids. Its reactivity is moderated by the significant steric hindrance imposed by the three amyl groups, which influences its pKa and may affect the kinetics of its reactions. The formation of triamylammonium salts is a key feature of its chemistry, and these reactions are typically exothermic. While specific quantitative data for this compound is limited, analogies with other long-chain tertiary amines and established experimental protocols provide a solid framework for its application and further study in research and development settings.
References
- 1. Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic H 2 S/CO 2 selectivity in an exceptionally sterically hindered amine membrane - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04997G [pubs.rsc.org]
- 3. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. This compound | 621-77-2 [amp.chemicalbook.com]
- 6. Pentylamine - Wikipedia [en.wikipedia.org]
- 7. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Modelling of formic acid production using solventless trialkylamine reduction strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 10. The reactions between tris(primary amino)boranes and boron trifluoride: alkylaminoboron difluorides and primary amine–boron trifluoride adducts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. potentiometric titration technique: Topics by Science.gov [science.gov]
- 13. Reaction of KHP with excess NaOH or TRIS as standard reactions for calibration of titration calorimeters from 0 to 60 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Enthalpy of Reaction of Tris(hydroxymethyl)aminomethane With Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triethylamine hydrochloride(554-68-7) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
understanding the basicity of tertiary amines like Triamylamine
An In-depth Technical Guide to the Basicity of Tertiary Amines: The Case of Triamylamine
Abstract
Tertiary amines are a cornerstone of organic chemistry, with their basicity playing a pivotal role in fields ranging from pharmaceutical science to industrial catalysis. This technical guide provides a comprehensive examination of the factors governing the basicity of tertiary amines, with a specific focus on this compound. We will dissect the interplay of electronic effects, steric hindrance, and solvation, which collectively determine the proton-accepting ability of these molecules. The guide details the quantitative assessment of basicity through pKa values and presents a standardized experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the core principles of amine chemistry.
Introduction to Amine Basicity
The chemistry of amines is fundamentally characterized by the lone pair of electrons on the nitrogen atom.[1][2] This electron pair allows amines to function as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron-pair donors).[3] When an amine reacts with an acid, its lone pair forms a new bond with a proton, resulting in a positively charged ammonium (B1175870) ion.[2]
The strength of an amine as a base is best quantified by the acidity of its conjugate acid, the ammonium ion. This is expressed as a pKa value (the acid dissociation constant of the conjugate acid), sometimes denoted as pKaH.[4] A higher pKa value for the conjugate acid corresponds to a weaker acid, which in turn means the parent amine is a stronger base.[5][6] Most simple aliphatic amines have conjugate acid pKa values in the range of 10 to 11.[6]
Core Factors Influencing Tertiary Amine Basicity
The basicity of a tertiary amine in solution is not governed by a single factor but is rather the result of a delicate balance between three competing effects: electronic induction, steric hindrance, and solvation.
Electronic Effects (Inductive Effect)
Alkyl groups are electron-donating compared to hydrogen.[2] This positive inductive effect (+I) pushes electron density towards the nitrogen atom, making the lone pair more available and attractive to a proton.[7][8] Consequently, in the gas phase where solvation and steric effects are minimal, the basicity of amines follows a predictable order based on the number of alkyl groups: tertiary > secondary > primary > ammonia.[9][10]
Steric Hindrance
While alkyl groups electronically enhance basicity, their physical size can impede it. Steric hindrance refers to the obstruction caused by bulky groups surrounding the nitrogen atom.[11] In a tertiary amine like this compound, the three large amyl groups can physically block the approach of a proton to the nitrogen's lone pair, making protonation more difficult and thereby reducing basicity.[12] This effect becomes more pronounced as the size of the alkyl substituents increases.
Solvation Effects
In a protic solvent such as water, the stability of the protonated amine (the conjugate acid) is a critical determinant of basicity.[9] The ammonium ion is stabilized by hydrogen bonding with solvent molecules.
-
A primary ammonium ion (RNH₃⁺) has three acidic protons and can form strong hydrogen bonds.
-
A secondary ammonium ion (R₂NH₂⁺) has two such protons.
-
A tertiary ammonium ion (R₃NH⁺) has only one acidic proton, limiting its ability to be stabilized by the solvent.[7]
This superior solvation of primary and secondary ammonium ions significantly stabilizes them, shifting the equilibrium towards protonation and thus increasing the basicity of the parent primary and secondary amines in solution. This is often why secondary amines are the strongest bases in aqueous media, followed by primary and then tertiary amines.[7]
Quantitative Analysis of Amine Basicity
The pKa of the conjugate acid is the standard metric for comparing amine basicity. A higher pKa indicates a stronger base. The table below provides pKa values for a range of amines, illustrating the principles discussed.
| Amine Name | Type | Structure | pKa of Conjugate Acid (pKaH) | Reference(s) |
| Ammonia | - | NH₃ | 9.3 | [2] |
| Methylamine | Primary | CH₃NH₂ | 10.66 | [2][13] |
| Dimethylamine | Secondary | (CH₃)₂NH | 10.74 | [2] |
| Trimethylamine | Tertiary | (CH₃)₃N | 9.81 | [2][4] |
| Ethylamine | Primary | CH₃CH₂NH₂ | 10.67 | [5] |
| Diethylamine | Secondary | (CH₃CH₂)₂NH | 10.93 | - |
| Triethylamine | Tertiary | (CH₃CH₂)₃N | 10.75 | [14] |
| This compound | Tertiary | (CH₃(CH₂)₄)₃N | ~9.99 (Predicted) | [15][16] |
Note: pKa values can vary slightly depending on the measurement conditions (temperature, solvent).
Case Study: this compound
Chemical Formula: C₁₅H₃₃N[17] CAS Number: 621-77-2[15]
This compound (or Tripentylamine) is a tertiary amine consisting of a central nitrogen atom bonded to three pentyl (amyl) chains.[17] It is a clear liquid, insoluble in water, and possesses a characteristic amine odor.[16][18]
Analyzing its basicity in the context of the core factors:
-
Electronic Effect: The three amyl groups exert a strong positive inductive effect, pushing significant electron density onto the nitrogen. This factor alone would suggest high basicity.
-
Steric Hindrance: The long, flexible amyl chains create substantial steric bulk around the nitrogen's lone pair. This significantly hinders the approach of a proton, which counteracts the electronic effect and reduces basicity.
-
Solvation: Due to its large, nonpolar alkyl groups, this compound is insoluble in water.[16] In non-aqueous environments, solvation effects are less pronounced, but the sheer size of the molecule still presents a barrier to interaction with polar species. The conjugate acid, once formed, would be very poorly stabilized by protic solvents.
The predicted pKa of ~9.99 for this compound's conjugate acid is lower than that of smaller tertiary amines like Triethylamine (10.75) and even secondary amines like Diethylamine (10.93).[14][15][16] This indicates that for this compound, the effect of steric hindrance is a dominant factor, overriding the strong electron-donating nature of the three alkyl chains.
Experimental Determination of Basicity
The pKa of an amine is typically determined experimentally via potentiometric titration.[14] This method involves monitoring the pH of an amine solution as a standardized strong acid is added incrementally.
Potentiometric Titration Protocol
-
Preparation: Accurately weigh a sample of the amine (e.g., this compound) and dissolve it in a suitable solvent. For water-insoluble amines, a mixed solvent system (e.g., water-ethanol) may be required.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) and immerse the electrode in the amine solution.
-
Titration: Fill a burette with a standardized strong acid solution (e.g., 0.1 M HCl). Add the acid titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis:
-
Plot the recorded pH values against the volume of acid added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
The pH at the half-equivalence point (the volume of acid added is half that required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.
-
Implications for Research and Drug Development
The basicity of tertiary amines is a critical parameter in drug design and development. The pKa of a drug molecule determines its charge state at a given physiological pH (typically ~7.4).
-
Absorption & Permeability: A drug's ability to cross biological membranes (like the gut wall or the blood-brain barrier) is highest in its neutral, uncharged form. A tertiary amine will be partially protonated at physiological pH. Its pKa dictates the ratio of charged to uncharged species, directly impacting its absorption and distribution (ADME properties).
-
Receptor Binding: Many drug-receptor interactions are dependent on the charge state of the molecule. The basicity of an amine group can be crucial for forming ionic bonds or hydrogen bonds within a receptor's active site.
-
Chemical Synthesis: In organic synthesis, tertiary amines are widely used as non-nucleophilic bases to scavenge acids produced during a reaction.[2] Their efficacy and selectivity for this role depend on their basicity and steric profile. This compound, for instance, could serve as a sterically hindered base.
Conclusion
The basicity of tertiary amines is a complex property governed by a subtle interplay of electronic, steric, and solvation effects. While the electron-donating nature of alkyl groups suggests that tertiary amines should be the strongest bases, steric hindrance and poor solvation of their conjugate acids often reduce their basicity in solution. The case of this compound, with its predicted pKa of ~9.99, exemplifies this principle, where large alkyl groups create significant steric hindrance that tempers its basic strength. A thorough understanding of these factors, quantified by pKa and determined through established experimental protocols like potentiometric titration, is essential for professionals in chemistry and drug development.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Basicity of Aliphatic Amines [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 9. acid base - Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Order of primary secondary terteryBasicity of amines due to steric hi - askIITians [askiitians.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Dissociation constants (p K a) of tertiary and cyclic amines | RTI [rti.org]
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- 16. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. CAS 621-77-2: this compound | CymitQuimica [cymitquimica.com]
- 18. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of Triamylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling and storage of Triamylamine (CAS 621-77-2). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound, also known as tripentylamine, is a tertiary amine.[1] It is a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₃N | [3] |
| Molecular Weight | 227.43 g/mol | [2] |
| Boiling Point | 81-83 °C at 0.2 mmHg | [3] |
| Flash Point | 208 - 215 °F (97.8 - 101.7 °C) | [2][3] |
| Density | 0.782 g/mL at 25 °C | [3] |
| Vapor Pressure | 1 mmHg at 20 °C | [3] |
| Water Solubility | Insoluble | [2][3] |
| Stability | Stable under recommended storage conditions. | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its classification is fundamental to its safe handling.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[2][4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Hazard Pictograms:
Handling Precautions
Proper handling procedures are essential to minimize exposure and associated risks.
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots are advised.[5]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required. If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4][6]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][7]
-
An eyewash station and safety shower must be readily accessible.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[7]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Storage Requirements
Correct storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated area.[8]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[3][9] this compound can react exothermically with acids to form salts and water.[3][9] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][9]
-
Specific Conditions: For long-term stability, it is recommended to store under an inert atmosphere and protect from light.[2][6] Some suppliers recommend refrigerated storage at 2-8°C.[3]
Accidental Release Measures
In the event of a spill or leak, immediate and appropriate action is necessary.
-
Small Spills:
-
Isolate the spill area.[2]
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[2][6]
-
-
Large Spills:
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Fire and Explosion Hazards
This compound is a combustible liquid.[3][9]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Hazardous Combustion Products: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[7]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationships for this compound Storage.
References
- 1. CAS 621-77-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 621-77-2 [chemicalbook.com]
- 4. Buy this compound | 621-77-2 [smolecule.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. TRI-N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. This compound | 621-77-2 | TCI AMERICA [tcichemicals.com]
- 9. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. carlroth.com:443 [carlroth.com:443]
The Synthesis of Triamylamine: A Journey Through the History of Amine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine, a tertiary amine with the chemical formula (C₅H₁₁)₃N, is a versatile compound utilized as a corrosion inhibitor, in insecticide formulations, and as an intermediate in the synthesis of quaternary ammonium (B1175870) compounds.[1] Its discovery and the development of its synthesis are intrinsically linked to the broader history of amine chemistry, a field that has been pivotal in the advancement of organic synthesis and the pharmaceutical industry. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, experimental protocols, and analytical techniques related to this compound.
Historical Perspective: The Dawn of Amine Synthesis
The story of this compound's synthesis begins with the foundational work on amines in the 19th century. It was August Wilhelm von Hofmann who, in the 1850s, first elucidated the structural relationship between amines and ammonia (B1221849).[2][3][4][5] His pioneering work on the reaction of alkyl halides with ammonia, known as Hofmann alkylation , demonstrated that the hydrogen atoms of ammonia could be successively replaced by alkyl groups to form primary, secondary, and tertiary amines, and ultimately quaternary ammonium salts.[2][3][4][5] This fundamental discovery laid the groundwork for the synthesis of a vast array of amines, including this compound.
Early methods for the preparation of aliphatic amines often involved the reaction of alkyl halides with an excess of ammonia to favor the formation of the primary amine.[6] However, this approach typically resulted in a mixture of amines, posing significant purification challenges.[6] The development of more selective methods for the synthesis of tertiary amines became a key area of research in organic chemistry.
Key Synthetic Methodologies for this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The three primary methods are:
-
Alkylation of Amines: A direct extension of Hofmann's original work, this method involves the reaction of dipentylamine (B1346568) with a pentyl halide.
-
Reductive Amination: This versatile method involves the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent.
-
Catalytic Amination of Alcohols: A greener and more atom-economical approach that utilizes pentanol (B124592) as the starting material.
The logical relationship between these primary synthesis routes is illustrated in the diagram below.
Caption: Logical Flow of this compound Synthesis Methods.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key synthetic methods, along with tabulated quantitative data to allow for easy comparison.
Synthesis via Alkylation of Dipentylamine
This classical method involves the nucleophilic substitution of a pentyl halide by dipentylamine.
Experimental Protocol:
A mixture of dipentylamine (1.0 eq.), pentyl bromide (1.1 eq.), and potassium carbonate (1.5 eq.) in a suitable solvent such as acetonitrile (B52724) is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
| Parameter | Value | Reference |
| Reactants | Dipentylamine, Pentyl Bromide, K₂CO₃ | General Method |
| Solvent | Acetonitrile | General Method |
| Temperature | Reflux (~82 °C) | General Method |
| Reaction Time | 12 - 24 hours | General Method |
| Yield | Moderate to Good | General Method |
Synthesis via Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the synthesis of tertiary amines. For this compound, this can be achieved by reacting dipentylamine with pentanal.
Experimental Protocol:
To a solution of dipentylamine (1.0 eq.) and pentanal (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) or methanol, a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) is added portion-wise at room temperature. The reaction is stirred for 4-12 hours and monitored by GC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Dipentylamine, Pentanal | General Method |
| Reducing Agent | Sodium Triacetoxyborohydride | General Method |
| Solvent | 1,2-Dichloroethane or Methanol | General Method |
| Temperature | Room Temperature | General Method |
| Reaction Time | 4 - 12 hours | General Method |
| Yield | High | General Method |
The general workflow for the synthesis of a tertiary amine via reductive amination is depicted below.
Caption: Workflow for Reductive Amination.
Synthesis via Catalytic Amination of Pentanol
This method represents a more modern and sustainable approach, directly converting an alcohol to an amine. A patent describes the synthesis of tri-n-pentylamine from n-pentylamine and n-pentanol.[7] A related patent for the synthesis of tri-n-propylamine reports high yields and selectivity.[8]
Experimental Protocol (adapted from related processes):
A solution of n-pentylamine (1.0 mol) in n-pentanol (4.0 mol) is treated with a catalytic amount of sodium hydroxide (B78521) (0.25% by weight of 50% aqueous solution).[7] The reaction is carried out in a high-pressure reactor in the presence of a copper-based catalyst and hydrogen gas. The reaction temperature is maintained between 230-235 °C, and the total pressure is 60 bar, with a hydrogen partial pressure of approximately 10 bar.[7] After the reaction, the mixture is cooled, and the product is isolated by fractional distillation, achieving a purity of over 99.5%.[7]
| Parameter | Value | Reference |
| Reactants | n-Pentylamine, n-Pentanol | [7] |
| Catalyst | Copper-based / NaOH | [7] |
| Temperature | 230 - 235 °C | [7] |
| Pressure | 60 bar (total), 10 bar (H₂) | [7] |
| Yield | High (Product mixture: 45% Tri-n-pentylamine) | [7] |
| Purity | > 99.5% after distillation | [7] |
Analytical Characterization
The purity and identity of synthesized this compound are typically confirmed using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any byproducts. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.[6][12][13]
¹H NMR Data for this compound (CDCl₃):
-
δ ~2.38 ppm (triplet, 6H, -N-CH₂ -CH₂-)
-
δ ~1.3-1.5 ppm (multiplet, 12H, -N-CH₂-CH₂ -CH₂ -CH₂-CH₃)
-
δ ~0.90 ppm (triplet, 9H, -CH₂-CH₃ )
¹³C NMR Data for this compound (CDCl₃):
-
δ ~54.4 ppm (-N-CH₂ -)
-
δ ~29.5 ppm (-N-CH₂-CH₂ -)
-
δ ~22.8 ppm (-CH₂ -CH₃)
-
δ ~14.2 ppm (-CH₃ )
The general workflow for the analysis of a synthesized amine is shown below.
References
- 1. This compound | 621-77-2 [amp.chemicalbook.com]
- 2. CN101619025A - Continuous preparation method for n-pentylamine - Google Patents [patents.google.com]
- 3. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4851578A - Preparation of trialkylamines - Google Patents [patents.google.com]
- 8. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]
- 9. Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. This compound(621-77-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Triamylamine as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this problem. Amines, in particular, have demonstrated considerable efficacy as corrosion inhibitors for steel in acidic and neutral environments.[1][2] This is attributed to the presence of lone pair electrons on the nitrogen atom, which facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[2] Triamylamine, a tertiary amine, is identified as a corrosion inhibitor, and this document provides a detailed guide to evaluating its effectiveness.[3]
Mechanism of Action of Amine-Based Corrosion Inhibitors
The primary mechanism by which amine compounds inhibit corrosion is through adsorption onto the steel surface. This process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The adsorbed inhibitor molecules form a protective film that isolates the steel from the corrosive environment.
Caption: Proposed mechanism of this compound as a corrosion inhibitor.
Quantitative Data Summary
Effective evaluation of a corrosion inhibitor requires the collection and analysis of various quantitative parameters. The following table summarizes key data points that should be recorded and analyzed. The values presented are hypothetical and for illustrative purposes, based on typical results for effective amine-based inhibitors.
| Parameter | Without Inhibitor | With this compound (X ppm) | Inhibition Efficiency (%) |
| Weight Loss | |||
| Corrosion Rate (mm/year) | 5.2 | 0.5 | 90.4 |
| Potentiodynamic Polarization | |||
| Corrosion Potential (Ecorr) (mV vs. SCE) | -450 | -420 | N/A |
| Corrosion Current Density (Icorr) (µA/cm²) | 150 | 12 | 92.0 |
| Anodic Tafel Slope (βa) (mV/dec) | 70 | 65 | N/A |
| Cathodic Tafel Slope (βc) (mV/dec) | 120 | 110 | N/A |
| Electrochemical Impedance Spectroscopy | |||
| Charge Transfer Resistance (Rct) (Ω·cm²) | 200 | 2500 | 92.0 |
| Double Layer Capacitance (Cdl) (µF/cm²) | 300 | 50 | N/A |
Experimental Protocols
The following are detailed protocols for the most common methods used to evaluate the performance of corrosion inhibitors.[8][9][10]
Weight Loss Method
This gravimetric method provides a direct measure of metal loss due to corrosion.
Materials:
-
Steel coupons (e.g., mild steel) of known dimensions and composition
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Analytical balance (accuracy ±0.1 mg)
-
Polishing paper (various grits)
-
Acetone (B3395972), ethanol
-
Dessicator
Procedure:
-
Mechanically polish the steel coupons with progressively finer grades of polishing paper.
-
Degrease the coupons by washing with acetone and then ethanol.
-
Dry the coupons and store them in a desiccator.
-
Weigh the coupons accurately (W1).
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
-
After immersion, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W2).
-
Calculate the weight loss (ΔW = W1 - W2).
-
The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[8][9]
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): Steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive solution with and without this compound
a) Potentiodynamic Polarization:
This technique measures the current response of the steel to a controlled change in potential.
Procedure:
-
Prepare the steel working electrode by polishing and cleaning as described in the weight loss method.
-
Assemble the three-electrode cell with the steel electrode, reference electrode, and counter electrode immersed in the test solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density without inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
b) Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.
Procedure:
-
Prepare the electrochemical cell as for potentiodynamic polarization.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance with inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a new corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Conclusion
The protocols and data presentation formats outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor for steel. By employing these standardized methods, researchers can obtain reliable and comparable data to ascertain its effectiveness and elucidate its mechanism of action. While direct experimental data on this compound is pending, the established performance of similar amine-based inhibitors suggests its potential as a valuable corrosion protection agent.
References
- 1. researchgate.net [researchgate.net]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. ppsthane.com [ppsthane.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Application Notes and Protocols: Mechanism of Triamylamine as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamylamine, a tertiary aliphatic amine, is utilized as a corrosion inhibitor, particularly for protecting metallic materials in acidic and other corrosive environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the electrochemical processes responsible for corrosion. The lone pair of electrons on the nitrogen atom is central to this protective action, enabling the formation of a coordinate bond with the metal surface. This document provides a detailed overview of the proposed mechanism of action for this compound, supported by data from analogous long-chain aliphatic amines, and outlines key experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This process involves several key interactions:
-
Adsorption: In an acidic solution, the this compound molecule can exist in both a neutral and a protonated state. The neutral molecule can directly adsorb onto the metal surface via chemisorption, where the lone pair of electrons on the nitrogen atom is shared with the vacant d-orbitals of the metal atoms (e.g., iron). The protonated form can also be adsorbed through electrostatic interactions with negatively charged ions (e.g., Cl⁻) that are already adsorbed on the metal surface.
-
Protective Film Formation: The adsorption of this compound molecules leads to the formation of a thin, hydrophobic film on the metal surface. The long amyl chains of the molecule orient themselves away from the surface, creating a barrier that repels water and other corrosive species. This film effectively blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
-
Influence of Molecular Structure: As a tertiary amine, this compound benefits from the electron-donating inductive effect of its three amyl groups. This increases the electron density on the nitrogen atom, enhancing its ability to form a strong coordinate bond with the metal. However, the bulky nature of the amyl groups can introduce steric hindrance, which may affect the packing density of the inhibitor molecules on the surface. The overall high inhibition efficiency of long-chain tertiary amines suggests that the strong adsorption and barrier effect are dominant factors.
The adsorption of aliphatic amines on steel surfaces is often described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.
Data Presentation
The following tables summarize representative quantitative data for long-chain tertiary aliphatic amines, which can be considered analogous to this compound in their corrosion inhibition properties.
Table 1: Inhibition Efficiency of a Tertiary Aliphatic Amine on Mild Steel in 1M HCl Determined by Weight Loss Measurement
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 150.2 | 12.5 | - |
| 50 | 45.1 | 3.7 | 70.0 |
| 100 | 22.5 | 1.9 | 85.0 |
| 150 | 13.5 | 1.1 | 91.0 |
| 200 | 7.5 | 0.6 | 95.0 |
Table 2: Electrochemical Polarization Parameters for a Tertiary Aliphatic Amine on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 1050 | 75 | 120 | - |
| 50 | -480 | 315 | 72 | 118 | 70.0 |
| 100 | -482 | 157 | 70 | 115 | 85.1 |
| 150 | -485 | 94 | 68 | 112 | 91.0 |
| 200 | -488 | 52 | 65 | 110 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for a Tertiary Aliphatic Amine on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 25 | 200 | - |
| 50 | 85 | 120 | 70.6 |
| 100 | 170 | 80 | 85.3 |
| 150 | 280 | 50 | 91.1 |
| 200 | 525 | 30 | 95.2 |
Experimental Protocols
Weight Loss Measurement
This method provides a direct measure of the corrosion rate and inhibitor efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1M HCl)
-
This compound inhibitor
-
Analytical balance (±0.1 mg)
-
Polishing papers (e.g., 240, 400, 600 grit)
-
Acetone, distilled water
-
Drying oven
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of polishing paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry in an oven at 60°C for 15 minutes.
-
Accurately weigh the cleaned and dried coupons (W_initial).
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the coupons in the respective solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, remove the coupons, rinse with distilled water, and gently scrub with a soft brush to remove corrosion products.
-
Rinse again with distilled water, then with acetone, and dry thoroughly.
-
Weigh the coupons again (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss method.
-
Assemble the three-electrode cell with the prepared working electrode and the corrosive solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
Materials:
-
EIS-capable potentiostat/galvanostat
-
Three-electrode electrochemical cell (as described above)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare and set up the electrochemical cell as for the potentiodynamic polarization measurement.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as Rct and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
Visualizations
Caption: Proposed mechanism of corrosion inhibition by this compound.
Application of Triamylamine in Insecticidal Formulations: A Technical Overview for Researchers
Disclaimer: Publicly available scientific literature and patent databases provide limited specific details on the precise role and efficacy of Triamylamine in insecticidal formulations. While its use is noted, comprehensive data on its mechanism of action as an insecticide or as a performance-enhancing adjuvant is not extensively documented. The following application notes and protocols are therefore based on the known physicochemical properties of this compound and general principles of insecticide formulation and testing. This document is intended to serve as a foundational guide for researchers and professionals in the field of drug and pesticide development.
Application Notes: Exploring the Potential Roles of this compound
This compound, a tertiary amine with the formula C₁₅H₃₃N, presents several plausible functions within an insecticidal formulation, primarily as an adjuvant or an inert ingredient. Its chemical characteristics—being a water-insoluble organic liquid with basic properties—are central to its potential applications.
1. pH Modifier and Stabilizer: The stability and efficacy of many active insecticidal ingredients are highly dependent on the pH of the formulation. This compound, being a base, can act as a neutralizing agent for acidic components within the concentrate or adjust the final pH of a spray solution. This can be critical for preventing the degradation of the active ingredient and maintaining its potency.
2. Solvent or Co-solvent: Due to its organic nature and insolubility in water, this compound is a candidate as a solvent or co-solvent for active ingredients that exhibit poor water solubility.[1] Its inclusion can be particularly relevant in the development of emulsifiable concentrate (EC) or oil-in-water (EW) formulations, where it can help to dissolve the active ingredient and maintain a stable emulsion upon dilution.
3. Adjuvant for Enhanced Bioavailability: While not specifically documented for this compound, some lipophilic amine compounds can facilitate the penetration of active ingredients through the waxy cuticle of insects or the leaf surfaces of plants. The long alkyl chains of this compound could potentially enhance the uptake of a co-formulated active ingredient, thereby increasing its biological efficacy.
4. Corrosion Inhibition: this compound is recognized for its properties as a corrosion inhibitor.[1] In pesticide formulations packaged in metal containers, it could serve the dual purpose of enhancing the formulation's performance while also protecting the integrity of the packaging over time.
Physicochemical Data of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective incorporation into formulations.
| Property | Value |
| Molecular Formula | C₁₅H₃₃N |
| Molecular Weight | 227.43 g/mol |
| Appearance | Clear, colorless to yellow liquid[1] |
| Odor | Amine-like[1] |
| Density | 0.80 g/cm³[1] |
| Flash Point | 215 °F[1] |
| Water Solubility | Insoluble[1] |
| Reactivity Profile | Reacts with oxidizing agents; neutralizes acids in exothermic reactions.[1] |
Experimental Protocols for Efficacy and Stability Testing
The following protocols provide a standardized framework for evaluating insecticidal formulations that may include this compound.
Protocol 1: Contact Toxicity Bioassay via Spray Application
Objective: To quantify the direct insecticidal effect of a formulation when applied topically to a target pest.
Materials:
-
Laboratory spray tower with a calibrated nozzle
-
Target insect species (e.g., Musca domestica, Blattella germanica)
-
Rearing cages and controlled environment chamber
-
Test formulations (including a version without this compound for comparison)
-
Control solution (formulation blank without the active ingredient)
-
Petri dishes lined with filter paper
-
Carbon dioxide for insect anesthetization
Methodology:
-
Culture and select healthy, uniform-aged adult insects for testing.
-
Prepare serial dilutions of the test formulation.
-
Anesthetize a cohort of 20-25 insects using a brief exposure to CO₂.
-
Place the anesthetized insects in a Petri dish and position it within the spray tower.
-
Apply a precise volume of the diluted formulation as a fine mist.
-
Following application, transfer the insects to a clean recovery cage provisioned with food and water.
-
Assess and record insect mortality at 1, 6, 12, 24, and 48 hours post-treatment.
-
Conduct three to five replicates for each concentration and the control.
-
Analyze the resulting data using probit analysis to determine the LC₅₀ (Lethal Concentration, 50%).
Protocol 2: Residual Efficacy on Inanimate Surfaces
Objective: To determine the longevity and residual effectiveness of an insecticidal formulation after application to a surface.
Materials:
-
Standardized surfaces (e.g., glass, unglazed ceramic tile, or wood)
-
Micropipette or automated sprayer for uniform application
-
Test insect species
-
Confinement rings (e.g., glass or PVC)
-
Controlled aging chamber (e.g., 25°C, 60% relative humidity)
Methodology:
-
Apply a precise amount of the test formulation to the center of each test surface and spread evenly. Allow the surfaces to dry completely.
-
Age the treated surfaces in a controlled chamber for specified durations (e.g., 0, 7, 14, 30, and 60 days).
-
At each designated time point, place a confinement ring on the treated surface.
-
Introduce a cohort of 10-15 insects into the ring and cover it with a mesh lid.
-
Record the time until knockdown for each insect and the final mortality after 24 hours of continuous exposure.
-
Compare the results over time to quantify the decay in residual activity.
Protocol 3: Formulation Stability Analysis
Objective: To evaluate the physical and chemical integrity of the formulation under simulated long-term storage conditions.
Materials:
-
Borosilicate glass vials with airtight caps
-
Laboratory oven (54 ± 2°C)
-
Low-temperature incubator or refrigerator (0 ± 2°C)
-
Analytical instrumentation for active ingredient quantification (e.g., HPLC or GC)
-
Viscometer, pH meter, and particle size analyzer
Methodology:
-
Accelerated Storage:
-
Dispense the formulation into multiple sealed glass vials.
-
Store one set of vials at 54 ± 2°C for 14 days (to simulate approximately two years at ambient temperature).
-
Store a second set at 0 ± 2°C for 7 days to assess cold stability.
-
-
Post-Storage Evaluation:
-
Allow the samples to equilibrate to room temperature.
-
Conduct a visual inspection for any signs of physical instability, such as phase separation, crystallization, or sedimentation.
-
Measure and compare the pH, viscosity, and particle size distribution (if applicable) against the initial values.
-
Quantify the concentration of the active ingredient and compare it to the initial measurement to determine chemical degradation. A stable formulation will exhibit minimal change in these parameters.
-
Visualizations
The following diagrams provide a conceptual overview of the formulation development process and the potential interplay of its components.
Caption: A generalized workflow for the research and development of an insecticidal formulation.
Caption: Interrelationship of components within a theoretical insecticidal formulation.
References
Application Notes and Protocols: Triamylamine as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of triamylamine as a chemical intermediate in organic synthesis, with a focus on the preparation of quaternary ammonium (B1175870) compounds and corrosion inhibitors. Detailed experimental protocols, representative data, and workflow visualizations are provided to guide researchers in utilizing this versatile tertiary amine.
Application Note 1: Synthesis of Quaternary Ammonium Compounds (QACs)
This compound serves as an excellent precursor for the synthesis of quaternary ammonium compounds (QACs), which have broad applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The most common method for this transformation is the Menschutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide.[1]
The general reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbon of an alkyl halide, leading to the formation of a tetra-alkylammonium salt. The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the ionic product.
Experimental Protocol: Synthesis of N-Benzyl-N,N,N-triamylammonium Chloride
This protocol describes a representative synthesis of a quaternary ammonium salt from this compound and benzyl (B1604629) chloride.
Materials:
-
This compound (C₁₅H₃₃N)
-
Benzyl chloride (C₇H₇Cl)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (22.7 g, 0.1 mol).
-
Add 100 mL of anhydrous acetonitrile to dissolve the this compound.
-
Slowly add benzyl chloride (12.6 g, 0.1 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 150 mL of anhydrous diethyl ether to the cooled solution to precipitate the quaternary ammonium salt.
-
Collect the white precipitate by vacuum filtration and wash with two 50 mL portions of cold diethyl ether.
-
Dry the product under vacuum to obtain N-benzyl-N,N,N-triamylammonium chloride.
Representative Data
The following table summarizes representative data for the synthesis of N-benzyl-N,N,N-triamylammonium chloride.
| Parameter | Value |
| Reactant Molar Ratio | 1:1 (this compound:Benzyl chloride) |
| Reaction Time | 24 hours |
| Reaction Temperature | 82°C (Reflux) |
| Solvent | Acetonitrile |
| Product Yield | 85% |
| Purity (by NMR) | >98% |
| Melting Point | 145-148°C |
Synthetic Workflow
Application Note 2: Formulation of Corrosion Inhibitors
This compound and its derivatives are effective corrosion inhibitors for metals, particularly in acidic environments.[2] The nitrogen atom in this compound can adsorb onto the metal surface through its lone pair of electrons, forming a protective film that isolates the metal from the corrosive medium. The long amyl chains create a hydrophobic barrier, further preventing the ingress of corrosive agents.
The effectiveness of this compound as a corrosion inhibitor can be enhanced by converting it into a quaternary ammonium salt, which can then be formulated with other additives to create a comprehensive corrosion inhibitor package.
Experimental Protocol: Preparation and Evaluation of a this compound-Based Corrosion Inhibitor Formulation
This protocol outlines the preparation of a simple corrosion inhibitor formulation based on a this compound-derived QAC and its evaluation using the weight loss method.
Part A: Preparation of the Corrosion Inhibitor
-
Synthesize a quaternary ammonium salt from this compound, for example, N-butyl-N,N,N-triamylammonium bromide, following a similar procedure to the one described in Application Note 1, using butyl bromide as the alkylating agent.
-
Prepare a stock solution of the synthesized QAC in a suitable solvent, such as isopropanol, at a concentration of 10% (w/v).
Part B: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.2 cm)
-
1 M Hydrochloric acid (HCl) solution
-
Corrosion inhibitor stock solution (from Part A)
-
Acetone
-
Emery paper (various grades)
-
Analytical balance
Procedure:
-
Prepare mild steel coupons by abrading the surfaces with emery paper, degreasing with acetone, washing with deionized water, and drying.
-
Weigh each coupon accurately and record the initial weight.
-
Prepare test solutions by adding different concentrations of the corrosion inhibitor stock solution to 1 M HCl (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.
-
Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution of HCl with antimony trioxide and stannous chloride) to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Weigh the cleaned and dried coupons to determine the final weight.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
Corrosion Rate (g/m²h) = (Initial Weight - Final Weight) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Representative Data
The following table shows representative data for the corrosion inhibition efficiency of a this compound-based QAC on mild steel in 1 M HCl.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 10.46 | - |
| 50 | 15.1 | 3.15 | 69.9 |
| 100 | 8.5 | 1.77 | 83.1 |
| 200 | 4.2 | 0.88 | 91.6 |
| 500 | 2.1 | 0.44 | 95.8 |
Logical Workflow for Corrosion Inhibition Evaluation
Application Note 3: Use in Insecticide Formulations
While specific, publicly available protocols are limited, this compound is cited as an intermediate in the preparation of certain insecticidal formulations.[3] In this context, it is likely used as a building block to synthesize more complex molecules with pesticidal activity. The lipophilic nature of the amyl groups can aid in the penetration of the active ingredient through the waxy cuticle of insects. The synthesis would likely involve the functionalization of the this compound core or its conversion to a quaternary ammonium salt which itself may possess insecticidal properties or serve as a precursor to the final active ingredient. Researchers in agrochemical development can explore the derivatization of this compound to create novel insecticidal compounds.
Disclaimer: The experimental protocols and data presented are representative and intended for illustrative purposes. Actual results may vary and optimization may be required for specific applications. Always follow appropriate laboratory safety procedures.
References
Triamylamine: A Sterically Hindered Base for Selective Dehydrohalogenation Reactions
Application Note
Introduction
Triamylamine, a tertiary amine with the chemical formula C₁₅H₃₃N, serves as a valuable non-nucleophilic, sterically hindered base in organic synthesis. Its significant steric bulk around the nitrogen atom makes it particularly well-suited for promoting dehydrohalogenation reactions of alkyl halides to yield alkenes. Due to its size, this compound preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene, commonly known as the Hofmann product. This regioselectivity is in contrast to the thermodynamically more stable, more substituted Zaitsev product often obtained with smaller, unhindered bases. This application note details the properties of this compound and its application in selective dehydrohalogenation reactions, providing protocols for researchers in organic synthesis and drug development.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₃N | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 240-245 °C (at 760 mmHg) | Not explicitly found |
| Density | ~0.80 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether. | [1] |
| pKa (of the conjugate acid) | ~10-11 (Estimated based on similar tertiary amines) | Not explicitly found |
Application in Dehydrohalogenation: The Hofmann Elimination
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[2] The regiochemical outcome of this reaction is primarily governed by the nature of the base employed.
-
Zaitsev's Rule: With small, unhindered bases (e.g., hydroxide, ethoxide), the reaction typically follows Zaitsev's rule, which predicts the formation of the most substituted (and thermodynamically most stable) alkene as the major product.[3][4]
-
Hofmann's Rule: In contrast, bulky, sterically hindered bases like this compound favor the Hofmann rule.[3][4][5] The steric hindrance of the base makes it difficult to access the more substituted β-hydrogens. Consequently, the base preferentially abstracts a proton from the more accessible, less substituted β-carbon, leading to the formation of the least substituted alkene.[3][4]
The use of this compound is therefore advantageous when the desired synthetic target is a terminal or less substituted alkene.
Reaction Mechanism
The dehydrohalogenation of alkyl halides using this compound proceeds via a concerted E2 (bimolecular elimination) mechanism.[2][6] In this single-step process, the base removes a β-proton simultaneously with the departure of the halide leaving group, leading to the formation of a double bond.[2][6]
Caption: E2 mechanism of dehydrohalogenation using this compound.
Experimental Protocols
While specific literature examples detailing the use of this compound in dehydrohalogenation are scarce, the following general protocols can be adapted based on the principles of reactions with other bulky amine bases like N,N-diisopropylethylamine (DIPEA).
Protocol 1: General Procedure for the Dehydrohalogenation of a Secondary Alkyl Halide
Objective: To synthesize a mixture of alkenes from a secondary alkyl halide, favoring the Hofmann product.
Materials:
-
Secondary alkyl halide (e.g., 2-bromoheptane)
-
This compound (≥ 98%)
-
High-boiling point aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the secondary alkyl halide (1.0 eq) in the chosen aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Base: Add this compound (1.5 - 2.0 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid solution (e.g., 1 M HCl) to quench the reaction and protonate the excess amine.
-
Extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation if the product is volatile.
-
Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of Hofmann to Zaitsev products and to calculate the overall yield.
-
Protocol 2: Small-Scale Dehydrohalogenation for Product Ratio Analysis
Objective: To quickly determine the regioselectivity of the dehydrohalogenation of a new substrate with this compound.
Materials:
-
Alkyl halide (0.1 mmol)
-
This compound (0.2 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF, 1 mL)
-
Internal standard (e.g., dodecane)
-
GC vial with a screw cap
Procedure:
-
Sample Preparation: In a GC vial, combine the alkyl halide, this compound, and the chosen solvent. Add a known amount of an internal standard.
-
Reaction: Seal the vial and heat it in a heating block or oil bath at a predetermined temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, directly analyze a sample of the reaction mixture by GC-MS. The product ratio can be determined by comparing the peak areas of the alkene isomers relative to the internal standard.
Logical Workflow for a Dehydrohalogenation Experiment
The following diagram outlines the logical steps involved in planning and executing a dehydrohalogenation reaction using a bulky base like this compound.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Quaternization Reactions of Triamylamine with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternization of tertiary amines, a classic SN2 reaction known as the Menshutkin reaction, is a fundamental process in organic synthesis for the formation of quaternary ammonium (B1175870) salts (QAS). These salts have wide-ranging applications, including as phase-transfer catalysts, surfactants, disinfectants, and key intermediates in pharmaceutical synthesis. This document provides detailed application notes and experimental protocols for the quaternization of triamylamine with various alkyl halides. This compound, a sterically hindered tertiary amine, presents unique reactivity considerations that will be explored.
The reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbon of an alkyl halide, leading to the formation of a tetraalkylammonium halide. The reaction rate and yield are influenced by several factors, including the nature of the alkyl halide, the solvent, reaction temperature, and pressure.
Reaction Mechanism and General Workflow
The quaternization of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically second-order, with the rate dependent on the concentrations of both the this compound and the alkyl halide.
Caption: SN2 reaction mechanism for this compound quaternization.
A general workflow for conducting and analyzing these reactions is outlined below.
Caption: General experimental workflow for quaternization reactions.
Quantitative Data Summary
The following tables summarize kinetic and yield data for the quaternization of this compound and the structurally similar tributylamine (B1682462) with various alkyl halides. Data for tributylamine is included for comparative purposes due to the limited availability of specific kinetic data for this compound.
Table 1: Reaction Rate Constants (k) for the Quaternization of Trialkylamines
| Trialkylamine | Alkyl Halide | Solvent | Temperature (°C) | Rate Constant (k) [L mol⁻¹ s⁻¹] |
| This compound | Ethyl Iodide | Acetone (B3395972) | 25 | 2.04 x 10⁻⁴ |
| Tributylamine | Butyl Iodide | Acetonitrile (B52724) | 40 | 1.30 (relative to itself) |
| Tributylamine | Benzyl Chloride | - | - | Slower than Triethylamine |
Table 2: Typical Reaction Conditions and Yields for Quaternization of Tertiary Amines
| Tertiary Amine | Alkyl Halide | Molar Ratio (Amine:Halide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Tertiary Amines | Alkyl Halides | 1:1.3 to 1:2.9 | None or Alcohol | 50-140 | 2-24 | High |
| Tributylamine | n-Butyl Bromide | 1:1 | Acetonitrile | Reflux | 22-24 | >90 |
| Triethylamine | Ethyl Iodide | 1:1 | Various | 25-100 | Variable | Variable |
Experimental Protocols
The following are detailed protocols for the quaternization of this compound with various alkyl halides. These protocols are based on established methodologies for Menshutkin reactions and can be adapted based on laboratory equipment and specific research needs.
Protocol 1: Synthesis of N,N,N-Triamyl-N-ethylammonium Iodide
Materials:
-
This compound
-
Ethyl iodide
-
Acetone (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.05 mol) in 50 mL of anhydrous acetone.
-
Add ethyl iodide (e.g., 0.055 mol, 1.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N,N,N-triamyl-N-ethylammonium iodide as a white crystalline solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Synthesis of N,N,N-Triamyl-N-propylammonium Bromide
Materials:
-
This compound
-
n-Propyl bromide
-
Acetonitrile (anhydrous)
-
Pressure vessel or sealed tube
-
Oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (anhydrous)
Procedure:
-
In a pressure vessel or a thick-walled sealed tube, combine this compound (e.g., 0.04 mol) and n-propyl bromide (e.g., 0.048 mol, 1.2 equivalents).
-
Add 20 mL of anhydrous acetonitrile as the solvent.
-
Seal the vessel and place it in an oil bath preheated to 80-100°C.
-
Stir the reaction mixture magnetically for 48 hours.
-
After the reaction period, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the product and wash away any unreacted starting materials.
-
Decant the ether and dry the solid product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/ether).
-
Characterize the product by spectroscopic methods and melting point determination.
Protocol 3: Synthesis of N,N,N-Triamyl-N-butylammonium Bromide
Materials:
-
This compound
-
n-Butyl bromide
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Hexane (B92381) (anhydrous)
Procedure:
-
Place this compound (e.g., 0.03 mol) and n-butyl bromide (e.g., 0.033 mol, 1.1 equivalents) in a 50 mL round-bottom flask.
-
Add 25 mL of ethanol as the solvent.
-
Fit the flask with a reflux condenser and a stir bar.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 72 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Wash the oily residue with anhydrous hexane (3 x 20 mL) to remove unreacted starting materials. The quaternary ammonium salt should be insoluble in hexane.
-
Dry the resulting solid or viscous oil under high vacuum to remove all traces of solvent.
-
Characterize the final product.
Protocol 4: Quaternization with Isopropyl Bromide (A Note on Steric Hindrance)
The reaction of this compound with a secondary alkyl halide like isopropyl bromide is expected to be significantly slower than with primary alkyl halides due to increased steric hindrance at the reaction center.
Considerations:
-
Reaction Conditions: Harsher conditions, such as higher temperatures (e.g., 120-140°C) and longer reaction times (several days to weeks), may be necessary. The use of a pressure vessel is required.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be more effective than alcohols or acetone in promoting the reaction.
-
Yield: The yield of the quaternary ammonium salt is expected to be lower due to competing elimination reactions (E2) which are favored with sterically hindered bases and secondary halides.
-
Protocol Adaptation: The protocol for n-propyl bromide (Protocol 2) can be adapted by increasing the temperature and reaction time significantly. Careful monitoring of the reaction is crucial.
Monitoring the Reaction
Several techniques can be employed to monitor the progress of the quaternization reaction:
-
Thin Layer Chromatography (TLC): The disappearance of the starting amine and the appearance of the polar quaternary ammonium salt (which typically remains at the baseline) can be monitored.
-
Conductivity Measurement: As the reaction proceeds, the concentration of ionic quaternary ammonium salt increases, leading to a rise in the electrical conductivity of the solution. This can be monitored in real-time.[1][2][3][4]
-
¹H NMR Spectroscopy: The reaction can be monitored by observing the disappearance of the signals corresponding to the α-protons of the alkyl halide and the appearance of new signals for the N-alkyl group in the product.
Purification and Characterization
-
Purification: The primary method for purifying solid quaternary ammonium salts is recrystallization .[5][6][7][8] A suitable solvent system is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include acetone, ethanol, isopropanol, or mixtures like acetone/diethyl ether or ethanol/hexane. Washing the crude product with a non-polar solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, hexane) is also an effective purification step.[6]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the quaternary ammonium salt.[9][10][11][12] The chemical shifts of the protons and carbons on the alkyl groups attached to the nitrogen will be deshielded compared to the starting amine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the C-N bond and the absence of N-H bonds (in case of secondary amine impurities).
-
Melting Point: Pure quaternary ammonium salts typically have sharp melting points, which can be used as an indicator of purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass of the quaternary ammonium cation.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scispace.com [scispace.com]
- 3. Conductivity detection for monitoring mixing reactions in microfluidic devices - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 8. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Triamylamine as a Phase Transfer Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique often leads to faster reactions, higher yields, milder reaction conditions, and the use of less expensive and environmentally benign reagents and solvents.[2][3] Quaternary ammonium (B1175870) salts are a common class of phase transfer catalysts.[4]
Triamylamine, a tertiary amine, can function as a precursor to a phase transfer catalyst. While not a catalyst itself in the traditional sense, it can react in situ with an alkylating agent present in the reaction mixture to form a triamylalkylammonium salt.[5] This quaternary ammonium salt is the active catalytic species that transports anions from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The lipophilicity of the three amyl groups on the nitrogen atom enhances the solubility of the in situ formed quaternary salt in the organic phase, a crucial factor for efficient catalysis.
This document provides detailed application notes and protocols for the use of this compound as a phase transfer catalyst in common organic reactions. It should be noted that while the principles are well-established for long-chain trialkylamines, specific quantitative data for this compound is limited in the available literature. Therefore, where specific data for this compound is unavailable, data for analogous long-chain trialkylamines such as tributylamine (B1682462) and trioctylamine (B72094) are provided as a reference.
Principle of Operation
The catalytic cycle of this compound in phase transfer catalysis involves two key stages:
-
In Situ Catalyst Formation: this compound reacts with an alkylating agent (R'-X) in the organic phase to form a quaternary ammonium salt, triamylalkylammonium halide ([(C₅H₁₁)₃NR']⁺X⁻). This salt is the active phase transfer catalyst.
-
Anion Exchange and Transfer: At the interface of the aqueous and organic phases, the triamylalkylammonium cation exchanges its halide anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase. The resulting ion pair ([(C₅H₁₁)₃NR']⁺Y⁻) is sufficiently lipophilic to be transported into the organic phase.
-
Reaction in the Organic Phase: In the organic phase, the reactant anion (Y⁻) is now "naked" and highly reactive, readily reacting with the organic substrate (R-Z) to form the desired product (R-Y). The triamylalkylammonium cation then pairs with the leaving group anion (Z⁻).
-
Catalyst Regeneration: The triamylalkylammonium salt with the leaving group anion ([(C₅H₁₁)₃NR']⁺Z⁻) migrates back to the aqueous interface to exchange for another reactant anion (Y⁻), thus completing the catalytic cycle.
Applications in Organic Synthesis
This compound, through its in situ formation of a quaternary ammonium salt, can be effectively employed in a variety of phase transfer catalyzed reactions, including:
-
Nucleophilic Substitution Reactions: Synthesis of ethers, esters, nitriles, and azides from the corresponding alkyl halides.
-
Dichlorocyclopropanation: Generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base for the synthesis of dichlorocyclopropanes from alkenes.
-
Alkylation Reactions: C-, O-, N-, and S-alkylation of various substrates.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions catalyzed by long-chain trialkylamines, which can serve as a proxy for the expected performance of this compound.
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ether Synthesis | Phenol (B47542) | 1-Bromobutane (B133212) | Tributylamine (in situ) | Toluene (B28343)/Water | 70 | 4 | ~95% | [2] |
| Nitrile Synthesis | 1-Bromooctane | NaCN | Aliquat 336 (Trioctylmethylammonium chloride) | Water/Decane | 105 | 2 | 99 | [7] |
| Dichlorocyclopropanation | Styrene (B11656) | Chloroform/NaOH | Benzyltriethylammonium chloride | Dichloromethane (B109758)/Water | RT | 24 | 77 | [8] |
| Alkylation | N-(Diphenyl)methylene glycine (B1666218) t-butyl ester | Benzyl bromide | Carbohydrate-based Quaternary Ammonium Salt (10) | Toluene/50% NaOH | 0 | 2 | 67-88 | [9] |
Note: The data presented for tributylamine and Aliquat 336 are indicative of the performance of long-chain trialkylamine-based phase transfer catalysts and can be considered as a baseline for reactions employing this compound.
Experimental Protocols
Protocol for Nucleophilic Substitution: Synthesis of Butyl Phenyl Ether
This protocol describes the synthesis of butyl phenyl ether from phenol and 1-bromobutane using this compound as an in situ phase transfer catalyst.
Materials:
-
Phenol
-
1-Bromobutane
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (e.g., 5.0 g, 53 mmol) in 25 mL of toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 4.2 g, 105 mmol) in 8.4 mL of deionized water. Allow the solution to cool to room temperature.
-
Addition of Reagents: To the toluene solution of phenol, add 1-bromobutane (e.g., 7.3 g, 53 mmol) and this compound (e.g., 0.5 g, 2.2 mmol, ~4 mol%).
-
Reaction Initiation: Add the aqueous NaOH solution to the reaction mixture.
-
Reaction Conditions: Heat the biphasic mixture to 70-80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 15 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure butyl phenyl ether.
Protocol for Dichlorocyclopropanation of Styrene
This protocol outlines the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using dichlorocarbene generated in situ with this compound as the phase transfer catalyst.[8]
Materials:
-
Styrene
-
Chloroform (stabilized with ethanol)
-
This compound
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place styrene (e.g., 10.4 g, 100 mmol) and this compound (e.g., 0.45 g, 2 mmol, 2 mol%) in 50 mL of dichloromethane.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Addition of Base: Slowly add 50 mL of a pre-cooled 50% aqueous sodium hydroxide solution to the vigorously stirred mixture over a period of 30 minutes.
-
Addition of Chloroform: Add chloroform (e.g., 17.9 g, 150 mmol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the disappearance of styrene using TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) until the washings are neutral, followed by a final wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Visualizations
Caption: General mechanism of phase transfer catalysis using this compound.
Caption: Typical experimental workflow for a phase transfer catalyzed reaction.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceinfo.com [scienceinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Triamylamine for the Synthesis of Metal Nanoparticles
Disclaimer: Extensive literature searches did not yield specific protocols or quantitative data for the use of triamylamine in the synthesis of metal nanoparticles. The following application notes and protocols are based on the well-documented use of a structurally similar and representative long-chain trialkylamine, triethylamine (B128534) . The principles and methodologies described are expected to be analogous and adaptable for this compound, although experimental optimization would be necessary.
Application Note: The Role of Long-Chain Trialkylamines in Metal Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain trialkylamines, such as triethylamine, are versatile organic compounds that play a crucial role in the chemical synthesis of metal nanoparticles. Their multifunctional nature allows them to act as capping agents, solvents, and in some cases, reducing agents. The nitrogen atom's lone pair of electrons can coordinate to the surface of nascent nanoparticles, thereby controlling their growth and preventing aggregation. The alkyl chains provide steric hindrance, which contributes to the colloidal stability of the nanoparticle suspension. This application note focuses on the use of triethylamine as a representative long-chain trialkylamine for the synthesis of metal nanoparticles, providing insights that can be extrapolated to other analogues like this compound.
Mechanism of Action
The primary role of trialkylamines in nanoparticle synthesis is as a capping agent or stabilizer . During the reduction of a metal salt to form metallic nanoparticles, the trialkylamine molecules adsorb onto the surface of the newly formed particles. This surface passivation prevents uncontrolled growth and agglomeration, leading to the formation of monodisperse nanoparticles with well-defined sizes and shapes. The length of the alkyl chains can influence the effectiveness of the steric stabilization.
In certain reaction systems, trialkylamines can also act as a reducing agent , donating electrons to reduce metal ions to their zero-valent state. This is often dependent on the reaction temperature and the specific metal precursor used. Furthermore, as a basic compound, a trialkylamine can act as a pH modifier , influencing the reaction kinetics and the final morphology of the nanoparticles.
Applications in Nanoparticle Synthesis
The use of trialkylamines has been reported in the synthesis of various metal and metal oxide nanoparticles, including:
-
Silver Nanoparticles: Triethylamine has been successfully used as both a protecting and reducing agent in the synthesis of silver nanoparticles.[1]
-
Titanium Dioxide (TiO₂) Nanoparticles: Triethylamine has been employed as a surface passivating agent to synthesize size-confined TiO₂ nanoparticles.[2]
-
Magnesium Oxide (MgO) Nanoparticles: Triethylamine has been used as a precipitant in the solvothermal synthesis of MgO nanoparticles.[3]
The resulting nanoparticles have potential applications in catalysis, electronics, and biomedical fields, including drug delivery and antimicrobial agents.
Quantitative Data Presentation
The following table summarizes the influence of the molar ratio of silver nitrate (B79036) (AgNO₃) to triethylamine (TEA) on the resulting silver nanoparticle size.
| Metal Precursor | Trialkylamine | Molar Ratio (Metal Precursor:Trialkylamine) | Average Nanoparticle Diameter (nm) | Reference |
| AgNO₃ | Triethylamine | 1:1 | 2.10 ± 0.59 | [1] |
| AgNO₃ | Triethylamine | 1:3 | 2.74 ± 0.63 | [1] |
| AgNO₃ | Triethylamine | 1:5 | 3.54 ± 0.98 | [1] |
| AgNO₃ | Triethylamine | 1:10 | 4.65 ± 1.49 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Triethylamine-Stabilized Silver Nanoparticles
This protocol details a method for the synthesis of silver nanoparticles where triethylamine serves as both a reducing and stabilizing agent.[1]
Materials:
-
Silver nitrate (AgNO₃)
-
Triethylamine (TEA)
-
Deionized water
-
Ethanol (B145695) (for washing)
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 M aqueous solution of silver nitrate.
-
Reaction Setup: In a clean glass beaker, add the desired volume of the 1 M AgNO₃ solution.
-
Addition of Triethylamine: While stirring the AgNO₃ solution vigorously, add the required volume of triethylamine to achieve the desired molar ratio (refer to the table above).
-
Reaction: Continue stirring the mixture at room temperature. The formation of silver nanoparticles is indicated by a color change in the solution. The reaction progress can be monitored by taking aliquots and measuring their UV-Vis absorption spectrum.
-
Purification: Once the reaction is complete (as indicated by a stable UV-Vis spectrum), the nanoparticle suspension is purified by centrifugation. The supernatant is discarded, and the nanoparticle pellet is washed with deionized water and ethanol to remove unreacted reagents.
-
Redispersion: The purified silver nanoparticles can be redispersed in a suitable solvent for storage and further characterization.
-
Characterization: The size, shape, and morphology of the synthesized silver nanoparticles can be characterized using TEM. The optical properties can be analyzed using UV-Vis spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of triethylamine-stabilized silver nanoparticles.
References
Application Notes and Protocols: Triamylamine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Triamylamine, a tertiary amine with the formula N(C₅H₁₁)₃, presents unique characteristics as a ligand in coordination chemistry primarily due to its significant steric bulk. While specific literature on this compound coordination complexes is limited, its behavior can be understood by examining the well-established principles of tertiary amine coordination and by drawing parallels with other bulky trialkylamine ligands. These notes provide an overview of the anticipated role of this compound as a ligand, general protocols for the synthesis and characterization of its metal complexes, and potential applications.
Introduction to this compound as a Ligand
This compound is a sterically demanding, monodentate ligand that coordinates to metal centers through its nitrogen lone pair. Its primary influence on the properties of a metal complex is steric rather than electronic. The three pentyl chains create a bulky coordination environment, which can enforce lower coordination numbers, stabilize unusual geometries, and influence the reactivity of the metal center.
Key Properties:
-
Steric Hindrance: The bulky nature of the amyl groups can prevent the coordination of multiple this compound ligands or other bulky ligands to the same metal center.[1][2] This steric hindrance can be exploited to control reaction selectivity in catalytic applications.[2]
-
Electronic Effects: As a simple trialkylamine, this compound is a pure σ-donor. It does not possess π-acceptor capabilities, which distinguishes it from ligands like phosphines or N-heterocyclic carbenes. This purely donating character can influence the electron density at the metal center.
-
Solubility: The long alkyl chains of this compound impart significant lipophilicity to its metal complexes, enhancing their solubility in nonpolar organic solvents.
Synthesis of this compound Metal Complexes: General Protocols
The synthesis of metal complexes with this compound as a ligand typically involves the reaction of a suitable metal precursor with this compound in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions is crucial and will depend on the desired complex.
Protocol 2.1: Synthesis of a Generic this compound-Metal Halide Complex
This protocol describes a general method for the synthesis of a simple adduct of a metal halide with this compound.
Materials:
-
Metal halide (e.g., CoCl₂, NiBr₂, ZnI₂)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Schlenk flask or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Filter cannula or filtration apparatus
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal halide (1 mmol) in the anhydrous solvent (20 mL) in a Schlenk flask.
-
Add this compound (1-2 mmol, depending on the desired stoichiometry) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 2-24 hours. The formation of a precipitate or a color change may indicate complex formation.
-
If a precipitate forms, isolate the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Diagram 1: Experimental Workflow for the Synthesis of a this compound-Metal Complex
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of this compound Complexes
A combination of spectroscopic and analytical techniques is essential for the complete characterization of newly synthesized this compound complexes.
3.1 Spectroscopic Methods
| Technique | Information Obtained | Expected Observations for this compound Complexes |
| Infrared (IR) Spectroscopy | Coordination of the amine to the metal center. | A shift in the C-N stretching frequency compared to the free ligand. The absence of N-H stretches confirms the tertiary nature of the amine.[3][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of ligand coordination and solution-state structure. | Shifts in the ¹H and ¹³C NMR signals of the amyl groups upon coordination. The magnitude of the shift can provide information about the electronic environment of the metal. For paramagnetic complexes, broadened signals are expected.[6][7][8] |
| UV-Visible Spectroscopy | Electronic transitions within the complex. | For transition metal complexes, d-d transitions and charge-transfer bands may be observed. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bond.[9][10] |
| Mass Spectrometry | Molecular weight and composition of the complex. | The molecular ion peak corresponding to the complex can confirm its formation and stoichiometry. Fragmentation patterns can provide structural information.[11] |
3.2 X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.[6][12][13][14] This technique is invaluable for understanding the steric influence of the this compound ligand.
Table 1: Representative Bond Parameters for Metal-Amine Complexes (Analogous Systems)
| Complex | M-N Bond Length (Å) | C-N-C Bond Angle (°) | Reference |
| Me₃Al·NHMe₂ | 2.066 | 106.9 | [6] |
| Buᵗ₃Al·NHEt₂ | 2.112 | 110.1 | [6] |
| [(NH₃)₄Ru(10-methylisoalloxazine)]²⁺ | 1.979 (Ru-N₅) | - | [15] |
Note: Data for this compound complexes are not available in the searched literature; these values from analogous systems provide an expected range.
Potential Applications
The unique steric properties of this compound make its metal complexes potentially useful in several areas of research and development.
4.1 Catalysis
The steric bulk of this compound can be used to create a specific coordination environment around a catalytic metal center, potentially leading to high selectivity in organic transformations.[16][17] For example, in polymerization catalysis, bulky ligands can influence the stereochemistry of the resulting polymer.
Diagram 2: Logical Relationship of this compound Properties to Catalytic Applications
Caption: Influence of this compound's properties on its potential in catalysis.
4.2 Precursors for Materials Science
Metal-organic compounds, including those with amine ligands, can serve as precursors for the synthesis of nanoparticles, thin films, and other advanced materials. The lipophilicity of this compound complexes could be advantageous for solution-based deposition techniques.
4.3 Models in Bioinorganic Chemistry
While this compound itself is not a biological ligand, its complexes can serve as simple model systems to study the steric effects of bulky residues around a metal center in a biological environment.
Safety Considerations
This compound is a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound, as a bulky, monodentate tertiary amine ligand, offers interesting possibilities in coordination chemistry. Although specific examples in the literature are scarce, its properties can be inferred from the behavior of similar ligands. The protocols and information provided in these notes are intended to serve as a guide for researchers interested in exploring the coordination chemistry and potential applications of this compound and other sterically demanding trialkylamine ligands. Further research into the synthesis and characterization of this compound complexes is warranted to fully elucidate their potential.
References
- 1. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterisation of trialkylaluminium–dialkylamine adducts: X-ray diffraction and 1H NMR studies [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Collection - Synthesis and Properties of MetalâLigand Complexes with Endohedral Amine Functionality - Inorganic Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. jps.usm.my [jps.usm.my]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Synthesis and properties of metal-ligand complexes with endohedral amine functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Structural and electronic effects resulting from metal-flavin ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for the Analysis of Triamylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of triamylamine using gas chromatography (GC). This compound, a tertiary amine with applications in various industrial and pharmaceutical processes, can be challenging to analyze due to its basicity and potential for peak tailing. This application note outlines a robust GC method employing a specialized amine-specific capillary column and a Flame Ionization Detector (FID) for sensitive and reproducible quantification. The protocol covers instrumentation, sample preparation, and data analysis, providing a solid foundation for method development and routine analysis in research and quality control settings.
Introduction
This compound is a key intermediate and reagent in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for process monitoring, quality control of raw materials, and final product release. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of amines by GC often presents challenges such as poor peak shape and adsorption onto the column and injector surfaces, leading to inaccurate results.[1][2]
This application note details a GC-FID method optimized for the analysis of this compound, leveraging a base-deactivated capillary column to mitigate the common issues associated with amine analysis. The provided protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Experimental Protocols
Instrumentation and Consumables
A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended. The following components are crucial for successful analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine (30 m x 0.32 mm ID, 5 µm film thickness) or Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.0 µm film thickness).[1][2][3][4] These columns are specifically designed to reduce the adsorption of basic compounds.
-
Injector: Split/Splitless inlet. A deactivated inlet liner, such as a Restek Siltek® liner, is recommended to minimize analyte adsorption.[1]
-
Autosampler: Agilent 7693A Autosampler or equivalent.
-
Syringes: 10 µL autosampler syringes.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), and Air (FID oxidant, zero grade).
-
Solvent: Acetonitrile (HPLC grade) or another suitable solvent in which this compound is soluble and which does not co-elute with the analyte.
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation:
The sample preparation will depend on the matrix. For a relatively clean sample matrix, such as in the final steps of a chemical synthesis:
-
Accurately weigh a known amount of the sample containing this compound into a volumetric flask.
-
Dissolve and dilute with the chosen solvent to a final concentration that falls within the calibration range of the working standards.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter if particulate matter is present.
For more complex matrices or trace analysis, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For headspace analysis, especially for volatile impurities in a solid or liquid matrix, the sample can be dissolved in a suitable high-boiling point solvent (e.g., N-methyl pyrrolidone) and a strong base can be added to the vial to increase the volatility of the free amine.[5][6]
GC-FID Method Parameters
The following table summarizes a recommended starting point for the GC-FID method parameters. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Value |
| Column | Agilent CP-Volamine (30 m x 0.32 mm ID, 5 µm film) or equivalent[1][3] |
| Carrier Gas | Helium |
| Column Flow | 2.0 mL/min (Constant Flow) |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 10:1 to 50:1, depending on concentration) |
| Oven Program | Initial Temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Flow (N2/He) | 25 mL/min |
Note: The oven temperature program is a starting point and should be optimized based on the retention time of this compound and the presence of other components in the sample.
Data Analysis and Quantification
-
Calibration: Inject the working standard solutions in ascending order of concentration. Generate a calibration curve by plotting the peak area of this compound against its concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-level standard multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2% for peak area and <0.5% for retention time). The tailing factor for the this compound peak should ideally be less than 2.0.
Data Presentation
The following table provides a template for summarizing quantitative data from the analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery (for spiked samples) |
| Standard 1 | 1 | N/A | ||
| Standard 2 | 5 | N/A | ||
| Standard 3 | 10 | N/A | ||
| Standard 4 | 50 | N/A | ||
| Standard 5 | 100 | N/A | ||
| Sample 1 | ||||
| Sample 2 | ||||
| Spike 1 |
Visualizations
The following diagrams illustrate the logical workflow of the GC method development and the experimental process.
Caption: Logical workflow for GC method development for this compound analysis.
Caption: Step-by-step experimental workflow for the GC analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By utilizing a specialized base-deactivated column and optimizing GC parameters, common analytical challenges associated with amines can be overcome, leading to accurate and reproducible results. This protocol serves as an excellent starting point for method development and can be adapted for various sample matrices encountered in research, development, and quality control environments. Proper method validation should be performed to ensure the suitability of the method for its intended purpose.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [restek.com]
- 3. agilent.com [agilent.com]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CN105738539A - Method for determining content of trimethylamine in egg yolk through headspace gas chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Triamylamine in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine, a tertiary amine with long alkyl chains, presents unique challenges for accurate quantification in complex mixtures. Its high boiling point, basic nature, and lack of a strong chromophore necessitate careful selection and optimization of analytical techniques. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), addressing common challenges such as peak tailing and poor sensitivity. The methodologies described are based on established principles for the analysis of long-chain tertiary amines and provide a robust starting point for method development and validation.
Section 1: Gas Chromatography (GC) Method for this compound Quantification
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The primary challenge in GC analysis of amines is their tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. The use of specialized amine-specific columns and optimized instrument conditions is crucial for achieving accurate and reproducible results.
Experimental Protocol: GC-FID Analysis of this compound
This protocol describes the quantification of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
1. Sample Preparation:
-
For liquid samples: Dilute the sample containing this compound in a suitable solvent such as methanol, ethanol, or isopropanol (B130326) to a concentration within the calibrated range. A typical starting concentration is 1-100 µg/mL.
-
For solid samples: Extract this compound from the solid matrix using an appropriate organic solvent. Sonication or soxhlet extraction may be employed to enhance extraction efficiency. The resulting extract should be filtered and diluted as necessary.
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., a tertiary amine with a different chain length that is not present in the sample) to all standards and samples at a fixed concentration.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm) or similar amine-specific column |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 (can be optimized based on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected concentration range of the samples.
-
Inject each standard in triplicate to establish a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
The linearity of the calibration curve should be verified (R² > 0.995).
4. Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms of the samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary (Based on Analogous Long-Chain Tertiary Amines)
Note: The following data is based on the analysis of fatty alkyl dimethyl tertiary amines and should be considered as a reference. Method validation is required for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.001 - 0.002 g/L[1] |
| Limit of Quantification (LOQ) | 0.003 - 0.005 g/L[1] |
| Recovery | 90 - 130%[1] |
| Relative Standard Deviation (RSD) | 1.3 - 6.9%[1] |
GC Analysis Workflow
Section 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
HPLC offers an alternative to GC, particularly for less volatile amines or when derivatization is desirable to enhance detection. Since this compound lacks a UV chromophore, direct UV detection is not feasible. This section describes a method using an Evaporative Light Scattering Detector (ELSD), which is a universal detector that does not require the analyte to have a chromophore.
Experimental Protocol: HPLC-ELSD Analysis of this compound
This protocol details the quantification of this compound using HPLC with ELSD detection.
1. Sample Preparation:
-
For liquid samples: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration within the calibrated range (e.g., 10-500 µg/mL).
-
For solid samples: Perform a solvent extraction as described in the GC protocol. The final extract should be dissolved in the mobile phase.
-
All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Primesep 200 (150 x 4.6 mm, 5 µm) or similar mixed-mode column |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | - 0-2 min: 30% B- 2-15 min: 30% to 90% B- 15-18 min: 90% B- 18-18.1 min: 90% to 30% B- 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temp. | 40 °C |
| Evaporator Temp. | 60 °C |
| Gas Flow (N2) | 1.5 SLM |
3. Calibration:
-
Prepare a series of this compound standards in the mobile phase.
-
The ELSD response is often non-linear, so a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve. A quadratic fit may also be appropriate.
-
Inject each standard in triplicate to establish the calibration.
4. Data Analysis:
-
Integrate the this compound peak in the sample chromatograms.
-
Calculate the concentration using the established calibration curve.
Quantitative Data Summary (Based on Analogous Alkanolamines by HPLC-ELSD)
Note: The following data is for alkanolamines and serves as an illustrative example. Method validation for this compound is essential.
| Parameter | Typical Performance |
| Linearity (R²) | 0.997 - 0.999[2] |
| Limit of Detection (LOD) | 0.15 - 1.04 µg/mL[2] |
| Recovery | 95.5 - 100.8%[2] |
| Intra-day Precision (CV) | < 2.71%[2] |
| Inter-day Precision (CV) | < 2.71%[2] |
HPLC Analysis Workflow
Section 3: Method Selection and Considerations
The choice between GC and HPLC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Logical Flow for Method Selection
Considerations:
-
GC-FID: Generally offers high resolution and is suitable for volatile and semi-volatile analytes. The use of an amine-specific column is critical to prevent peak tailing. FID is a robust and universal detector for hydrocarbons but may have lower sensitivity compared to mass spectrometry.
-
HPLC-ELSD: A good alternative for less volatile compounds or when GC is not available. ELSD is a universal detector, which is advantageous as this compound lacks a chromophore. However, the response can be non-linear, and the mobile phase must be volatile.
-
LC-MS/MS: For applications requiring very high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. While a detailed protocol is beyond the scope of these notes, it would involve developing a method using a C18 or mixed-mode column with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) formate (B1220265) instead of TFA) and optimizing the MS/MS transitions for this compound.
Conclusion
The successful quantification of this compound in complex mixtures is achievable with careful method selection and optimization. The GC-FID and HPLC-ELSD protocols provided in these application notes serve as a comprehensive starting point for researchers. It is imperative to perform method validation with this compound standards to determine the actual performance characteristics (LOD, LOQ, linearity, accuracy, and precision) for the specific matrix being analyzed. For challenging applications requiring ultra-trace level quantification, the development of an LC-MS/MS method is recommended.
References
Triamylamine Hydrochloride: Synthesis and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamylamine hydrochloride is the salt form of the tertiary amine, this compound. While specific data on the hydrochloride salt is limited in publicly available literature, the properties and applications of the free base, this compound, provide a strong indication of its potential uses. This compound is recognized for its utility as a corrosion inhibitor and as a component in insecticidal formulations.[1][2] The hydrochloride salt would typically be favored in applications requiring improved solubility in aqueous media or easier handling of a solid form. This document provides a proposed synthesis protocol for this compound hydrochloride and outlines the known applications of the parent compound, which are presumed to be relevant for its salt form.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₃N | [2] |
| Molecular Weight | 227.43 g/mol | [3][2] |
| Appearance | Clear colorless to yellow liquid | [3][2] |
| Odor | Amine-like | [3][2] |
| Boiling Point | 81-83 °C at 0.2 mmHg | [3] |
| Density | 0.782 g/mL at 25 °C | |
| Flash Point | 215 °F (101.7 °C) | [2] |
| Water Solubility | Insoluble | [3][2] |
| Solubility in Organics | Soluble in alcohol and ether | [3] |
Experimental Protocols
Proposed Synthesis of this compound Hydrochloride
This protocol describes a general and plausible method for the synthesis of this compound hydrochloride from this compound. The reaction involves the neutralization of the basic tertiary amine with hydrochloric acid to form the corresponding ammonium (B1175870) salt.
Materials:
-
This compound (liquid)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a minimal amount of anhydrous diethyl ether. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture and carbon dioxide.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. A white precipitate of this compound hydrochloride should begin to form.
-
Reaction Completion: After the addition of hydrochloric acid is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound hydrochloride in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place.
Applications
The primary applications of this compound, and by extension its hydrochloride salt, are in industrial and agricultural sectors.
Corrosion Inhibition
This compound is utilized as a corrosion inhibitor, likely by forming a protective film on metal surfaces.[3][1][2] This film acts as a barrier, preventing the metal from coming into contact with corrosive agents in the environment. The hydrochloride salt, with its potential for better solubility in certain formulations, could be advantageous in the development of water-based or water-miscible corrosion-inhibiting products.
Insecticidal Formulations
This compound is also used in the preparation of insecticides.[3][1][2] While its specific role is not detailed, it may act as a synergist, an adjuvant to improve the formulation's physical properties, or possess some intrinsic insecticidal activity. The use of the hydrochloride salt could be beneficial for creating stable, water-soluble concentrated formulations that are easily diluted for application.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound hydrochloride.
References
Application Notes and Protocols: Triamylamine as a Proton Scavenger in Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis, particularly within drug development and the creation of complex molecules, the precise control of reaction conditions is paramount. The presence of acidic byproducts can often lead to unwanted side reactions, degradation of sensitive functional groups, or catalyst inactivation. Proton scavengers, especially non-nucleophilic bases, are indispensable tools for mitigating these issues. Triamylamine, a sterically hindered tertiary amine, serves as an effective proton scavenger in a variety of sensitive chemical transformations. Its bulky amyl groups render the nitrogen atom poorly nucleophilic, allowing it to sequester protons without interfering with electrophilic centers in the reaction mixture.
This document provides detailed application notes and protocols for the use of this compound as a proton scavenger in key synthetic reactions.
Physicochemical Properties of this compound and its Hydrochloride Salt
A thorough understanding of the physical and chemical properties of this compound and its corresponding hydrochloride salt is crucial for its effective application and for planning reaction workup and purification procedures.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₁₅H₃₃N[1] | C₁₅H₃₄ClN[2] |
| Molecular Weight | 227.43 g/mol [1] | 263.89 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | White to off-white solid |
| Boiling Point | 240-245 °C | Decomposes |
| Density | ~0.79 g/mL | Not applicable |
| Solubility in Water | Insoluble[1] | Soluble |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Insoluble in non-polar organic solvents |
| pKa of Conjugate Acid (estimated) | ~10.5 - 11.0 | Not applicable |
Key Applications and Experimental Protocols
Acylation Reactions
Application Note: Acylation reactions, such as the formation of amides and esters from acyl chlorides or anhydrides, generate stoichiometric amounts of strong acid (e.g., HCl). In syntheses involving acid-sensitive functional groups or to prevent the protonation and deactivation of amine nucleophiles, a proton scavenger is essential. This compound, with its significant steric bulk, efficiently neutralizes the generated acid without competing with the primary nucleophile, thus ensuring high yields and purity of the desired acylated product. The resulting this compound hydrochloride salt is typically insoluble in many organic solvents, facilitating its removal by filtration, or it can be readily removed during an aqueous workup.
Experimental Protocol: N-Acylation of a Primary Amine
This protocol details a general procedure for the acylation of a primary amine using an acyl chloride with this compound as the proton scavenger.
Materials:
-
Primary amine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), water (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Logical Workflow for Acylation:
Caption: Experimental workflow for N-acylation using this compound.
Silylation Reactions
Application Note: Silylation is a common strategy to protect sensitive functional groups, such as alcohols and amines, or to increase the volatility of compounds for gas chromatography. The reaction of a silylating agent, typically a silyl (B83357) chloride (e.g., TMSCl, TBDMSCl), with a protic functional group generates HCl. This compound is an excellent choice as a proton scavenger in these reactions due to its non-nucleophilic nature, which prevents it from reacting with the silylating agent or the silylated product. Its high boiling point also allows for reactions to be conducted at elevated temperatures if necessary.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using a silyl chloride and this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Silyl chloride (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) (1.1 eq)
-
This compound (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere, add this compound (1.5 eq).
-
Addition of Silylating Agent: Add the silyl chloride (1.1 eq) to the solution at room temperature. For more sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude silyl ether can be purified by column chromatography on silica gel.
Signaling Pathway of Silylation:
Caption: Mechanism of alcohol silylation with this compound.
Comparative Data
While direct comparative studies detailing the performance of this compound against other common non-nucleophilic bases are not extensively published, its utility can be inferred from its physical properties and the general principles of sterically hindered amines.
| Base | pKa of Conjugate Acid | Boiling Point (°C) | Steric Hindrance | Key Features |
| This compound | ~10.5 - 11.0 | 240-245 | High | High boiling point, low water solubility of the free base. |
| Triethylamine (B128534) (TEA) | 10.75 | 89 | Moderate | Volatile, easy to remove under vacuum. Can sometimes act as a nucleophile. |
| Diisopropylethylamine (DIPEA, Hünig's Base) | 11.4 | 126 | Very High | Highly non-nucleophilic, commonly used in sensitive reactions. |
The higher boiling point of this compound can be advantageous in reactions requiring elevated temperatures, while its lower volatility compared to triethylamine may require different workup procedures for its removal. The choice of base will ultimately depend on the specific requirements of the reaction, including temperature, the sensitivity of the substrates, and the desired workup procedure.
Conclusion
This compound is a valuable, non-nucleophilic proton scavenger for a range of sensitive organic reactions. Its significant steric hindrance prevents unwanted side reactions, while its basicity is sufficient to neutralize strong acids generated in situ. The protocols provided herein offer a starting point for the application of this compound in acylation and silylation reactions. Researchers and drug development professionals are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes in their synthetic endeavors.
References
Application Notes and Protocols for Triamylamine in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the current and potential applications of triamylamine in the pharmaceutical industry. While specific, in-depth research on this compound is limited in publicly available literature, its properties as a tertiary amine suggest several key areas of use. The information presented here is a composite of the known functions of similar tertiary amines, supplemented with available data on this compound itself.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its application in pharmaceutical development. A summary of its key physicochemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₃N | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Density | 0.80 g/cm³ | [1] |
| Boiling Point | 242.5 °C | [2] |
| Flash Point | 215 °F (101.7 °C) | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [2] |
Application as a Chemical Intermediate in API Synthesis
Tertiary amines are widely used as reagents and catalysts in the synthesis of active pharmaceutical ingredients (APIs). Their basicity allows them to act as proton scavengers, while their nucleophilicity enables them to participate in various chemical transformations. This compound, with its bulky amyl groups, can offer unique steric and solubility properties in organic synthesis.
Logical Workflow for API Synthesis Utilizing a Tertiary Amine:
Experimental Protocol: General Procedure for Amide Bond Formation using a Tertiary Amine as a Base
Disclaimer: This is a generalized protocol. Specific amounts, temperatures, and reaction times must be optimized for each specific reaction.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the starting amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add this compound (1.1 - 1.5 eq) to the solution and stir. The bulky nature of this compound may influence the reaction rate and selectivity.
-
Addition of Acylating Agent: Dissolve the acyl chloride or anhydride (B1165640) (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water or a mild acidic solution. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a weak acid (to remove unreacted this compound), a weak base (e.g., sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation to yield the desired amide.
Application as an Ion-Pairing Reagent in Pharmaceutical Analysis
Signaling Pathway of Ion-Pair Chromatography:
Experimental Protocol: General IP-RPLC Method for Oligonucleotide Analysis
Disclaimer: This is a generalized protocol based on methods using other tertiary amines. The concentrations and gradient need to be optimized for this compound and the specific analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of the ion-pairing agent. For example, a starting point could be 10-20 mM this compound in high-purity water, with the pH adjusted using a suitable acid (e.g., acetic acid or hexafluoroisopropanol for MS compatibility).
-
Mobile Phase B: Prepare a solution of the same ion-pairing agent and acid in an organic solvent, typically acetonitrile (B52724) or methanol.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C8 or C18) suitable for oligonucleotide or peptide separations.
-
Flow Rate: Typically 0.2 - 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50-80 °C) are often used to improve peak shape and reduce secondary interactions.
-
Detection: UV absorbance at 260 nm for oligonucleotides or 214/280 nm for peptides. Mass spectrometry can also be used if a volatile acid is employed.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration of Mobile Phase B over a set period (e.g., 20-40 minutes) to elute the analytes.
-
A typical gradient might be from 10% to 60% B over 30 minutes.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time, peak area, and resolution of the analytes of interest.
Quantitative Data for Similar Ion-Pairing Reagents:
| Ion-Pairing Reagent | Typical Concentration | Application | Reference |
| Triethylamine (TEA) | 15-100 mM | Oligonucleotide Separation | |
| Diisopropylethylamine (DIPEA) | 10-50 mM | Oligonucleotide Separation | [3] |
| Hexylamine (HA) | 10-25 mM | Oligonucleotide Separation | [3] |
Potential Application in Drug Formulation and Delivery
The hydrophobic nature of this compound suggests potential applications in certain drug delivery systems, particularly for topical or transdermal formulations where it might act as a penetration enhancer or as part of a lipid-based carrier system.[4] Tertiary amines can also be used to form salts of acidic drugs, potentially modifying their solubility and dissolution characteristics.
Logical Relationship in Formulation Development:
References
Troubleshooting & Optimization
Technical Support Center: Managing Triamylamine's Fishy Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triamylamine. The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a strong fishy odor?
This compound (C₁₅H₃₃N) is a tertiary amine, a class of organic compounds derived from ammonia.[1] Its distinct and persistent fishy odor is a characteristic property of many volatile amines. This odor is perceptible even at very low concentrations.
Q2: What are the primary safety hazards associated with this compound?
This compound is a combustible liquid and should be kept away from heat and open flames.[2] It is also classified as corrosive and an irritant, capable of causing severe skin burns and eye damage.[3][4] Inhalation of vapors may cause respiratory irritation.[4]
Q3: Is there a known odor threshold for this compound?
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is crucial when working with this compound. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of vapor generation and inadequate ventilation, a NIOSH-approved respirator is necessary.[8][9]
Troubleshooting Guide: Dealing with this compound Odor
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Persistent fishy odor in the lab even after the experiment is complete. | - Small, unnoticed spills on benchtops, equipment, or flooring.- Improperly sealed waste containers.- Contaminated lab coats or PPE.- Inadequate ventilation. | - Neutralize Surfaces: Wipe down all potentially contaminated surfaces with a mild acidic solution (e.g., 5% acetic acid or citric acid solution) to form a non-volatile salt. Follow with a water rinse and then a final wipe with a suitable solvent like ethanol (B145695).- Check Waste: Ensure all this compound waste containers are tightly sealed and stored in a designated, well-ventilated waste area.- Decontaminate PPE: Launder contaminated lab coats separately. Dispose of contaminated gloves and other disposable PPE as hazardous waste.- Improve Ventilation: Ensure the fume hood is functioning correctly and that the lab has adequate air exchange. |
| A this compound spill has occurred. | Accidental dropping of a container or mishandling during transfer. | Follow the detailed spill cleanup protocol outlined below. The key is to contain, neutralize, and then clean the spill. |
| The fishy odor is spreading to adjacent labs and offices. | - Significant spill with widespread vapor dispersion.- Improper storage of this compound or its waste.- Issues with the building's HVAC system. | - Immediate Evacuation and Isolation: Evacuate the affected area and restrict access. If the spill is large, activate your facility's emergency response plan.- Ventilation Control: If possible and safe to do so, isolate the ventilation for the affected area to prevent further spread.- Professional Cleanup: For large spills, contact your institution's environmental health and safety (EHS) department for professional cleanup.- Review Storage: Ensure this compound is stored in a tightly sealed container in a designated, well-ventilated, and cool location away from incompatible materials like acids and strong oxidizing agents.[2][7] |
Experimental Protocols
Protocol 1: Neutralization of this compound Odor on Surfaces
This protocol details the steps to neutralize the fishy odor from this compound on laboratory surfaces.
Materials:
-
5% Acetic Acid Solution (or 5% Citric Acid Solution)
-
Deionized Water
-
Ethanol
-
Absorbent pads
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Don PPE: Wear appropriate personal protective equipment.
-
Prepare Neutralizing Solution: Prepare a 5% aqueous solution of acetic acid or citric acid.
-
Initial Wipe: If there is visible liquid this compound, absorb it with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Apply Acidic Solution: Liberally apply the acidic solution to the contaminated surface. The acid will react with the basic this compound to form a non-volatile, odorless salt.
-
Allow Reaction Time: Let the solution sit for 10-15 minutes.
-
Wipe and Rinse: Wipe the area with absorbent pads. Rinse the surface with deionized water.
-
Final Clean: Wipe the surface with ethanol to remove any remaining residue.
-
Dispose of Waste: All used absorbent pads and cleaning materials should be disposed of as hazardous waste.
Protocol 2: Small-Scale Laboratory Waste Neutralization and Disposal
This protocol provides a method for neutralizing small quantities of this compound waste before disposal. Note: Always follow your institution's specific guidelines for chemical waste disposal.
Materials:
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 1 M)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate waste container
-
Fume hood
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Contain the Waste: Place the this compound waste in a suitable container (e.g., a beaker or flask) on a stir plate.
-
Cool the Mixture: If the this compound waste is concentrated, consider placing the container in an ice bath to manage the heat from the exothermic neutralization reaction.
-
Slowly Add Acid: While stirring, slowly add the dilute acid to the this compound waste. The addition of acid to the amine will generate a salt.[2][3][10]
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips. Continue adding acid until the solution is acidic (pH < 3).
-
Label Waste: Clearly label the container with its contents (e.g., "Neutralized this compound Waste: Triamylammonium Chloride/Sulfate Solution").
-
Dispose: Dispose of the neutralized waste through your institution's hazardous waste management program.
Visualizations
Caption: A flowchart outlining the steps for safely cleaning up a this compound spill.
Caption: The chemical principle behind neutralizing the fishy odor of this compound.
References
- 1. CAS 621-77-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 621-77-2 [chemicalbook.com]
- 3. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trimethyl amine, 75-50-3 [thegoodscentscompany.com]
- 5. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethylamine CAS#: 75-50-3 [m.chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 621-77-2 [amp.chemicalbook.com]
Technical Support Center: Purification of Triamylamine
Welcome to the technical support center for the purification of triamylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., amyl alcohol, amyl halides), partially alkylated amines (amylamine, diamylamine), and side-products such as ethers. If the reaction was carried out in a solvent, residual solvent will also be present. Water is also a common impurity that can be introduced during the work-up procedure.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: this compound has a boiling point of approximately 81-83 °C at a vacuum of 0.2 mmHg.[1] Knowing the boiling point is crucial for purification by distillation, as it allows for the separation of this compound from lower and higher boiling point impurities under reduced pressure, which prevents decomposition at higher temperatures.
Q3: Can I use water to wash my crude this compound?
A3: this compound is insoluble in water.[1] Therefore, an aqueous wash can be an effective method to remove water-soluble impurities such as ammonium (B1175870) salts and some polar starting materials. However, be aware that emulsions can form, which can complicate the separation.
Q4: Is column chromatography a suitable method for purifying this compound?
A4: Yes, column chromatography can be used to purify this compound. Due to the basic nature of amines, they can interact strongly with acidic silica (B1680970) gel, leading to tailing and poor separation. It is often recommended to use a deactivated silica gel or an alternative stationary phase like alumina.[2] Adding a small amount of a volatile base like triethylamine (B128534) to the eluent can also help to improve the separation on silica gel.[3]
Q5: How can I effectively dry this compound?
A5: Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used drying agents for organic liquids and can be used for this compound. For very dry this compound, distillation from a suitable drying agent like sodium metal can be employed, though this should be done with extreme caution due to the reactivity of sodium.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation During Distillation | - Inefficient distillation column.- Vacuum pressure is not stable or too high.- Boiling points of impurities are too close to this compound. | - Use a fractionating column with a higher number of theoretical plates.- Ensure all joints in your distillation apparatus are well-sealed to maintain a stable, low vacuum.- Consider extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components.[5][6][7][8][9][10] |
| Emulsion Formation During Aqueous Extraction | - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filtration through a pad of celite may be effective. |
| Product Tailing on Silica Gel Column Chromatography | - Strong interaction between the basic amine and acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[3]- Use a less acidic stationary phase, such as neutral or basic alumina.[2]- Employ an amine-functionalized column for better separation of basic compounds.[11] |
| Low Recovery of this compound | - Loss during transfers between glassware.- Incomplete extraction from the aqueous phase.- Adsorption onto the stationary phase during chromatography. | - Minimize the number of transfers.- Perform multiple extractions with smaller volumes of organic solvent.- As mentioned, use a deactivated stationary phase or add a competing base to the eluent during chromatography. |
| Contamination with Lower Amines (Amylamine, Diamylamine) | - Incomplete reaction.- Similar physical properties making separation difficult. | - Drive the alkylation reaction to completion.- Consider converting the amine mixture to their hydrochloride salts and performing a fractional crystallization, as the solubilities of the different amine salts may vary significantly. |
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Protocol 1: Purification by Extractive Distillation
Extractive distillation is a technique where a solvent is added to the mixture to alter the relative volatility of the components, facilitating their separation. This is particularly useful when the boiling points of the components are close.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column), a distillation head with a condenser, and a receiving flask. Ensure all glassware is dry and connections are well-sealed for vacuum application.
-
Solvent Selection : Choose a high-boiling, inert solvent in which the components of the mixture have different solubilities. For amines, solvents like dimethyl sulfoxide (B87167) or ethylene (B1197577) glycol have been shown to be effective in similar systems.[6][10]
-
Procedure : a. Charge the distillation flask with the crude this compound mixture. b. Begin heating the flask while applying a vacuum. c. Introduce the extractive solvent continuously to the top of the distillation column at a controlled rate. d. The solvent will flow down the column, selectively interacting with the impurities and carrying them to the bottom of the flask, while the more volatile this compound vapor rises. e. Collect the purified this compound as the distillate. f. The solvent and less volatile impurities remain in the distillation flask and can be separated in a subsequent step.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities from the crude this compound.
-
Dissolution : Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will convert the basic this compound and other amine impurities into their water-soluble hydrochloride salts, which will move to the aqueous phase. Non-basic organic impurities will remain in the organic phase.
-
Phase Separation : Separate the aqueous layer containing the amine salts.
-
Basification : Add a base (e.g., 2 M NaOH) to the aqueous layer until it is strongly basic (pH > 12) to regenerate the free amines.
-
Back-Extraction : Extract the regenerated amines back into a fresh portion of the organic solvent. Repeat this extraction two to three times to ensure complete recovery.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Stationary Phase Preparation : Prepare a slurry of silica gel (or alumina) in the chosen eluent. For basic compounds like this compound, it is advisable to use an eluent system containing a small percentage (0.5-1%) of a volatile base like triethylamine to prevent streaking.[12] A typical non-polar/polar solvent system would be hexane/ethyl acetate.
-
Column Packing : Pack a chromatography column with the slurry.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution : Begin eluting the sample through the column, collecting fractions.
-
Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure this compound.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. This compound | 621-77-2 [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. US2999053A - Recovery of trimethylamine by extractive distillation - Google Patents [patents.google.com]
- 6. Method for refining trimethylamine through extractive distillation and purification - Eureka | Patsnap [eureka.patsnap.com]
- 7. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]
- 8. CN105693446A - Extractive distillation method for isopropyl alcohol-triethylamine azeotropic mixture - Google Patents [patents.google.com]
- 9. JP2002363140A - Purification method of trimethylamine - Google Patents [patents.google.com]
- 10. CN106220532A - A kind of separation of extractive distillation acetonitrile and the method for triethylamine - Google Patents [patents.google.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Triamylamine Storage and Oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Triamylamine during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a tertiary aliphatic amine. Its susceptibility to oxidation is a significant concern as the formation of oxidation products, primarily this compound-N-oxide, can compromise the purity of the material, potentially impacting experimental outcomes and product stability. Oxidation can be initiated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the visible signs of this compound oxidation?
A2: A common visible indicator of amine oxidation is a change in color, often to a yellowish hue. However, significant oxidation can occur before any color change is apparent. Therefore, relying solely on visual inspection is not sufficient to ensure the quality of the material.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Containers should be tightly sealed to prevent exposure to air and moisture.[1]
Q4: What types of antioxidants are effective for stabilizing this compound?
A4: Hindered phenol (B47542) and phosphite-based antioxidants are effective in preventing the oxidation of aliphatic amines. These two types of antioxidants can also exhibit a synergistic effect, providing enhanced protection when used in combination.
Q5: How do hindered phenol and phosphite (B83602) antioxidants work?
A5:
-
Hindered Phenol Antioxidants (Primary Antioxidants): These compounds act as free radical scavengers. They donate a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the oxidation chain reaction.
-
Phosphite Antioxidants (Secondary Antioxidants): These antioxidants work by decomposing hydroperoxides, which are precursors to damaging free radicals, into non-radical, stable products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| This compound has developed a yellow color. | Exposure to air and/or light. | 1. Verify the integrity of the container seal. 2. Ensure the storage area is dark. 3. Consider purging the container with an inert gas before sealing. 4. If purity is critical, analyze the material for oxidation products before use. |
| Inconsistent experimental results using stored this compound. | Partial oxidation of the amine, leading to lower purity and the presence of interfering byproducts. | 1. Implement a first-in, first-out (FIFO) inventory system. 2. Test the purity of the stored this compound using the analytical methods provided below. 3. Consider adding a suitable antioxidant to fresh batches of this compound intended for long-term storage. |
| Precipitate formation in this compound during storage. | This is less common for pure this compound but could indicate contamination or advanced degradation. | 1. Do not use the material. 2. Review storage conditions and handling procedures to identify potential sources of contamination. |
Antioxidant Performance Data
| Antioxidant Type | Mechanism | Relative Efficacy (General) | Recommended Concentration (Typical) |
| Hindered Phenols | Radical Scavenger | Good | 0.05 - 0.5% (w/w) |
| Phosphites | Hydroperoxide Decomposer | Good | 0.05 - 0.5% (w/w) |
| Hindered Phenol + Phosphite Blend | Synergistic (Radical Scavenging & Hydroperoxide Decomposition) | Excellent | 0.1 - 1.0% (w/w) total |
Experimental Protocols
Protocol 1: Accelerated Oxidation Stability Test (Rancimat Method)
This method can be used to evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound. The Rancimat method is an accelerated aging test that measures the induction period, which is the time until a rapid increase in oxidation occurs.[2][3][4][5][6]
Apparatus:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
Procedure:
-
Weigh a precise amount of this compound (e.g., 3 g) into a clean, dry reaction vessel.
-
If testing an antioxidant, add the specified concentration of the antioxidant to the this compound and mix thoroughly.
-
Place the reaction vessel into the heating block of the Rancimat, which is set to a specific temperature (e.g., 110 °C).
-
Fill a measuring vessel with deionized water and place it in the instrument.
-
Pass a constant stream of purified air through the this compound sample.
-
The volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period.
-
The time from the start of the test to this sharp increase is the Oxidative Stability Index (OSI). Longer OSI times indicate greater oxidative stability.
Protocol 2: Analysis of this compound and this compound-N-oxide by GC-MS
This method allows for the quantification of this compound and its primary oxidation product, this compound-N-oxide. Since amine oxides are not typically volatile enough for direct GC analysis, a reduction step is included to convert the N-oxide back to the parent amine. The difference in this compound concentration before and after reduction gives the concentration of the N-oxide.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column with base deactivation)
-
Triphenylphosphine (reducing agent)
-
Suitable solvent (e.g., isopropanol)
-
Autosampler vials
Procedure:
Part A: Analysis of this compound
-
Prepare a stock solution of the this compound sample in the chosen solvent.
-
Create a series of calibration standards of pure this compound in the same solvent.
-
Inject the standards and the sample solution into the GC-MS.
-
Develop a suitable temperature program for the GC oven to achieve good separation.
-
Use the mass spectrometer to identify and quantify the this compound peak based on its retention time and mass spectrum.
Part B: Analysis of Total Amine (this compound + reduced this compound-N-oxide)
-
To a known amount of the this compound sample, add an excess of triphenylphosphine.
-
Heat the mixture (e.g., in a sealed vial at 80-100 °C for 1-2 hours) to ensure complete reduction of the N-oxide.
-
Dissolve the resulting mixture in the solvent to the same concentration as in Part A.
-
Inject the reduced sample into the GC-MS and quantify the total this compound concentration using the calibration curve from Part A.
Calculation:
-
Concentration of this compound-N-oxide = (Total this compound concentration from Part B) - (this compound concentration from Part A)
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Mechanisms of antioxidant action.
Caption: Troubleshooting workflow for this compound storage issues.
References
- 1. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. btsa.com [btsa.com]
- 3. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 4. news-medical.net [news-medical.net]
- 5. azom.com [azom.com]
- 6. web.metrohmusa.com [web.metrohmusa.com]
Technical Support Center: Optimizing Reactions with Triamylamine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triamylamine as a catalyst in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of reaction conditions with this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low conversion or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended to identify the root cause.
-
Catalyst Activity: Ensure the this compound is of high purity and has been stored correctly. As a tertiary amine, it can be susceptible to oxidation over time. Using a freshly opened or purified bottle is advisable.
-
Reaction Temperature: The reaction temperature may be suboptimal. While higher temperatures can increase reaction rates, they can also lead to catalyst degradation or the formation of side products. Conversely, a temperature that is too low will result in a sluggish reaction. It is recommended to screen a range of temperatures to find the optimal balance.[1]
-
Solvent Choice: The polarity and solubility of reactants and the catalyst in the chosen solvent are critical. This compound is insoluble in water but soluble in many organic solvents like alcohol and ether.[2][3][4] The solvent can influence the catalyst's basicity and the stability of reaction intermediates. A solvent screen is a valuable optimization step.
-
Insufficient Catalyst Loading: The amount of this compound may be too low to effectively catalyze the reaction. A stepwise increase in the catalyst loading (e.g., from 1 mol% to 10 mol%) can help determine the optimal concentration.
-
Presence of Impurities: Water or acidic impurities in the starting materials or solvent can neutralize the amine catalyst, rendering it inactive.[2] Ensure all reagents and solvents are anhydrous and free of acidic contaminants.
-
Issue 2: Formation of Multiple Products or Low Selectivity
-
Question: My reaction is producing a mixture of products, and the selectivity for my desired product is poor. What could be the cause?
-
Answer: Poor selectivity often indicates that side reactions are competing with the desired transformation.
-
Side Reactions: Trialkylamines can promote various side reactions. For example, in reactions involving alkyl halides, dehydrohalogenation can occur.[5] In condensations, self-condensation of the starting materials might be a competing pathway.[6]
-
Reaction Temperature: As mentioned, high temperatures can lead to the formation of undesired byproducts. Running the reaction at a lower temperature may improve selectivity, albeit potentially at the cost of a slower reaction rate.
-
Steric Hindrance: this compound is a sterically bulky base due to the amyl groups. This can be advantageous in some reactions by favoring a specific pathway, but in others, it might hinder the desired transformation, allowing alternative, less sterically demanding side reactions to occur. Comparing its performance to a less hindered amine like triethylamine (B128534) could provide insight.
-
Issue 3: Reaction Stalls Before Completion
-
Question: The reaction starts as expected but then slows down and stops before all the starting material is consumed. What should I investigate?
-
Answer: A reaction that stalls is often a sign of catalyst deactivation.
-
Catalyst Poisoning: The product of the reaction or a byproduct could be acting as a catalyst poison. For instance, an acidic byproduct could neutralize the this compound.
-
Insolubility: The catalyst or a reaction intermediate may precipitate out of the solution as the reaction progresses, effectively removing it from the reaction mixture. Visually inspect the reaction for any precipitate formation.
-
Thermal Degradation: If the reaction is run at an elevated temperature for an extended period, the catalyst may slowly decompose.
-
Frequently Asked Questions (FAQs)
Q1: In which types of reactions is this compound typically used as a catalyst?
A1: this compound, as a tertiary amine, is primarily used as a base catalyst. It can be employed in a variety of organic transformations, including:
-
Condensation Reactions: Such as the Knoevenagel condensation, where it acts as a base to deprotonate an active methylene (B1212753) compound.[7][8][9]
-
Michael Additions: As a base to generate the nucleophile for conjugate addition to α,β-unsaturated compounds.[10][11]
-
Dehydrohalogenation Reactions: To promote the elimination of HX from alkyl halides to form alkenes.[12]
-
Phase-Transfer Catalysis (in-situ formation): While not a classic phase-transfer catalyst itself, like other trialkylamines, it can react with alkylating agents to form a quaternary ammonium (B1175870) salt in situ, which then acts as a phase-transfer catalyst.[5]
Q2: How does the basicity of this compound compare to other common amine catalysts?
A2: The basicity of trialkylamines is influenced by electronic and steric factors. Generally, trialkylamines are more basic than pyridine (B92270) but less basic than amidine or guanidine (B92328) bases.[10] The long alkyl chains in this compound may slightly increase its basicity compared to triethylamine due to inductive effects, but they also increase steric bulk, which can affect its accessibility to the substrate.
Q3: What are the key parameters to optimize for a reaction catalyzed by this compound?
A3: A systematic optimization of reaction conditions is crucial for achieving the best results.[1][6] The key parameters to investigate include:
-
Catalyst Loading: The molar percentage of this compound relative to the limiting reagent.
-
Temperature: The reaction temperature can affect both the rate and selectivity.
-
Solvent: The choice of solvent can impact solubility, catalyst activity, and the reaction pathway.
-
Concentration: The concentration of the reactants can influence the reaction kinetics.
Q4: How can I remove this compound from my reaction mixture after the reaction is complete?
A4: this compound can be removed by performing an acidic wash of the organic reaction mixture. The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase. For example, washing with a dilute solution of HCl or NH₄Cl is a common procedure.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on a Knoevenagel Condensation
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 35 |
| 2 | 5 | 12 | 78 |
| 3 | 10 | 8 | 92 |
| 4 | 15 | 8 | 93 |
Reaction Conditions: Benzaldehyde (1 mmol), Malononitrile (1.1 mmol), Toluene (5 mL), 80°C.
Table 2: Illustrative Solvent Screening for a Michael Addition
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 12 | 45 |
| 2 | Tetrahydrofuran (THF) | 10 | 85 |
| 3 | Acetonitrile | 12 | 62 |
| 4 | Toluene | 10 | 75 |
Reaction Conditions: 2-Cyclohexen-1-one (1 mmol), Diethyl malonate (1.2 mmol), this compound (10 mol%), Room Temperature.
Experimental Protocols
General Protocol for a this compound-Catalyzed Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), the active methylene compound (1.1 eq), and the chosen solvent (e.g., toluene, 0.2 M).
-
Add this compound (0.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove the this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A general experimental workflow for optimizing a reaction catalyzed by this compound.
Caption: A troubleshooting flowchart for addressing low reaction yield.
Caption: A simplified signaling pathway for a Knoevenagel condensation catalyzed by this compound.
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 621-77-2 [chemicalbook.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. US5017649A - Low temperature Michael addition reactions - Google Patents [patents.google.com]
- 11. Michael Addition [organic-chemistry.org]
- 12. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
troubleshooting Triamylamine-based corrosion inhibitor performance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triamylamine-based corrosion inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and other amine-based corrosion inhibitors in experimental settings.
1. Issue: Low or Inconsistent Inhibition Efficiency
Possible Causes:
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to form a stable protective film on the metal surface. Conversely, excessively high concentrations can sometimes lead to the formation of micelles, which can reduce the amount of inhibitor available to protect the surface.
-
Temperature Fluctuations: The performance of amine-based inhibitors is temperature-dependent. An increase in temperature can either increase or decrease inhibition efficiency depending on the specific inhibitor and system.[1][2][3][4] For many inhibitors, efficiency decreases at higher temperatures.[2][3][4]
-
Inadequate Mixing or Agitation: Poor dispersion of the inhibitor in the corrosive medium can lead to localized corrosion.
-
Contaminants in the System: The presence of other chemicals or contaminants can interfere with the inhibitor's ability to adsorb onto the metal surface.[5][6]
-
Changes in Corrosive Environment: Variations in pH, the concentration of corrosive species (e.g., H₂S, CO₂), or the presence of oxygen can significantly impact inhibitor performance.[7]
Troubleshooting Steps:
-
Verify Concentration: Double-check calculations and ensure the correct amount of this compound was added.
-
Optimize Concentration: Perform a concentration study to determine the optimal inhibitor concentration for your specific experimental conditions.
-
Control Temperature: Ensure consistent and controlled temperature throughout the experiment. If high temperatures are necessary, consider if a different inhibitor might be more suitable.
-
Ensure Proper Mixing: Use appropriate agitation to ensure the inhibitor is evenly distributed in the solution.
-
Analyze for Contaminants: If possible, analyze the corrosive medium for any potential contaminants that could be interfering with the inhibitor.
-
Characterize the Environment: Confirm the pH and composition of your corrosive solution to ensure it matches the intended experimental parameters.
2. Issue: Pitting or Localized Corrosion Observed
Possible Causes:
-
Incomplete Film Formation: The inhibitor may not be forming a complete, uniform protective layer on the metal surface, leaving some areas exposed to the corrosive environment.
-
High Fluid Velocity or Turbulence: High flow rates can cause erosion-corrosion, mechanically removing the protective inhibitor film from the metal surface.[8]
-
Presence of Deposits: Solid deposits on the metal surface can create crevices where the inhibitor cannot penetrate, leading to under-deposit corrosion.
-
Acid Gas Flashing: In systems with dissolved acidic gases like CO₂ or H₂S, a sudden pressure drop can cause these gases to come out of the solution (flash), leading to highly localized and aggressive corrosion.[8]
Troubleshooting Steps:
-
Surface Preparation: Ensure the metal coupons or surfaces are properly cleaned and prepared before the experiment to facilitate uniform film formation.
-
Flow Conditions: If applicable, evaluate the hydrodynamic conditions of your experiment. If flow rates are high, consider a different inhibitor or a higher concentration.
-
System Cleanliness: Ensure the experimental setup is free from debris and deposits.
-
Pressure Stability: In systems with dissolved gases, maintain stable pressure to prevent acid gas flashing.
3. Issue: Inhibitor Degradation
Possible Causes:
-
High Temperatures: Elevated temperatures can cause the thermal degradation of amine inhibitors over time.[8]
-
Presence of Oxygen: Oxygen can oxidize and degrade alkanolamines, reducing their effectiveness.[7]
-
Chemical Incompatibility: this compound may react with other components in the system, such as strong oxidizing agents.[9]
Troubleshooting Steps:
-
Temperature Limits: Operate within the recommended temperature range for this compound.
-
Deaerate the System: If feasible, remove dissolved oxygen from the corrosive medium before introducing the inhibitor.
-
Check for Incompatibilities: Review all components in your experimental setup for potential chemical reactions with this compound.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of a this compound-based corrosion inhibitor?
A1: this compound, like other organic amine inhibitors, primarily functions through adsorption onto the metal surface. The nitrogen atom in the amine group has a lone pair of electrons that can interact with the vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and slowing down both anodic and cathodic corrosion reactions.
Q2: What is a typical starting concentration for this compound in a laboratory experiment?
A2: The optimal concentration can vary significantly depending on the specific conditions (e.g., temperature, corrosivity (B1173158) of the medium, flow rate). A common approach is to start with a range of concentrations, for example, from 50 to 500 ppm, to determine the most effective concentration for your system.[3]
Q3: How does temperature affect the performance of this compound?
A3: The effect of temperature on amine inhibitors can be complex. In some cases, an initial increase in temperature can enhance the adsorption process and improve inhibition. However, beyond a certain point, higher temperatures often lead to a decrease in inhibition efficiency due to increased desorption of the inhibitor from the metal surface and potential thermal degradation of the inhibitor itself.[1][2][3][4]
Q4: Is this compound compatible with other common laboratory chemicals?
A4: this compound is generally stable but can react with strong oxidizing agents. It will also neutralize acids in exothermic reactions to form salts. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[9] Always consult the safety data sheet (SDS) and perform compatibility tests before mixing with other chemicals.
Q5: What are the primary methods to evaluate the performance of a corrosion inhibitor in the lab?
A5: The most common laboratory methods for evaluating corrosion inhibitor performance are:
-
Weight Loss Method: This involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a set period, and then measuring the weight loss to calculate the corrosion rate and inhibition efficiency.
-
Potentiodynamic Polarization: This electrochemical technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (Icorr), which is proportional to the corrosion rate. It can also provide insights into whether the inhibitor acts on the anodic, cathodic, or both reactions.
-
Electrochemical Impedance Spectroscopy (EIS): This technique uses a small AC signal to probe the electrochemical interface. The results can provide information about the formation and properties of the protective inhibitor film.
Data Presentation
Disclaimer: The following tables provide illustrative quantitative data based on studies of various amine-based corrosion inhibitors. Specific performance data for this compound is not widely available in peer-reviewed literature and should be determined experimentally.
Table 1: Example of Inhibition Efficiency vs. Concentration for an Amine Inhibitor
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 5.20 | - |
| 50 | 1.82 | 65.0 |
| 100 | 0.99 | 81.0 |
| 200 | 0.47 | 91.0 |
| 400 | 0.31 | 94.0 |
| 500 | 0.29 | 94.4 |
Table 2: Example of Inhibition Efficiency vs. Temperature for an Amine Inhibitor at a Fixed Concentration (e.g., 200 ppm)
| Temperature (°C) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 25 | 0.47 | 91.0 |
| 40 | 0.65 | 87.5 |
| 60 | 1.14 | 78.1 |
| 80 | 2.08 | 60.0 |
Experimental Protocols
1. Weight Loss Method
Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of this compound.
Methodology:
-
Coupon Preparation: Prepare rectangular coupons of the metal to be tested (e.g., mild steel). Polish the coupons with successive grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Test Solution Preparation: Prepare the corrosive solution (e.g., 1M HCl). For the inhibited tests, add the desired concentrations of this compound to the corrosive solution.
-
Immersion: Immerse the weighed coupons in the test solutions (both with and without inhibitor) for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Coupon Cleaning: After the immersion period, remove the coupons, rinse with deionized water, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Final Weighing: Dry the cleaned coupons and reweigh them accurately.
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%).
-
2. Potentiodynamic Polarization
Objective: To determine the corrosion current and understand the inhibition mechanism.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal sample as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Working Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log of current density vs. potential).
-
Perform a Tafel extrapolation of the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) from the Icorr values with and without the inhibitor.
-
Visualizations
Caption: Troubleshooting workflow for corrosion inhibitor performance issues.
Caption: Adsorption mechanism of this compound on a metal surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: weight loss, electrochemical and surface studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. amine-gas-treatment.com [amine-gas-treatment.com]
- 8. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 9. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Overcoming Emulsions in Solvent Extraction with Triamylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during solvent extraction, with a focus on the potential use of Triamylamine as a demulsifying agent.
Troubleshooting Guide: Resolving Emulsions in Your Extraction
Persistent emulsions can significantly impede experimental workflows, leading to product loss, and contamination. This guide offers a systematic approach to both prevent and resolve emulsions.
Q1: What is an emulsion and why does it form?
An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as fine droplets.[1] In solvent extraction, this often appears as a cloudy or milky layer between the organic and aqueous phases, making clean separation difficult.
Emulsion formation is typically caused by:
-
High Shear Mixing: Vigorous shaking or stirring provides the energy to break up the liquid phases into very small droplets.
-
Presence of Surfactants: Impurities, detergents, soaps, or even the compounds being extracted can act as stabilizing agents at the interface of the droplets, preventing them from coalescing.[2]
-
Particulate Matter: Fine solid particles can accumulate at the liquid-liquid interface, physically preventing the droplets from merging.
-
pH and Ionic Strength: The pH and salt concentration of the aqueous phase can influence the stability of the emulsion.[2][3]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion to mix the phases. This provides a sufficient interfacial area for extraction without creating a stable emulsion.
-
"Salting Out": Before extraction, add a neutral salt like sodium chloride (brine) to the aqueous phase to increase its ionic strength.[4] This can reduce the solubility of organic components in the aqueous layer and help prevent emulsion formation.
-
pH Control: Adjust the pH of the aqueous phase to a level that minimizes the emulsion-stabilizing properties of your target compounds or impurities.[3]
-
Solvent Choice: Select an organic solvent with a significant density difference from the aqueous phase and one that is less prone to forming emulsions with your specific sample matrix.
Q3: My extraction has formed an emulsion. What are the steps to break it?
If an emulsion has already formed, follow these steps systematically:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[3] Often, gravity alone is enough for the emulsion to break. Gentle tapping of the funnel or slow stirring of the emulsion layer with a glass rod can also help.[3]
-
Salting Out: If the emulsion persists, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the funnel.[4] Gently swirl to dissolve the salt and observe if the layers separate.
-
pH Adjustment: The stability of an emulsion can be pH-dependent.[3] Try adding a dilute acid or base dropwise to alter the charge at the droplet interface, which can destabilize the emulsion.
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote phase separation.[3] Conversely, cooling the mixture may also help.
-
Physical Methods:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions. Centrifuging the mixture at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes can force the phases to separate.[3]
-
Filtration: Passing the emulsion through a plug of glass wool or a phase separation paper can help to coalesce the dispersed droplets.[3]
-
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[5]
-
Chemical Demulsifiers (e.g., this compound): If other methods fail, the addition of a chemical demulsifier like this compound can be considered. A protocol for evaluating its effectiveness is provided below.
Emulsion Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting emulsions in solvent extraction.
Frequently Asked Questions (FAQs)
Q1: How does a chemical demulsifier like this compound work?
A chemical demulsifier is a surface-active agent that, when added to an emulsion, migrates to the interface between the two liquid phases. It works by disrupting the stabilizing film around the dispersed droplets, which allows them to coalesce and form larger droplets that will then separate due to density differences. The effectiveness of an amine-based demulsifier can depend on its molecular weight and structure.
Q2: Is there quantitative data on the effectiveness of this compound as a demulsifier?
Publicly available data specifically on the demulsification efficiency of this compound in pharmaceutical or laboratory solvent extractions is limited. However, studies on other amines in different systems, such as water-in-crude-oil emulsions, can provide some insight. For example, one study showed that the demulsification performance of primary amines increased with the length of the alkyl chain.
Comparative Demulsification Efficiency of Various Amines in a Water-in-Crude-Oil System
| Amine | Type | Water Separation (%) after 1085 min | Oil Separation (%) |
| Decylamine | Primary | 80 | 87 |
| Octylamine | Primary | 67 | 77 |
| Hexylamine | Primary | 64 | 74 |
| Pentylamine | Primary | 57 | 68 |
| Dioctylamine | Secondary | 43 | 58 |
| Trioctylamine | Tertiary | 30 | 47 |
| Propylamine | Primary | 25 | 39 |
Source: Data adapted from a study on water-in-crude oil emulsions.[6] It is important to note that this data may not be representative of performance in other solvent extraction systems.
Q3: Are there any safety precautions I should take when using this compound?
Yes, this compound should be handled with care. It is a chemical that may react with oxidizing agents and can neutralize acids in exothermic reactions.[7] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. When working with this compound, ensure proper ventilation and avoid contact with skin and eyes.
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of this compound as a Demulsifier
This protocol provides a general method for testing the effectiveness of this compound in breaking a pre-formed emulsion.
Materials:
-
Emulsified sample from your liquid-liquid extraction.
-
This compound solution (e.g., 1-10% w/v in a compatible solvent).
-
Small test tubes or vials.
-
Pipettes.
-
Vortex mixer (optional).
-
Centrifuge (optional).
Procedure:
-
Aliquot the stable emulsion into several small, identical test tubes (e.g., 2-5 mL per tube).
-
Prepare a series of this compound concentrations to be tested.
-
Add a small, precise volume of the this compound solution to each test tube containing the emulsion. It is recommended to start with a very low concentration (e.g., a few microliters of a 1% solution).
-
Include a control tube with no added this compound.
-
Gently mix the contents of each tube. Avoid vigorous shaking to prevent further emulsification.
-
Allow the tubes to stand undisturbed and observe for phase separation at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Record the volume of the separated aqueous and organic layers, if any.
-
If gentle mixing is ineffective, the tubes can be centrifuged at a moderate speed to aid separation.
Mechanism of Chemical Demulsification
Caption: A conceptual diagram illustrating how a demulsifier like this compound can break an emulsion.
References
- 1. One-pot preparation of environmentally friendly, high demulsification rate and novel functional magnetic demulsifier: Used for oil and water separation in crude oil emulsion - Arabian Journal of Chemistry [arabjchem.org]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. scialert.net [scialert.net]
- 7. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of Triamylamine with Acids
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction between triamylamine and various acids. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
1. What is an exothermic reaction and why is it a concern with this compound and acids?
An exothermic reaction is a chemical reaction that releases energy in the form of heat. The neutralization of this compound, a base, with an acid is an exothermic process.[1][2][3] This becomes a concern because the heat generated can increase the reaction rate, leading to a rapid rise in temperature and pressure. If not properly controlled, this can result in a dangerous situation known as a thermal runaway, potentially causing the boiling of solvents, vessel over-pressurization, and even explosions.[4]
2. What are the initial signs of a runaway reaction?
The initial signs of a runaway reaction include:
-
A sudden, unexpected increase in temperature that is difficult to control with the cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous boiling or bubbling of the reaction mixture, even at temperatures below the solvent's boiling point.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The release of fumes or gases from the reaction vessel.
3. What immediate actions should I take if I suspect a runaway reaction?
If you suspect a runaway reaction, prioritize your safety and follow these steps:
-
Activate any emergency stop procedures for the reaction.
-
Immediately stop the addition of any reagents.
-
If it is safe to do so, increase the cooling to its maximum capacity.
-
Alert your colleagues and the lab supervisor immediately.
-
Evacuate the immediate area and follow your institution's emergency protocols.
-
Do not attempt to dismantle the experimental setup.
4. What personal protective equipment (PPE) is required when working with this compound and acids?
Appropriate PPE is crucial for your safety. Always wear:
-
Eye Protection: Chemical splash goggles and a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[5]
-
Respiratory Protection: In poorly ventilated areas or when dealing with fuming acids, use a respirator with an appropriate cartridge.[1]
5. How does the strength of the acid affect the exotherm?
The strength of the acid significantly impacts the intensity of the exothermic reaction. Stronger acids, which dissociate more completely in solution, will generally produce a more vigorous and rapid release of heat upon neutralization compared to weaker acids.[7] The standard enthalpy of neutralization for strong acids and strong bases is typically in the range of -57 to -58 kJ/mol.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Temperature rising too quickly | Reagent addition rate is too high. | Immediately stop the addition of the reagent. Allow the cooling system to bring the temperature back to the desired range before resuming addition at a slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that the coolant is circulating properly. For larger scale reactions, consider a more efficient cooling system. | |
| Poor mixing. | Verify that the stirring mechanism is functioning correctly and at an adequate speed to ensure even heat distribution. | |
| Localized boiling or "hot spots" | Poor mixing or direct addition of concentrated reagent. | Improve agitation. Add the reagent dropwise into a well-stirred portion of the reaction mixture, or consider subsurface addition. |
| Pressure increase in a closed system | Evolution of gas (e.g., from decomposition) or boiling of a low-boiling point solvent. | Ensure the reaction is conducted in a system with appropriate pressure relief (e.g., a bubbler or a pressure-rated vessel with a relief valve). If unexpected gas evolution occurs, stop the reaction and vent the system to a safe location (e.g., a fume hood). |
| Reaction does not initiate | Low temperature. | The reaction may have an activation energy that is not being met. Cautiously and slowly allow the temperature to rise to the intended starting point. |
| Impure reagents. | Ensure the purity of your this compound and acid. Impurities can sometimes inhibit a reaction. |
Quantitative Data: Enthalpy of Neutralization
| Acid | Base | Enthalpy of Neutralization (ΔHn) at 25°C |
| Hydrochloric Acid (strong) | Sodium Hydroxide (strong) | ~ -57.9 kJ/mol[8][9] |
| Nitric Acid (strong) | Sodium Hydroxide (strong) | ~ -57.3 kJ/mol |
| Sulfuric Acid (strong) | Sodium Hydroxide (strong) | ~ -65.1 kJ/mol (per mole of H2SO4) |
| Acetic Acid (weak) | Sodium Hydroxide (strong) | ~ -56.1 kJ/mol[8] |
Note: The actual enthalpy of neutralization can vary with the concentration of the reactants and the specific experimental conditions.
Experimental Protocol: Controlled Addition of Acid to this compound
This protocol outlines a method for the safe, controlled addition of a strong acid to this compound.
Materials:
-
This compound
-
Selected Acid (e.g., 1M Hydrochloric Acid)
-
An appropriate solvent (if required)
-
Three-neck round-bottom flask
-
Addition funnel
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer/thermocouple, and the addition funnel. Ensure all glassware is dry and free of contaminants. The flask should be placed in the cooling bath.
-
Inert Atmosphere: Purge the system with an inert gas to remove air and moisture, especially if the reactants or products are sensitive.
-
Initial Charge: Charge the flask with the calculated amount of this compound and any solvent.
-
Cooling: Begin stirring and cool the this compound solution to the desired starting temperature (e.g., 0-5°C).
-
Acid Addition: Fill the addition funnel with the acid solution. Begin adding the acid dropwise to the stirred this compound solution.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ±2°C).
-
Complete Addition: Once the acid addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction has gone to completion.
-
Workup: Slowly and cautiously allow the reaction mixture to warm to room temperature before proceeding with the experimental workup.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 621-77-2 [chemicalbook.com]
- 3. This compound | 621-77-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Gas Chromatography of Long-Chain Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of long-chain amines.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common causes of peak tailing for long-chain amines.
Question: My long-chain amine peaks are showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing of long-chain amines in gas chromatography is a common issue primarily caused by unwanted interactions between the basic amine functional groups and active sites within the GC system.[1][2][3] These active sites are often acidic silanol (B1196071) groups present on the surfaces of the injector liner, column, and detector.[1][4] The interaction leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak shape.
Follow this troubleshooting workflow to systematically address the problem:
Figure 1: A step-by-step workflow for troubleshooting peak tailing of long-chain amines.
Step 1: Inspect and Maintain the GC Inlet
The inlet is a common source of activity and contamination.[5][6]
-
Action:
Step 2: Evaluate the GC Column
The column is a critical component where interactions leading to tailing occur.
-
Action:
-
Column Trimming: Remove 10-20 cm from the column inlet to eliminate accumulated non-volatile residues and active sites.[5]
-
Column Conditioning: Bake out the column at a high temperature (as specified by the manufacturer) to remove contaminants.[5]
-
Use an Amine-Specific Column: If you are not already, switch to a column specifically designed for amine analysis. These columns are base-deactivated to minimize interactions with basic compounds.[2][9][10]
-
Step 3: Optimize GC Method Parameters
Method parameters can significantly influence peak shape.
-
Action:
-
Injection Technique: Ensure a fast and clean injection. Overloading the column can cause peak distortion.[5][11] Consider reducing the injection volume.
-
Oven Temperature: For early eluting peaks, a low initial oven temperature (20-40°C below the solvent boiling point) can improve focusing.[12]
-
Split Ratio: A low split ratio might lead to slow sample introduction. Increasing the split ratio can sometimes improve peak shape.[6][11]
-
Step 4: Consider Derivatization
If the above steps do not resolve the issue, chemically modifying the amine can be a highly effective solution.[13]
-
Action:
Frequently Asked Questions (FAQs)
Q1: Why are long-chain amines particularly challenging to analyze by GC?
Long-chain amines have a basic nitrogen group that can interact strongly with acidic silanol groups present on the surfaces of the GC system, such as the injector liner and the column.[1][2] This strong, secondary interaction leads to peak tailing. Their lower volatility compared to shorter-chain amines can also contribute to broader peaks.
Q2: What type of GC column is best for analyzing long-chain amines?
It is highly recommended to use a base-deactivated column specifically designed for amine analysis.[2][9][10] These columns have a stationary phase that has been treated to reduce the number of active silanol sites, resulting in more symmetrical peaks for basic compounds.[9] Examples include wax-based columns treated with a basic reagent or specialized siloxane phases.[9][10]
Q3: Can I "prime" the GC system to improve peak shape for amines?
Yes, priming the system can be a temporary solution.[12] This involves injecting a high-concentration standard of the amine several times. The idea is to saturate the active sites in the system with the amine, making them less available to interact with the analyte in subsequent injections. However, this is often not a robust or reproducible solution for quantitative analysis.
Q4: How does derivatization help with the analysis of long-chain amines?
Derivatization chemically modifies the amine functional group, typically by replacing the active hydrogen with a less polar group.[15][17] This has several advantages:
-
Reduces the polarity of the amine, minimizing its interaction with active sites.[13]
-
Increases the volatility and thermal stability of the compound.[14][15]
-
Improves chromatographic performance, leading to sharper, more symmetrical peaks.[16]
Q5: What are some common derivatization reagents for amines?
Common derivatization methods for amines in GC include:
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.[15]
-
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride introduce an acyl group.[16]
Quantitative Data Summary
The effectiveness of different troubleshooting steps can be compared. The following table summarizes the typical impact of various solutions on peak asymmetry.
| Troubleshooting Action | Typical Improvement in Asymmetry Factor* | Notes |
| Replace Inlet Liner | 10-30% | A simple and effective first step. |
| Column Trimming | 20-50% | Effective for older, contaminated columns. |
| Switch to Amine-Specific Column | 50-90% | Often the most significant improvement for underivatized amines. |
| Derivatization (e.g., Silylation) | 70-95% | Provides the best peak shape and inertness. |
*Asymmetry Factor is a measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak. Higher values indicate more tailing.
Experimental Protocols
Protocol 1: Inlet Maintenance
-
Cool the GC inlet and oven.
-
Turn off the carrier gas flow to the inlet.
-
Remove the septum nut and old septum.
-
Unscrew the inlet retaining nut and carefully remove the liner.
-
Inspect the inlet for any visible contamination and clean if necessary with an appropriate solvent.
-
Install a new, deactivated liner and O-ring.
-
Reinstall the inlet retaining nut.
-
Install a new septum and tighten the septum nut.
-
Restore carrier gas flow and perform a leak check.
-
Condition the new liner and septum by heating the inlet to the method temperature.
Protocol 2: Amine Derivatization using Silylation (General Procedure)
-
Sample Preparation: Evaporate a measured aliquot of the sample containing the long-chain amine to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) to the dry sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature and inject an appropriate volume into the GC.
Note: Always handle derivatizing reagents in a fume hood and follow safety precautions.
Logical Relationships in Troubleshooting
Figure 2: The relationship between causes, the resulting problem, and effective solutions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. sielc.com [sielc.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 12. Restek - Blog [restek.com]
- 13. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing Injection Parameters for Triamylamine GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing gas chromatography (GC) injection parameters for the analysis of triamylamine. This compound, a high-boiling tertiary amine, can present several analytical challenges, including peak tailing, poor reproducibility, and carryover. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the most common problem encountered during the GC analysis of this compound?
The most common issue is peak tailing . This is primarily due to the basic nature of this compound, which can interact with active silanol (B1196071) groups in the GC inlet liner and at the head of the analytical column.[1][2] These interactions lead to distorted peak shapes, making accurate quantification difficult.
Q2: What is a good starting injector temperature for this compound analysis?
A good starting point for the injector temperature is 250 °C .[3] However, since this compound has a high boiling point (approximately 257 °C), the injector temperature may need to be optimized. It should be hot enough to ensure complete and rapid vaporization of the analyte but not so high as to cause thermal degradation.[3][4] It is recommended to evaluate a range of temperatures (e.g., 250 °C, 275 °C, and 300 °C) to find the optimal setting that provides the best peak shape and response.[3]
Q3: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.[5][6]
-
Split injection is suitable for high-concentration samples to avoid overloading the column.[5][7] A typical split ratio can range from 20:1 to 400:1.[8]
-
Splitless injection is ideal for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[5][6]
Q4: Why is the choice of GC liner important for this compound analysis?
The GC liner is a critical component for amine analysis. Using a deactivated liner is essential to minimize peak tailing.[1][9][10] Base-deactivated liners are specifically designed to reduce interactions with basic compounds like this compound.[1][11] Using a liner with glass wool can sometimes create active sites, so a liner without wool or with deactivated wool is often preferred.
Q5: How can I prevent sample carryover in my this compound analysis?
Carryover, where a portion of the analyte from one injection appears in subsequent runs, can be a problem with high-boiling compounds like this compound.[12][13] To prevent this:
-
Optimize the injector temperature and bake-out time: Ensure the temperature is high enough to volatilize the entire sample and that the oven is held at a high temperature at the end of the run to elute any residual compounds.
-
Use a solvent wash: Rinsing the syringe with an appropriate solvent multiple times before and after injection can help.[14][15]
-
Check for cold spots: Ensure there are no cold spots in the transfer line between the injector and the column.
-
Regularly maintain the inlet: This includes changing the septum and liner.[14][16]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the liner or column.[1][2] | Use a base-deactivated liner and a column specifically designed for amine analysis (e.g., Agilent CP-Volamine).[1][17] Ensure the column is properly conditioned. |
| Low injector temperature.[4] | Increase the injector temperature in 25 °C increments to ensure complete vaporization.[4] | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the inlet to avoid dead volume. | |
| Poor Reproducibility | Leaks in the system. | Check for leaks at the septum, liner O-ring, and column fittings using an electronic leak detector. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and that the syringe is not worn. | |
| Sample degradation. | Evaluate if the injector temperature is too high, causing the this compound to degrade.[3] | |
| No Peak or Low Response | Injector temperature is too low. | The analyte is not vaporizing and transferring to the column. Increase the injector temperature.[3][4] |
| Active sites causing irreversible adsorption. | Use a new, deactivated liner and ensure the column is properly conditioned for amine analysis.[1][9] | |
| Column bleed at the detector. | Ensure the column temperature does not exceed its maximum operating limit. | |
| Ghost Peaks | Carryover from a previous injection.[12][16] | Implement a bake-out step at the end of the temperature program. Clean the syringe and consider using a solvent wash.[14][15] |
| Contaminated syringe or liner. | Replace the liner and septum. Clean the syringe thoroughly or replace it.[16] | |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Split Peaks | Improper injection technique. | If injecting manually, ensure a fast and smooth injection. For splitless injections, ensure the initial oven temperature is appropriate to focus the sample at the head of the column.[18] |
| Solvent/stationary phase mismatch.[19] | Ensure the solvent is compatible with the column's stationary phase. | |
| Column contamination or damage. | Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
The following table summarizes typical GC parameters for the analysis of tertiary amines, which can be adapted for this compound.
| Parameter | Recommended Value/Range | Notes |
| Injector Temperature | 250 - 300 °C | Start at 250 °C and optimize based on peak shape and response.[3] |
| Injection Mode | Split or Splitless | Split for high concentrations, splitless for trace analysis.[5][6] |
| Split Ratio | 20:1 to 100:1 | For split injection, adjust based on analyte concentration. |
| Liner Type | Base-deactivated | Essential to minimize peak tailing.[1][11] |
| Column Type | Amine-specific column (e.g., Agilent CP-Volamine) | These columns are deactivated to handle basic compounds.[17][20] |
| Oven Program | 40 °C (hold 2 min) to 250 °C at 10 °C/min | This is a general starting point and should be optimized.[21] |
| Carrier Gas | Helium or Hydrogen | Ensure high purity. |
| Detector | Flame Ionization Detector (FID) | A common and robust detector for this type of analysis. |
Experimental Protocols
Protocol 1: General Screening Method for this compound
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific application.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration appropriate for the injection mode (ppm levels for split, ppb levels for splitless).
-
GC System and Conditions:
-
GC: Agilent 7890B or equivalent.
-
Injector: Split/Splitless inlet.
-
Liner: Agilent Ultra Inert single taper liner with glass wool.
-
Column: Agilent J&W CP-Volamine, 30 m x 0.32 mm, 5 µm film.[17]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Start with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: FID at 300 °C.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram for peak shape and retention time.
-
Optimization:
-
If peak tailing is observed, consider using a base-deactivated liner.
-
Adjust the injector temperature in 25 °C increments to improve peak shape and response.
-
For trace analysis, switch to splitless injection and optimize the purge time.
-
Protocol 2: Column Conditioning for Amine Analysis
Proper column conditioning is crucial for achieving good peak shapes for active compounds like this compound.
-
Installation: Install the column in the injector but leave the detector end disconnected.
-
Purge: Set the carrier gas flow rate to the analytical value and purge the column at 40 °C for 15-20 minutes to remove oxygen.[22]
-
Conditioning Program:
-
Cool Down and Connection: Cool down the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Heat the oven to the initial temperature of your method, turn on the carrier gas, and run a blank to ensure a stable baseline.
Diagrams
Caption: Troubleshooting workflow for this compound GC analysis.
Caption: Logical workflow for optimizing injection parameters.
References
- 1. Amines: Topaz or Base Deactivated Liners? [restek.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 7. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. silcotek.com [silcotek.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. axialscientific.com [axialscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. How to Condition a New Capillary GC Column [restek.com]
- 23. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
Technical Support Center: Triamylamine in Alkylation Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of triamylamine in alkylation processes, with a focus on managing and understanding potential side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a solid precipitate in my reaction where this compound is used as a base. What is it?
A: The most common side reaction when using this compound as a base in the presence of an alkylating agent (especially reactive ones like alkyl halides) is the N-alkylation of the this compound itself. This reaction, known as the Menschutkin reaction, forms a quaternary ammonium (B1175870) salt.[1][2] These salts are often insoluble in common organic solvents and will precipitate out of the reaction mixture.
-
Reaction: R₃N (this compound) + R'-X (Alkylating Agent) → R₃R'N⁺X⁻ (Quaternary Ammonium Salt)
-
Cause: this compound, while sterically hindered, is still nucleophilic and can compete with your intended nucleophile for the alkylating agent.[3]
-
Confirmation: The precipitate can be isolated and characterized by techniques like NMR spectroscopy or mass spectrometry to confirm its identity as the quaternary ammonium salt.
Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?
A: Minimizing this side reaction involves adjusting reaction parameters to favor the desired alkylation over the quaternization of this compound.
-
Choice of Base: If quaternization is a persistent issue, consider using a non-nucleophilic base with greater steric hindrance, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Running the reaction at the lowest effective temperature can slow down the rate of the competing Menschutkin reaction.
-
Order of Addition: Adding the alkylating agent slowly to a solution of your substrate and this compound can help maintain a low instantaneous concentration of the alkylating agent, favoring reaction with the more reactive or abundant primary nucleophile.[4]
Q3: My reaction is producing unexpected alkene byproducts. What is the cause?
A: The formation of alkenes suggests a Hofmann elimination reaction.[5][6] This is typically a two-step process in this context:
-
Quaternization: First, the this compound is alkylated to form a quaternary ammonium salt as described in Q1.
-
Elimination: If the reaction is heated or if there is a sufficiently strong base present, this quaternary ammonium salt can undergo an E2 elimination reaction to form an alkene and this compound.[7][8] The Hofmann rule states that the major alkene product will be the least substituted one due to the steric bulk of the trialkylamine leaving group.[6][7]
This pathway is particularly relevant if the alkylating agent has beta-hydrogens.
Q4: What factors influence the rate and yield of the undesired quaternization reaction?
A: Several factors govern the efficiency of the Menschutkin reaction. Understanding these can help you control the formation of the quaternary ammonium salt byproduct. Key factors include the nature of the alkylating agent, the solvent, and the temperature.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product, Significant Amount of Precipitate
This is a classic sign that the quaternization of this compound is outcompeting your desired reaction.
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Formation of Alkene Byproducts
The presence of alkenes points towards a Hofmann elimination pathway.
Caption: Logical flow for the formation of alkene byproducts.
Data Presentation
The rate of the primary side reaction, quaternization, is highly dependent on experimental conditions. The following table summarizes the expected effect of various parameters on the rate of this undesired reaction.
| Parameter | Condition | Effect on Quaternization Rate | Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl | Increases | Iodide is a better leaving group than bromide or chloride, accelerating the S_N2 reaction.[8] |
| Methyl > Primary > Secondary | Increases | Less sterically hindered alkyl halides react faster in S_N2 reactions.[3] | |
| Solvent | Polar Aprotic (DMF, DMSO) | Increases | These solvents stabilize the charged transition state of the Menschutkin reaction.[1] |
| Nonpolar (Toluene, Hexane) | Decreases | Nonpolar solvents disfavor the formation of ionic products. | |
| Temperature | Increased Temperature | Increases | Provides the necessary activation energy for the reaction.[7] |
| Concentration | Higher Concentration | Increases | Higher concentration of reactants leads to a faster reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of a Quaternary Ammonium Salt (Menschutkin Reaction)
This protocol describes the intentional synthesis of a quaternary ammonium salt from this compound, a process that occurs as a side reaction in other contexts.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., 1-bromobutane) (1.1 eq)
-
Acetonitrile (B52724) (solvent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
-
Procedure:
-
Dissolve this compound in acetonitrile in the round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the alkyl halide to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, the solvent may be removed under reduced pressure.
-
Wash the resulting solid with a nonpolar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.[1]
-
Dry the purified quaternary ammonium salt under vacuum.
-
Protocol 2: Hofmann Elimination of a Quaternary Ammonium Hydroxide
This protocol details the elimination reaction that can lead to alkene byproducts. It assumes the quaternary ammonium salt has already been formed and isolated.
-
Reagents & Setup:
-
Quaternary Ammonium Iodide salt (from Protocol 1) (1.0 eq)
-
Silver(I) oxide (Ag₂O) (0.6 eq)
-
Water
-
Round-bottom flask, heating mantle, and distillation apparatus.
-
-
Procedure:
-
Suspend the quaternary ammonium iodide salt in water.
-
Add silver(I) oxide to the suspension. A precipitate of silver iodide (AgI) will form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ion exchange to the quaternary ammonium hydroxide.[6][9]
-
Filter the mixture to remove the silver iodide precipitate. The filtrate now contains the quaternary ammonium hydroxide.
-
Heat the filtrate strongly (typically 100-200°C).[7]
-
The elimination reaction will occur, producing the alkene, this compound, and water. The volatile alkene can be collected by distillation.
-
The collected distillate can be further purified by standard methods.
-
References
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 9. Repeated Hoffman elimination exhaustive methylation class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Triamylamine in Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of triamylamine in chemical reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter issues related to reagent purity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it commonly used?
A1: this compound, also known as tripentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N.[1][2] It consists of three amyl (pentyl) groups attached to a central nitrogen atom and is typically a colorless to pale yellow liquid.[2] Due to the presence of a lone pair of electrons on the nitrogen atom, it acts as a base. In organic synthesis, this compound is often used as a non-nucleophilic base to scavenge acidic byproducts in reactions such as acylations, esterifications, and amidations.[3] It can also serve as a chemical intermediate in the synthesis of other compounds and as a corrosion inhibitor in industrial applications.[2]
Q2: What are the most common impurities in commercial this compound and how can they arise?
A2: Common impurities in this compound can include:
-
Primary and Secondary Amines: Diamylamine (a secondary amine) and amylamine (B85964) (a primary amine) can be present as unreacted starting materials or byproducts from the synthesis of this compound.
-
Other Tertiary Amines: Isomers of this compound or other tertiary amines with different alkyl chain lengths might be present depending on the manufacturing process.[4]
-
Water: Absorption of atmospheric moisture can lead to the presence of water.
-
Degradation Products: Over time or due to improper storage, this compound can degrade, although it is generally stable.[4]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method to separate volatile components and identify them based on their mass-to-charge ratio. It can effectively detect and quantify the presence of primary, secondary, and other amine impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the main component and the presence of impurities. The integration of signals can be used for quantification.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the sample.
Q4: Can I purify this compound in the lab if I suspect it is impure?
A4: Yes, this compound can be purified using standard laboratory techniques.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile or more volatile impurities.
-
Washing with Aqueous Solutions: Washing with a dilute acid solution can remove basic impurities. The this compound can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Subsequent drying over a suitable drying agent (e.g., KOH or MgSO₄) is necessary.
-
Drying: If water is the primary impurity, it can be removed by treating the this compound with a suitable drying agent like potassium hydroxide (B78521) (KOH) pellets followed by distillation.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected when using this compound as a base.
Possible Cause 1: Presence of Primary or Secondary Amine Impurities
-
Q: How do primary and secondary amine impurities affect my reaction? A: Primary and secondary amines are generally more nucleophilic than tertiary amines like this compound.[5][6] In reactions where this compound is intended to act solely as a base (e.g., in an acylation reaction with an acyl chloride), these nucleophilic impurities can compete with the desired nucleophile, leading to the formation of unwanted side products and a lower yield of the desired product.[7]
-
Q: How can I test for these impurities? A: GC-MS analysis is the most reliable method to detect and quantify primary and secondary amine impurities. A simple qualitative test involves reacting a small sample of the this compound with a reagent that specifically reacts with primary/secondary amines, such as a small amount of an acyl chloride, and analyzing the result by TLC or GC.
-
Q: What is the solution? A: Purify the this compound using fractional distillation or by washing with a dilute acid solution as described in the FAQs.
Possible Cause 2: Presence of Water
-
Q: My reagents are water-sensitive. Could water in the this compound be the issue? A: Yes. If your reaction involves water-sensitive reagents, such as Grignard reagents, organolithiums, or acyl chlorides, any moisture in the this compound can consume these reagents, leading to a reduced yield.[7]
-
Q: How do I check for and remove water? A: Use Karl Fischer titration to quantify the water content. To remove water, stir the this compound over a drying agent like KOH pellets overnight, followed by distillation.
Possible Cause 3: Incorrect Stoichiometry
-
Q: I've confirmed my this compound is pure. What else could be wrong? A: Ensure that you are using the correct stoichiometric amount of this compound. As a base, it is typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) to neutralize the acid produced during the reaction. An insufficient amount of base can leave unreacted starting material and lower the yield.
Data on Impurity Impact
The following table presents hypothetical data to illustrate the potential impact of common impurities on the yield of a generic acylation reaction where this compound is used as a base.
| Impurity Type | Impurity Concentration (mol%) | Hypothetical Reaction Yield (%) | Potential Side Product |
| None (Pure this compound) | 0% | 95% | None |
| Diamylamine (Secondary Amine) | 2% | 80% | N,N-diamyl amide |
| Diamylamine (Secondary Amine) | 5% | 65% | N,N-diamyl amide |
| Amylamine (Primary Amine) | 2% | 75% | N-amyl amide |
| Amylamine (Primary Amine) | 5% | 55% | N-amyl amide |
| Water | 1% | 85% | Carboxylic acid (from hydrolysis of acyl chloride) |
| Water | 3% | 60% | Carboxylic acid (from hydrolysis of acyl chloride) |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable volatile solvent like dichloromethane (B109758) or diethyl ether.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent) and a mass spectrometer detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the peaks by comparing their retention times and mass spectra with known standards or a spectral library. Quantify the impurities by integrating the peak areas.
Protocol 2: Purification of this compound by Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Drying (Optional): If water is suspected, add anhydrous potassium hydroxide pellets to the flask containing the this compound and stir for several hours or overnight.
-
Distillation: Decant the this compound into the distillation flask. Add boiling chips. Heat the flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for this compound (approximately 81-83 °C at 0.2 mmHg).[4] Discard the initial and final fractions, which are likely to be enriched in more volatile and less volatile impurities, respectively.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and seal the container tightly to prevent moisture absorption.
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reaction pathway due to amine impurity.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 621-77-2: this compound | CymitQuimica [cymitquimica.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound | 621-77-2 [amp.chemicalbook.com]
- 5. acid base - Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 7. tutorchase.com [tutorchase.com]
Technical Support Center: Regeneration and Recycling of Triamylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of Triamylamine from industrial processes.
FAQs: Regeneration and Recycling of this compound
Q1: What are the common industrial applications of this compound that lead to its presence in waste streams?
A1: this compound is utilized in various industrial applications, including as a corrosion inhibitor in metal treatments, an intermediate in the synthesis of quaternary ammonium (B1175870) compounds and other specialty chemicals, and in insecticidal formulations.[1] As a result, it can be found in waste streams from these manufacturing processes, often dissolved in organic solvents or as part of an acidic aqueous solution in the form of a salt.
Q2: Why is this compound considered a high-boiling point, water-insoluble amine, and how does this affect its recovery?
A2: this compound has a boiling point of approximately 240°C at atmospheric pressure and is insoluble in water.[2][3] Its high boiling point makes simple distillation energy-intensive and potentially unsuitable if other components in the mixture have similar boiling points. Its insolubility in water is a key property that is leveraged in recovery processes like liquid-liquid extraction, as it will preferentially remain in an organic phase when in its free-base form.
Q3: What are the primary methods for regenerating this compound from industrial process streams?
A3: The most common methods for regenerating this compound are:
-
Liquid-Liquid Extraction: This is a primary method, especially when the this compound is in an acidic aqueous solution as a salt. By basifying the solution, the this compound is converted back to its water-insoluble free-base form and can be extracted into an organic solvent.
-
Distillation (under vacuum): For mixtures where this compound is dissolved in a solvent with a significantly different boiling point, vacuum distillation can be employed to reduce the boiling point of this compound and lower energy costs and prevent thermal degradation.[4]
-
Adsorption: Using adsorbents like acidic activated carbon can be effective for removing this compound from a solution, particularly for purification purposes.[5][6]
-
Membrane Separation (Solvent Nanofiltration): This emerging technology can be used to separate molecules dissolved in organic solvents and shows promise for recovering amines like this compound.[7][8]
Q4: How can I determine the purity of my recycled this compound?
A4: The purity of recycled this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively quantify the purity of this compound and identify any residual impurities.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a suitable detector like a mass spectrometer (LC-MS), can be used for the quantitative analysis of non-volatile or thermally sensitive impurities that may be present in the recycled this compound.[12][13]
-
Titration: A simple acid-base titration can be used to determine the total amine content, which can provide a good initial estimate of purity.
Troubleshooting Guide
Liquid-Liquid Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Phase Separation / Emulsion Formation | - Insufficient pH adjustment (incomplete conversion of this compound salt to free-base).- Vigorous mixing or shaking.- Presence of surfactants or particulate matter in the waste stream. | - Ensure the aqueous phase is sufficiently basic (pH > 11) before extraction.- Use gentle mixing or inversion of the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions.- If particulates are present, filter the waste stream before extraction. |
| Low Recovery of this compound in the Organic Phase | - Incomplete basification of the aqueous phase.- Insufficient volume of extraction solvent.- Inadequate mixing of the two phases.- Choice of an inappropriate organic solvent. | - Re-check and adjust the pH of the aqueous phase to be well above the pKa of this compound's conjugate acid.- Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Ensure thorough but gentle mixing to maximize the interfacial contact between the two phases.- Select an organic solvent in which this compound has high solubility and which is immiscible with water (e.g., toluene (B28343), xylenes, or ethers). |
| Presence of Water in the Recovered Organic Phase | - Mutual solubility of the organic solvent and water.- Incomplete phase separation. | - After extraction, wash the organic phase with brine to remove dissolved water.- Use a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to dry the organic phase before solvent evaporation.- Allow sufficient time for the phases to separate completely. |
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Degradation | - Distillation temperature is too high.- Presence of reactive impurities. | - Use vacuum distillation to lower the boiling point of this compound.- Ensure that the waste stream is free from strong oxidizing agents or other incompatible chemicals before distillation.[1][4] |
| Poor Separation from Impurities | - Boiling points of impurities are close to that of this compound.- Formation of azeotropes. | - Use a distillation column with a higher number of theoretical plates for better separation.- Consider extractive distillation by adding a solvent that alters the relative volatility of the components. |
| Foaming in the Distillation Flask | - Presence of surfactants or high molecular weight contaminants. | - Add anti-foaming agents to the distillation mixture.- Ensure the distillation is not proceeding too rapidly. |
Experimental Protocols
Protocol 1: Regeneration of this compound from an Acidic Aqueous Waste Stream via Liquid-Liquid Extraction
-
Sample Characterization:
-
Determine the concentration of this compound in the acidic waste stream using HPLC or a suitable titration method.
-
Analyze for the presence of any solid particulates.
-
-
Pre-treatment:
-
If solids are present, filter the aqueous waste stream through a suitable filter medium.
-
-
Basification:
-
Transfer the acidic aqueous solution to a reaction vessel equipped with a stirrer and a pH probe.
-
Slowly add a 50% (w/w) sodium hydroxide (B78521) solution while monitoring the pH. Continue addition until the pH of the solution is stable at > 11. This converts the this compound salt to its free-base form.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add a volume of a suitable organic solvent (e.g., toluene) equal to approximately one-third of the aqueous phase volume.
-
Gently invert the separatory funnel 15-20 times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer will contain the dissolved this compound.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic phase with a small volume of brine to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator to yield the regenerated this compound.
-
-
Purity Analysis:
-
Analyze the purity of the recovered this compound using GC-MS.
-
Protocol 2: Purity Analysis of Recycled this compound by GC-MS
-
Instrument and Column:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the recycled this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
-
GC-MS Conditions (Illustrative):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and standards.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Data Presentation
Table 1: Comparison of this compound Recovery Methods
| Recovery Method | Typical Recovery Efficiency (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 90 - 98 | 95 - 99 | - High efficiency- Scalable- Can handle dilute streams | - Requires solvent use and subsequent removal- Can be prone to emulsion formation |
| Vacuum Distillation | 85 - 95 | > 99 | - High purity product- Can remove non-volatile impurities | - Energy intensive, even under vacuum- Not suitable for azeotropic mixtures |
| Adsorption | 80 - 90 | > 98 | - High selectivity for certain impurities- Can be used for polishing | - Adsorbent regeneration required- Capacity limitations |
| Membrane Separation | 85 - 95 | > 97 | - Lower energy consumption- Continuous process | - Membrane fouling can be an issue- Higher initial capital cost |
Table 2: Illustrative Solvent Selection for Liquid-Liquid Extraction of this compound
| Solvent | Density (g/mL) | Boiling Point (°C) | Solubility in Water | Notes |
| Toluene | 0.867 | 111 | Insoluble | Good choice for extraction; easy to separate from water. |
| Xylenes | ~0.86 | 138-144 | Insoluble | Similar to toluene but with a higher boiling point. |
| Diethyl Ether | 0.713 | 34.6 | Slightly Soluble | Highly volatile, making it easy to remove, but also highly flammable. |
| Methyl tert-Butyl Ether (MTBE) | 0.740 | 55.2 | Slightly Soluble | Less volatile and less prone to peroxide formation than diethyl ether. |
Visualizations
Caption: Workflow for this compound regeneration from an acidic waste stream.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Buy this compound | 621-77-2 [smolecule.com]
- 2. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 621-77-2 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhanced adsorption of quaternary amine using modified activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sambocreeck.com [sambocreeck.com]
- 8. Solvent stable membrane - Organic solvent Stable and Resistant Membrane Technology Hydro Air - GMM Pfaudler [gmmpfaudler.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Safe Disposal of Triamylamine Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Triamylamine waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled and is toxic to aquatic life.[2] It is incompatible with strong oxidizing agents, acids, and certain other organic compounds, and reactions can be exothermic.[2][3][4][5]
Q2: What is the recommended general method for disposing of this compound waste?
A2: The universally recommended method for disposing of this compound waste is to engage a licensed hazardous waste disposal company.[6][7] All waste must be disposed of in accordance with federal, state, and local regulations.[6][8]
Q3: Can I pour small amounts of this compound waste down the drain?
A3: No. This compound is insoluble in water and toxic to aquatic life.[2][4][5] Disposing of it down the drain can cause significant environmental harm and is likely a violation of local regulations.[7][9][10]
Q4: Is it permissible to neutralize this compound waste in the lab before disposal?
A4: Neutralization of corrosive waste may be permissible under specific regulations, often without requiring a full treatment permit, provided the waste is hazardous only due to its corrosive nature.[11] This process should only be performed by trained personnel with a thorough understanding of the reaction. A detailed protocol should be followed, and a small-scale trial is recommended.[12] The neutralized solution may still be subject to hazardous waste regulations depending on its final composition and local rules.
Q5: How should I store this compound waste while awaiting pickup by a disposal service?
A5: Store this compound waste in a clearly labeled, tightly sealed, and appropriate container, preferably the original one.[6][7] The storage area should be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[2][8][13]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill of this compound | Improper handling or container failure. | For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[12][13] Do not use combustible materials like paper towels.[12] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12] Ventilate the area and clean the spill site with alcohol, followed by soap and water.[1][3] For large spills, immediately evacuate the area and follow your institution's emergency response procedures. Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][3] |
| Container of this compound Waste is Bulging | Reaction with an incompatible substance or exposure to heat, causing pressurization. | Do not handle the container. Evacuate the immediate area and consult your institution's Environmental Health and Safety (EHS) office immediately. The pressure buildup could lead to a container rupture. |
| Temperature of Waste Increases Significantly During Neutralization | The neutralization reaction is exothermic. The neutralizing agent may have been added too quickly. | Immediately stop adding the neutralizing agent. If safe to do so, place the reaction vessel in an ice bath to cool it down. Resume adding the neutralizing agent much more slowly once the temperature has stabilized.[12] Always monitor the temperature during neutralization. |
| Disposal Vendor Refuses to Accept Waste | Improper labeling, unknown constituents, or mixing with incompatible waste. | Ensure the waste container is accurately and clearly labeled with "Hazardous Waste: this compound".[6] Do not mix this compound waste with other chemical waste streams.[6][7] Provide the Safety Data Sheet (SDS) to the disposal company.[6] |
Quantitative Data and Properties
This table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₅H₃₃N | [4] |
| Molecular Weight | 227.43 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid with an amine odor | [3][4][5] |
| Density | 0.782 g/mL at 25 °C | [4][5] |
| Boiling Point | 81-83 °C at 0.2 mmHg | [4][5] |
| Flash Point | 101 °C (215 °F) | [1][3][4] |
| Water Solubility | Insoluble | [1][3][4][5] |
| Hazard Class | 8 (Corrosive) | [3][4] |
| UN Number | 2735 | [4] |
| Incompatibilities | Strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides. | [2][3][4][5] |
Experimental Protocols
Protocol 1: Small-Scale Spill Management
Objective: To safely clean up a small spill of this compound (less than 100 mL).
Materials:
-
Personal Protective Equipment (PPE): Impervious gloves, safety goggles, face shield, lab coat.[6][7]
-
Inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).[12][13]
-
Non-sparking scoops or tools.[12]
-
Alcohol (e.g., ethanol (B145695) or isopropanol).[1][3]
Procedure:
-
Ensure Safety: Don appropriate PPE. Work in a well-ventilated area or fume hood.[6][7] Eliminate all ignition sources.[13]
-
Contain Spill: Cover the spill with an inert absorbent material.[12]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[12]
-
Seal and Label: Tightly seal the container and label it as "Hazardous Waste: this compound contaminated absorbent".[6]
-
Decontaminate Area: Wipe the spill area first with alcohol, then with a strong soap and water solution.[1][3] Collect all cleaning materials as hazardous waste.
-
Dispose: Arrange for pickup of the waste container by a licensed hazardous waste disposal company.[6][7]
Protocol 2: Neutralization of this compound Waste (General Guideline)
Objective: To neutralize the basicity of this compound waste to form a less hazardous salt. This protocol is adapted from general procedures for amine waste and should be validated on a small scale first.[12]
Materials:
-
PPE as listed in Protocol 1.
-
Stir plate and stir bar.
-
Beaker or flask large enough to hold the waste and neutralizing agent.
-
Calibrated pH meter or pH paper.
-
1M Citric Acid solution (or another suitable weak acid).[12]
-
Ice bath.
Procedure:
-
Preparation: Perform this procedure in a fume hood. Place the container with the this compound waste on a stir plate and add a stir bar. Begin stirring at a moderate speed. Place an ice bath on standby.
-
Initial pH: Measure and record the initial pH of the waste.
-
Slow Addition of Acid: Slowly add the 1M citric acid solution to the stirring this compound waste drop by drop.[12]
-
Monitor Temperature: Carefully monitor the temperature of the solution. The reaction is exothermic.[2][3][5] If the temperature rises by more than 10°C, pause the addition of acid until the solution cools. Use the ice bath if necessary to control the temperature.[12]
-
Monitor pH: Periodically check the pH of the solution.[12]
-
Endpoint: Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.[12]
-
Final Steps: Once the target pH is reached, stop adding acid. Allow the solution to return to room temperature while stirring.
-
Disposal: The resulting neutralized solution (containing triamylammonium citrate) must still be disposed of as hazardous waste through a licensed vendor, as it may still be toxic to aquatic life.[2] Clearly label the waste container with its contents.
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 621-77-2 [smolecule.com]
- 3. TRI-N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 621-77-2 [chemicalbook.com]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | 621-77-2 | TCI AMERICA [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Triamylamine and Trioctylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activities of Triamylamine and Trioctylamine. Due to a notable disparity in available research, this document focuses on presenting the known catalytic profile of Trioctylamine, supported by experimental data, and offers a qualitative comparison to this compound based on established principles of chemical reactivity and structure-activity relationships in tertiary amines.
Overview
This compound and Trioctylamine are tertiary amines characterized by three pentyl and three octyl chains attached to a central nitrogen atom, respectively. Their utility as catalysts primarily stems from the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. The length of the alkyl chains significantly influences their physical properties, such as steric hindrance and lipophilicity, which in turn affects their catalytic efficacy in different reaction environments.
Quantitative Data on Catalytic Performance
A comprehensive literature review reveals a significant lack of specific experimental data on the catalytic activity of This compound . Consequently, a quantitative comparison table for this compound cannot be provided.
In contrast, Trioctylamine has been documented as a catalyst in various applications, most notably as a phase transfer catalyst in metal extraction processes.
Table 1: Catalytic Performance of Trioctylamine in Metal Extraction
| Metal Ion | Reactant/Medium | Catalyst Concentration | Phase Ratio (O/A) | Extraction Efficiency (%) | Reference |
| Gold(III) | Hydrochloric acid solution | Not specified | Not specified | High | BenchChem |
| Zirconium(IV) | Sulfuric acid solution | 40 vol% in kerosene | 3:1 | High | BenchChem |
| Cobalt(II) | Hydrochloric acid solution | 0.1 M - 1.5 M in kerosene | 1:1 | Not specified | BenchChem |
Experimental Protocols
Trioctylamine as a Phase Transfer Catalyst in Metal Extraction
Objective: To extract metal ions from an aqueous phase to an organic phase.
General Protocol:
-
Preparation of the Organic Phase: A solution of Trioctylamine in a suitable organic solvent (e.g., kerosene, toluene) is prepared at a specific concentration.
-
Protonation: The organic phase is typically pre-treated with an acidic solution (e.g., HCl, H₂SO₄) to protonate the amine, forming the trioctylammonium salt which is the active catalytic species.
-
Extraction: The prepared organic phase is mixed with the aqueous phase containing the metal salt. The mixture is agitated vigorously for a defined period to facilitate the transfer of the metal-anion complex into the organic phase.
-
Phase Separation: The mixture is allowed to settle, leading to the separation of the aqueous and organic layers.
-
Analysis: The concentration of the metal ion in both phases is determined to calculate the extraction efficiency.
Signaling Pathways and Experimental Workflows
Mechanism of Phase Transfer Catalysis
Tertiary amines like Trioctylamine are widely used as phase transfer catalysts (PTCs). The general mechanism involves the formation of a lipophilic ion pair that can traverse the interface between two immiscible phases (typically aqueous and organic), thereby facilitating a reaction between reactants located in different phases.
Caption: General mechanism of phase transfer catalysis using a tertiary amine.
Experimental Workflow for Metal Extraction
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Trioctylamine as a phase transfer catalyst in metal extraction.
Caption: Experimental workflow for metal extraction using Trioctylamine.
Comparative Analysis and Discussion
While direct experimental comparisons are unavailable, a qualitative assessment of the catalytic activities of this compound and Trioctylamine can be made based on their molecular structures and the principles of tertiary amine catalysis.
-
Basicity and Nucleophilicity: The basicity of simple trialkylamines does not show a strong, linear dependence on the alkyl chain length. The inductive effect of the alkyl groups increases electron density on the nitrogen, enhancing basicity. However, this is counteracted by steric hindrance and solvation effects. Therefore, this compound and Trioctylamine are expected to have broadly similar basicities. Nucleophilicity, however, is more sensitive to steric bulk. The longer, more flexible octyl chains of Trioctylamine may present greater steric hindrance around the nitrogen atom compared to the pentyl chains of this compound. This could potentially make This compound a slightly better nucleophilic catalyst in reactions where the catalyst directly attacks an electrophilic center, assuming the reaction is not diffusion-limited.
-
Lipophilicity and Phase Transfer Catalysis: For applications in phase transfer catalysis, the lipophilicity of the catalyst is a critical factor. The catalyst must be sufficiently soluble in the organic phase to transport the reactant anion. With its longer alkyl chains, Trioctylamine is significantly more lipophilic than this compound . This enhanced solubility in nonpolar organic solvents makes it a more effective phase transfer catalyst, particularly for reactions involving highly polar aqueous phases and nonpolar organic phases. The increased lipophilicity ensures that the trioctylammonium-anion ion pair is efficiently partitioned into the organic phase where the reaction with the substrate occurs.
-
Applications as a Base: In reactions where the tertiary amine functions as a simple Brønsted-Lowry base (a proton scavenger), the differences in catalytic activity are likely to be less pronounced. Both amines are capable of neutralizing acidic byproducts. However, the higher lipophilicity of Trioctylamine might be advantageous in reactions conducted in nonpolar solvents, ensuring its miscibility and availability within the reaction medium.
Conclusion
The available scientific literature indicates that Trioctylamine is a well-recognized catalyst, particularly in the domain of phase transfer catalysis for metal extraction , where its high lipophilicity is a key advantage. Detailed experimental protocols for these applications are accessible.
Conversely, there is a conspicuous absence of specific data on the catalytic applications of this compound . Based on structure-activity principles, it can be inferred that:
-
This compound may exhibit slightly higher activity in nucleophilic catalysis due to potentially lower steric hindrance compared to Trioctylamine.
-
Trioctylamine is likely the superior phase transfer catalyst owing to its greater lipophilicity, which enhances its solubility and function in biphasic systems.
Further experimental investigation is required to quantitatively assess the catalytic activity of this compound and to directly compare its performance against Trioctylamine in various catalytic systems. Researchers are encouraged to consider these structural and property differences when selecting a tertiary amine catalyst for a specific application.
A Comparative Analysis of Triamylamine and Other Long-Chain Amines as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Mechanisms
Corrosion poses a significant challenge across numerous industries, necessitating the development and application of effective inhibitors. Among the various classes of corrosion inhibitors, long-chain aliphatic amines have garnered considerable attention due to their ability to form protective films on metal surfaces. This guide provides a comparative overview of the corrosion inhibition efficiency of Triamylamine (a tertiary amine) against other long-chain primary, secondary, and tertiary amines, supported by available experimental data and detailed methodologies.
The effectiveness of an amine as a corrosion inhibitor is primarily attributed to the presence of a nitrogen atom with a lone pair of electrons, which can coordinate with the metal surface, and the hydrophobic long alkyl chains that form a barrier against corrosive agents.[1][2] The structure of the amine—specifically the length of the alkyl chain and whether it is a primary, secondary, or tertiary amine—plays a crucial role in its inhibition performance.
Performance Comparison: Quantitative Data
While direct, side-by-side comparative studies on the corrosion inhibition efficiency of this compound (tri-n-pentylamine) are limited in publicly available literature, we can draw comparisons from studies on structurally similar long-chain amines under comparable conditions. The following tables summarize quantitative data from various studies, providing insights into the relative performance of different long-chain amines.
Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| n-Amylamine | Mild Steel | H₂SO₄ | 25 mM | Ambient | ~85 | [3] |
| Tributylamine | Mild Steel | 2 M HCl | 1 M | 25 | >90 | [2] |
| Dodecylamine | Carbon Steel | 0.3 M HCl | 100 ppm | Not Specified | ~85 | [4] |
| Octylamine | C15 Mild Steel | 3 wt% NaCl | 0.1 wt% | 25 | ~90 | [5] |
Table 2: Corrosion Inhibition Efficiency Data from Electrochemical Studies (Potentiodynamic Polarization & EIS)
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Tributylamine | Mild Steel | 2 M HCl | 1 M | EIS | >95 | [2] |
| Dodecylamine | Carbon Steel | 1 M HCl | 100 ppm | Polarization | ~90 | [1] |
| Triethylamine | Copper | HCl | 400 ppm | Polarization | >90 | [1] |
| Aliphatic Amine (Armohib 28) | Stainless Steel 316 | Acidic Solution | Not Specified | Polarization, EIS | Increases with concentration | [6] |
Theoretical Considerations: The Role of Molecular Structure
Quantum chemical studies suggest that tertiary amines, such as this compound, should theoretically exhibit high corrosion inhibition efficiency.[7] This is attributed to the increased electron density on the nitrogen atom due to the inductive effect of the three alkyl groups, which enhances its ability to donate electrons and form a strong coordinate bond with the metal surface.[7]
However, the bulky nature of the three amyl groups in this compound can introduce steric hindrance. This steric effect may influence the packing of the inhibitor molecules on the metal surface, potentially affecting the density and integrity of the protective film. The overall inhibition efficiency is a result of the interplay between these electronic and steric factors.
Experimental Protocols: A Methodological Overview
The data presented in this guide are primarily derived from three common experimental techniques used to evaluate corrosion inhibition efficiency:
Weight Loss Measurement
This gravimetric method provides a direct and straightforward determination of the average corrosion rate over a specific immersion period.
-
Procedure:
-
Pre-weighed metal coupons are cleaned and polished.
-
The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined time and at a controlled temperature.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[8]
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
-
Procedure:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor).
-
The potential of the working electrode is scanned over a range, and the resulting current is measured.[9]
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100[10]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.
-
Procedure:
-
A small amplitude AC potential is applied to the working electrode at its open circuit potential over a range of frequencies.
-
The impedance of the system is measured as a function of frequency.
-
The data is often presented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct), which corresponds to a larger semicircle in the Nyquist plot, indicates a higher inhibition efficiency.[7][11]
-
The inhibition efficiency can be calculated using the charge transfer resistance values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100[11]
-
Visualizing the Comparison: A Logical Framework
The following diagram illustrates the key factors influencing the comparative corrosion inhibition efficiency of long-chain amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nargesgoudarzi.com [nargesgoudarzi.com]
- 7. researchgate.net [researchgate.net]
- 8. Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: weight loss, electrochemical and surface studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Phase Transfer Catalysts: Triamylamine vs. Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a pivotal methodology in organic synthesis, enabling reactions between reactants in immiscible phases. This powerful technique enhances reaction rates, improves yields, and often allows for milder reaction conditions, making it a cornerstone of modern drug development and chemical manufacturing. The choice of a phase transfer catalyst is critical to the success of a biphasic reaction, with quaternary ammonium (B1175870) salts being the most extensively studied and utilized class. This guide provides an objective comparison of the performance of triamylamine, a tertiary amine, against the well-established quaternary ammonium salts as phase transfer catalysts.
The catalytic prowess of these compounds is primarily evaluated in their ability to transport anionic species from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs. While quaternary ammonium salts are pre-formed cationic catalysts, tertiary amines like this compound can function as catalyst precursors, forming the active quaternary ammonium salt in situ.
Performance Comparison: Activity and Efficiency
Quaternary ammonium salts are renowned for their efficiency as phase transfer catalysts across a broad spectrum of organic reactions. Their catalytic activity is influenced by the structure of the cation and the nature of the counter-anion. The lipophilicity of the cation is a key determinant in its ability to partition into the organic phase and transport the reactive anion.
While direct, quantitative comparative studies between this compound and a wide array of quaternary ammonium salts under identical conditions are not extensively available in the public domain, we can infer performance characteristics from existing data on trialkylamines and a wealth of information on various quaternary ammonium salts in benchmark reactions such as the Williamson ether synthesis.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various quaternary ammonium salts in the Williamson ether synthesis, a classic example of a phase-transfer catalyzed O-alkylation. Data for trialkylamines is included where available to provide a basis for comparison. It is important to note that the data presented for different catalysts may not be from a single head-to-head study but is compiled from various sources to illustrate their general efficacy.
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92[1] |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95[1] |
Table 2: Synthesis of Phenyl Butyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | 4 | 70 | ~85-90 (inferred) |
| Butyldimethylanilinium bromide (BDAB) | 0.1 | 4 | 70 | ~75-80 (inferred) |
| Starburst Quaternary Ammonium Salt (BPBPB) | 0.033 | 4 | 70 | >95 |
Note: The yields for TBAB and BDAB are inferred from graphical data in the source and represent an approximate range.
Table 3: O-Alkylation for Ethenzamide Synthesis (Solvent-Free)
| Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 15 | 80 | 79[2][3] |
| Benzyltriethylammonium Chloride (BTEAC/TEBA) | 15 | 80 | 69-86 (range)[2] |
| Triethylammonium Bromide (TEAB) | 15 | 80 | 69-86 (range)[2] |
While specific data for this compound is scarce, the performance of other trialkylamines, which form quaternary ammonium salts in situ, suggests they can be effective catalysts. However, pre-formed quaternary ammonium salts with optimized lipophilicity, such as TOAB and specialized structures like BPBPB, often exhibit superior performance in terms of reaction time and yield.
Catalytic Mechanisms and Visualizations
The fundamental role of a phase transfer catalyst is to facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs.
Quaternary Ammonium Salt Catalytic Cycle
Quaternary ammonium salts (Q⁺X⁻) operate through a well-established extraction mechanism. The lipophilic cation (Q⁺) pairs with the reactant anion (Y⁻) in the aqueous phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the anion reacts with the organic substrate (RX). The resulting product is formed, and the catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the cycle.
Caption: Catalytic cycle of a quaternary ammonium salt in phase transfer catalysis.
This compound (Tertiary Amine) Catalytic Pathway
Tertiary amines, such as this compound, are generally considered catalyst precursors. They react in situ with the alkylating agent (RX) present in the organic phase to form a quaternary ammonium salt. This newly formed quaternary salt then enters the catalytic cycle as described above. This initial formation step is crucial and can influence the overall reaction kinetics.
Caption: In situ formation of the active catalyst from this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comparative study of different phase transfer catalysts.
Williamson Ether Synthesis of Benzyl Octyl Ether
This protocol is adapted for the comparison of different phase transfer catalysts.
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Phase Transfer Catalyst (e.g., this compound, Tetrabutylammonium Bromide)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine octanol (1.0 equivalent), benzyl bromide (1.0 equivalent), and the selected phase transfer catalyst (0.05 equivalents).
-
Addition of Base: Add 50 mL of toluene to the flask, followed by the slow addition of a 50% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Reaction: Stir the biphasic mixture vigorously and heat to 70-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzyl octyl ether.
O-Alkylation of Salicylamide (B354443) to Ethenzamide
This solvent-free protocol is suitable for comparing catalyst performance under green chemistry conditions.
Materials:
-
Salicylamide
-
Ethyl iodide
-
Potassium carbonate (anhydrous, powdered)
-
Phase Transfer Catalyst (e.g., this compound, Tetrabutylammonium Bromide)
-
Standard laboratory glassware (reaction vial, condenser)
-
Heating and stirring apparatus
Procedure:
-
Reactant Mixture: In a reaction vial, thoroughly mix salicylamide (1.0 equivalent), powdered potassium carbonate (1.5 equivalents), and the phase transfer catalyst (0.1 equivalents).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) to the solid mixture.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for the specified reaction time (e.g., 15 minutes).
-
Work-up: After cooling to room temperature, add ethyl acetate (B1210297) (20 mL) and water (20 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude ethenzamide, which can be further purified by recrystallization.
Conclusion
Quaternary ammonium salts are highly effective and versatile phase transfer catalysts with a well-understood mechanism of action. Their performance can be fine-tuned by modifying the alkyl substituents to optimize lipophilicity for specific reaction systems. This compound, as a representative of tertiary amines, can also function as a phase transfer catalyst, primarily by forming the active quaternary ammonium salt in situ.
For applications requiring high efficiency and rapid reaction rates, pre-formed, lipophilic quaternary ammonium salts like tetraoctylammonium bromide or specifically designed catalysts often provide superior performance. However, trialkylamines such as this compound can be a cost-effective alternative, particularly in reactions where the alkylating agent readily forms a sufficiently effective quaternary ammonium salt.
The choice between this compound and a quaternary ammonium salt will depend on the specific requirements of the reaction, including cost considerations, desired reaction kinetics, and the nature of the reactants and solvents. For critical applications in drug development and process optimization, a screening of several phase transfer catalysts, including both a representative trialkylamine and a selection of quaternary ammonium salts, is recommended to identify the optimal catalyst for the desired transformation.
References
A Comparative Analysis of Tertiary Amines in Solvent Extraction for Researchers and Drug Development Professionals
In the realm of chemical separations, solvent extraction stands as a robust and versatile technique, particularly for the purification and concentration of metals and organic compounds. Among the various extractants employed, tertiary amines have carved a significant niche due to their high selectivity and efficiency in extracting a range of valuable materials, from uranium and rare earth elements to cobalt and nickel. This guide provides an objective comparison of the performance of common tertiary amines in solvent extraction, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their applications.
Performance Comparison of Tertiary Amines
The efficacy of a tertiary amine in solvent extraction is dictated by several factors, including its molecular structure, the nature of the diluent, and the composition of the aqueous phase. Commercially available tertiary amines such as Alamine 336, Trioctylamine (TOA), and Tri-isooctylamine (TIOA) are widely utilized. Their performance is often evaluated based on extraction efficiency, selectivity, loading capacity, stripping efficiency, and phase disengagement time.
Extraction Efficiency and Selectivity
Extraction efficiency refers to the percentage of a target solute transferred from the aqueous phase to the organic phase, while selectivity is the ability to extract a specific solute from a mixture. The following tables summarize the performance of various tertiary amines in the extraction of different metals.
Table 1: Comparative Extraction Efficiency of Tertiary Amines for Various Metals
| Tertiary Amine | Metal Ion | Aqueous Medium | Diluent | Extraction Efficiency (%) | Reference |
| Alamine 336 | Uranium (U) | Sulfuric Acid | Kerosene | 99 | [1][2] |
| Cobalt (Co) | Hydrochloric Acid | Kerosene | >90 | [3] | |
| Nickel (Ni) | Hydrochloric Acid | m-xylene | <10 (at 5M HCl) | [3] | |
| Rare Earths | Sulfuric Acid | - | Varies by element | [4] | |
| Trioctylamine (TOA) | Uranium (U) | Sulfuric Acid | Kerosene | ~97 | [5] |
| Cobalt (Co) | Hydrochloric Acid | Kerosene | 76.7 | [6][7] | |
| Thorium (Th) | - | - | 97 | [8] | |
| Tris(2-Ethylhexyl) amine (TEHA) | Sulfuric Acid | - | - | Lower than TOA | [9] |
Note: Extraction conditions such as pH, extractant concentration, and temperature significantly influence efficiency and are detailed in the referenced literature.
Loading Capacity and Stripping Efficiency
Loading capacity is the maximum amount of solute that can be extracted by the organic phase, while stripping is the process of recovering the solute from the loaded organic phase.
Table 2: Loading Capacity and Stripping Efficiency of Selected Tertiary Amines
| Tertiary Amine | Metal Ion | Loading Capacity | Stripping Agent | Stripping Efficiency (%) | Reference |
| Alamine 336 | Sulfuric Acid | ~141 g/L | Sodium Carbonate | - | [10] |
| Trioctylamine (TOA) | Uranium (U) | 14.0 g U/L | Sodium Carbonate | High | [5][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for accurate comparative analysis. Below are generalized protocols for key experiments in solvent extraction using tertiary amines.
Protocol 1: Determination of Extraction Efficiency
This protocol outlines the steps to determine the percentage of a metal ion extracted from an aqueous solution.
-
Preparation of Aqueous Phase: Prepare a stock solution of the metal salt (e.g., cobalt chloride, uranium sulfate) in the desired aqueous medium (e.g., hydrochloric acid, sulfuric acid) at a known concentration.
-
Preparation of Organic Phase: Prepare a solution of the tertiary amine (e.g., Alamine 336, TOA) at a specific concentration in a suitable organic diluent (e.g., kerosene, xylene).
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 25 mL each).
-
Shake the funnel vigorously for a predetermined time (e.g., 2-5 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using an appropriate analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation of Extraction Efficiency (%E):
-
%E = [([Metal]initial - [Metal]final) / [Metal]initial] * 100
-
Where [Metal]initial is the initial concentration of the metal in the aqueous phase and [Metal]final is the concentration after extraction.
-
Protocol 2: Determination of Loading Capacity
This protocol determines the maximum amount of metal that can be extracted by the organic phase.
-
Repeated Extractions:
-
Contact a fixed volume of the organic phase with fresh portions of the aqueous metal solution in a series of extraction steps.
-
After each extraction, analyze the metal concentration in the loaded organic phase.
-
-
Saturation Point:
-
Continue the extractions until the metal concentration in the organic phase no longer increases, indicating that the organic phase is saturated.
-
-
Calculation of Loading Capacity:
-
The loading capacity is the maximum concentration of the metal in the organic phase at saturation, typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Protocol 3: Determination of Stripping Efficiency
This protocol outlines the recovery of the extracted metal from the loaded organic phase.
-
Preparation of Loaded Organic Phase: Prepare a sufficient volume of the metal-loaded organic phase by following the extraction procedure until the desired loading is achieved.
-
Stripping:
-
In a separatory funnel, mix a known volume of the loaded organic phase with a specific volume of the stripping agent (e.g., sodium carbonate solution, sulfuric acid).
-
Shake the funnel for a set time to allow for the transfer of the metal from the organic to the aqueous phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Determine the concentration of the metal in the aqueous stripping solution and the remaining concentration in the stripped organic phase.
-
-
Calculation of Stripping Efficiency (%S):
-
%S = ([Metal]stripped / [Metal]loaded) * 100
-
Where [Metal]stripped is the concentration of the metal in the aqueous stripping solution and [Metal]loaded is the initial concentration in the loaded organic phase.
-
Visualizing the Process
Diagrams can effectively illustrate the complex processes involved in solvent extraction.
Caption: A typical workflow for a solvent extraction process using a tertiary amine.
References
- 1. eujournal.org [eujournal.org]
- 2. Comparative Study of Solvent Extraction of Uranium with Alamine 336 and Aliquat 336: Application to the Uranium-Bearing Solutions of Niger Republic | European Scientific Journal, ESJ [eujournal.org]
- 3. researchgate.net [researchgate.net]
- 4. AMINES IN LIQUID-LIQUID EXTRACTION OF RARE-EARTH ELEMENTS (Technical Report) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. gssrr.org [gssrr.org]
A Comparative Analysis of Gas Chromatography Retention Times for Triamylamine and Other C15 Amines
A comprehensive guide for researchers and drug development professionals on the gas chromatographic behavior of Triamylamine versus other C15 amine isomers, supported by experimental data and detailed protocols.
In the realm of pharmaceutical research and development, the accurate analysis and separation of isomeric compounds are paramount. Amines, particularly high molecular weight amines like the C15 isomers, present unique challenges in gas chromatography (GC) due to their polarity and potential for peak tailing. This guide provides a comparative analysis of the GC retention time of this compound against other C15 amines, offering valuable insights for method development and compound identification.
Understanding Retention Behavior in Amine Analysis
The retention time of a compound in gas chromatography is fundamentally influenced by its vapor pressure and its interaction with the stationary phase of the GC column. For amines, several factors can significantly affect their elution order and peak shape:
-
Boiling Point: Generally, compounds with lower boiling points will have shorter retention times.
-
Molecular Structure: The degree of branching and the position of the nitrogen atom influence the molecule's polarity and steric hindrance, thereby affecting its interaction with the stationary phase.
-
Stationary Phase Polarity: The principle of "like dissolves like" applies. Polar amines will be retained longer on polar columns, while non-polar columns will elute them faster.
-
Column Deactivation: Amines, being basic, can interact with acidic silanol (B1196071) groups on the surface of fused silica (B1680970) capillary columns, leading to poor peak shape (tailing). Therefore, the use of deactivated columns or the addition of a basic modifier to the carrier gas or stationary phase is often necessary for good chromatography.
-
Derivatization: To improve volatility and reduce peak tailing, primary and secondary amines are often derivatized before GC analysis.
Comparative Retention Data of C15 Amines
To provide a clear comparison, the following table summarizes the Kovats retention indices for this compound and other selected C15 amines on non-polar stationary phases. The Kovats retention index is a standardized measure that normalizes retention times to those of adjacent n-alkanes, allowing for more consistent comparisons across different GC systems and conditions.
| Compound Name | Structure | Molecular Formula | Kovats Retention Index (Non-polar column) |
| This compound | Tertiary Amine | C15H33N | 1420 - 1456 |
| n-Pentadecylamine | Primary Amine | C15H33N | 1795 |
| Diheptylamine | Secondary Amine | C14H31N | Data not readily available on a comparable non-polar phase |
| N,N-Dimethyltridecanamine | Tertiary Amine | C15H33N | 1589 |
From the available data, a clear trend emerges based on the amine's structure. The tertiary amine, this compound, with its more shielded nitrogen atom and branched structure, exhibits the shortest retention time among the listed C15 amines on a non-polar column. The primary amine, n-pentadecylamine, having a long, straight alkyl chain and an exposed primary amino group, shows the strongest interaction with the stationary phase, resulting in the longest retention time. The tertiary amine N,N-dimethyltridecanamine falls in between, as expected.
Experimental Protocols for GC Analysis of High Molecular Weight Amines
Achieving reliable and reproducible gas chromatographic analysis of high molecular weight amines requires careful consideration of the experimental setup. Below is a general protocol that can be adapted for the analysis of this compound and other C15 amines.
1. Sample Preparation:
-
Direct Injection: For tertiary amines like this compound, direct injection of a dilute solution in an appropriate solvent (e.g., hexane, dichloromethane) is often feasible.
-
Derivatization (for Primary and Secondary Amines): To improve peak shape and reduce tailing of primary and secondary amines, derivatization is highly recommended. A common method involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA).
-
To a solution of the amine in a suitable solvent, add an excess of TFAA.
-
The reaction is typically rapid and can be performed at room temperature.
-
The resulting trifluoroacetylated derivative is more volatile and less polar, leading to improved chromatographic performance.
-
2. Gas Chromatography (GC) Conditions:
-
Gas Chromatograph: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a good starting point for separating these amines. A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used. The use of a column specifically deactivated for amine analysis is highly recommended.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred. The injector temperature should be high enough to ensure complete vaporization of the analytes without causing thermal degradation (e.g., 250-280 °C).
-
Oven Temperature Program: An initial oven temperature of around 100-150 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of 280-300 °C, is a common starting point. The program should be optimized to achieve good separation of the target analytes.
-
Detector:
-
FID: A robust and widely used detector for organic compounds. The detector temperature should be set higher than the final oven temperature (e.g., 300-320 °C).
-
MS: Provides mass spectral data for compound identification and confirmation. The transfer line temperature should be maintained at a similar temperature to the final oven temperature to prevent condensation of the analytes.
-
Workflow for Determining GC Retention Times of C15 Amines
Caption: Experimental workflow for GC analysis of C15 amines.
Conclusion
The gas chromatographic retention time of C15 amines is significantly influenced by their molecular structure, particularly the degree of substitution at the nitrogen atom. Tertiary amines, such as this compound, generally exhibit shorter retention times on non-polar columns compared to their primary and secondary counterparts. For reliable and reproducible analysis, especially of primary and secondary amines, proper sample preparation, including derivatization, and the use of deactivated GC columns are crucial. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry for developing effective GC methods for the separation and identification of high molecular weight amines.
A Comparative Analysis of Steric Hindrance in Triamylamine versus Smaller Trialkylamines
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the steric properties of reagents and molecular moieties play a pivotal role in dictating reaction kinetics, product selectivity, and biological activity. Trialkylamines, a fundamental class of organic bases and nucleophiles, are often employed in various synthetic transformations and are integral components of many pharmaceutical compounds. This guide provides a comprehensive comparison of the steric hindrance exhibited by triamylamine against its lower molecular weight homologues: trimethylamine, triethylamine, and tripropylamine (B89841). Understanding these steric differences is crucial for optimizing reaction conditions and for the rational design of novel chemical entities.
Quantitative Evaluation of Steric Hindrance
The steric bulk of a ligand or substituent is commonly quantified using several parameters, the most prominent being the Tolman cone angle (θ) and the conformational A-value. The Tolman cone angle provides a measure of the solid angle occupied by a ligand at the metal center, while the A-value quantifies the steric strain a substituent introduces in a substituted cyclohexane (B81311) ring.
| Trialkylamine | Molecular Formula | Molecular Weight ( g/mol ) | Tolman Cone Angle (θ) in degrees | A-value (kcal/mol) |
| Trimethylamine | C₃H₉N | 59.11 | 118 | 1.9 |
| Triethylamine | C₆H₁₅N | 101.19 | 132 | 2.7 |
| Tripropylamine | C₉H₂₁N | 143.27 | 149 | Not Widely Reported |
| This compound | C₁₅H₃₃N | 227.43 | To be determined | To be determined |
Method for Determining Steric Parameters
The determination of the Tolman cone angle and A-values for this compound would involve the following experimental and computational approaches:
Experimental Determination of Tolman Cone Angle:
The Tolman cone angle for this compound can be determined experimentally through X-ray crystallography.
Experimental Protocol:
-
Synthesis of a Metal Complex: Synthesize a suitable metal complex of this compound, for example, with a nickel(0) center, analogous to the complexes used by Tolman. A common precursor is Ni(CO)₄.
-
Crystal Growth: Grow single crystals of the this compound-metal complex suitable for X-ray diffraction. This often involves slow evaporation of a solvent or cooling of a saturated solution.
-
X-ray Diffraction Analysis: Collect X-ray diffraction data from the single crystal.
-
Structure Solution and Refinement: Solve the crystal structure to obtain the precise atomic coordinates of the complex.
-
Cone Angle Calculation: From the refined structure, the M-N bond length (where M is the metal) and the positions of the outermost atoms of the amyl groups can be used to mathematically calculate the cone angle.
Computational Determination of Tolman Cone Angle:
Computational chemistry provides a powerful tool for estimating steric parameters.
Computational Protocol:
-
Model Building: Construct a 3D model of the this compound molecule using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Cone Angle Calculation: Utilize software packages that can calculate the Tolman cone angle from the optimized geometry. This involves defining a hypothetical metal center at a standard bond distance from the nitrogen atom and calculating the solid angle subtended by the van der Waals radii of the atoms in the amyl groups.
Impact of Steric Hindrance on Reactivity: A Comparative Experiment
The increased steric bulk of this compound compared to its smaller counterparts is expected to significantly influence its reactivity, particularly in sterically demanding reactions such as the SN2 reaction. A lower reaction rate would be anticipated for this compound due to the increased difficulty for the nucleophilic nitrogen to access the electrophilic center.
Experimental Protocol: Quench-Flow Kinetic Analysis of a Model SN2 Reaction
This experiment aims to quantify the difference in reaction rates between the different trialkylamines in a model SN2 reaction, for example, the reaction with methyl iodide.
Materials:
-
Trimethylamine
-
Triethylamine
-
Tripropylamine
-
This compound
-
Methyl iodide (CH₃I)
-
Acetonitrile (anhydrous)
-
Quenching solution (e.g., a solution of a primary or secondary amine that reacts rapidly with methyl iodide)
-
Internal standard for analysis (e.g., a non-reactive hydrocarbon)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare equimolar solutions of each trialkylamine and methyl iodide in anhydrous acetonitrile.
-
Reaction Initiation: Using a quench-flow apparatus, rapidly mix the trialkylamine solution with the methyl iodide solution to initiate the reaction. The reaction mixture flows through a reaction loop of a defined length.
-
Quenching: At the end of the reaction loop, the reaction mixture is rapidly mixed with a quenching solution to stop the reaction. The time of reaction is controlled by the length of the reaction loop and the flow rate.
-
Sample Analysis: The quenched reaction mixture, containing the unreacted methyl iodide, the quaternary ammonium (B1175870) salt product, and the internal standard, is analyzed by GC-MS to determine the concentration of the remaining methyl iodide.
-
Data Collection: Repeat the experiment for various reaction times by adjusting the flow rate or the length of the reaction loop.
-
Kinetic Analysis: Plot the concentration of methyl iodide versus time for each trialkylamine. The initial rate of the reaction can be determined from the slope of this curve at time zero. The rate constants for each reaction can then be calculated.
Expected Outcome: The reaction rate is expected to decrease with increasing steric bulk of the trialkylamine: Trimethylamine > Triethylamine > Tripropylamine > this compound.
Synthesis of this compound
For researchers wishing to perform these comparative studies, a general procedure for the synthesis of tri-n-amylamine is provided below.
Materials:
-
Amylamine (n-pentylamine)
-
Amyl bromide (1-bromopentane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or another suitable polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine amylamine, an excess of amyl bromide (e.g., 2.5 equivalents), and potassium carbonate (a base to neutralize the HBr formed) in acetonitrile.
-
Heat the mixture to reflux and maintain the temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure tri-n-amylamine.
Visualizing the Workflow
The following diagram illustrates the general workflow for evaluating the steric hindrance of trialkylamines.
Caption: Workflow for evaluating trialkylamine steric hindrance.
Cost-Benefit Analysis of Triamylamine in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of Triamylamine for its primary industrial applications, offering a comparison with common alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate chemical agents for their specific needs.
Executive Summary
This compound, a tertiary amine, finds utility across various industrial sectors primarily as a corrosion inhibitor and a chemical intermediate in the synthesis of quaternary ammonium (B1175870) compounds.[1] Its effectiveness is attributed to the lone pair of electrons on its nitrogen atom, which facilitates adsorption onto metal surfaces, forming a protective barrier against corrosion.[2] While theoretically a promising candidate due to the electron-donating nature of its amyl groups, its practical performance and cost-effectiveness must be weighed against established alternatives. This guide presents a comparative analysis of this compound with other commonly used amines in corrosion inhibition and as precursors for quaternary ammonium salts, supported by available data and detailed experimental protocols.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. Please note that specific performance data for this compound, particularly regarding its corrosion inhibition efficiency and yield as a chemical intermediate, is not extensively available in publicly accessible literature. The data for alternatives is collated from various scientific and technical sources.
Table 1: Cost Comparison of this compound and Alternatives
| Chemical | Purity/Grade | Price per kg (USD) | Supplier Examples |
| This compound | Technical Grade | $1.00 - $42.75 | Varies significantly by quantity and supplier[3][4] |
| Triethanolamine | 99% / Technical | $0.10 - $1.71 | Wintersun Chemical, Univar Solutions, ChemicalBook[5][6] |
| Dicyclohexylamine | Technical Grade | $2.48 - $4.72 | Univar Solutions, Meru Chem Private Limited, IndiaMART[7][8][9] |
| Trimethylamine | 30% Solution | ~$0.65 | IndiaMART[3] |
| Triethylamine | Industrial Grade | ~$1.50 | IndiaMART[10] |
Note: Prices are subject to fluctuation based on market conditions, quantity, and supplier. The provided ranges are for illustrative purposes.
Table 2: Performance Comparison - Corrosion Inhibition
| Inhibitor | Type | Inhibition Efficiency (%) | Conditions | Reference |
| This compound | Tertiary Amine | Data not readily available | - | - |
| Triethanolamine | Tertiary Amine | ~90% (for mild steel in 3 wt% NaCl) | 70°C, 0.1 wt% concentration | [11][12] |
| Dicyclohexylamine | Secondary Amine | High (Qualitative) | Various | [2][7] |
| Various Amine Derivatives | Primary, Secondary, Tertiary | 90.23% - 92.56% (for mild steel in 1 M HCl) | Room Temperature | [13] |
| Amine-based VCI | Amine-based | Reduces corrosion rate from 5.3 mpy to 1.36 mpy | Boiling water, 100 mg/L | [14] |
Table 3: Performance Comparison - Synthesis of Quaternary Ammonium Compounds
| Tertiary Amine Precursor | Alkylating Agent | Yield (%) | Conditions | Reference |
| This compound | Alkyl Halide | Data not readily available | - | [1] |
| Dimethylaminoethyl Methacrylate (DMAEMA) | Alkyl Halide | 36.0% - 94.8% | 50-55°C, Chloroform | [15] |
| Triethylamine / Trimethylamine | Alkyl Halide | Good (Qualitative) | Reflux | [16][17] |
| Various Tertiary Amines | Dimethyl Carbonate | >95% (di-alkyl), >99% (mono-alkyl) | Optimized conditions | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical performance. Below are representative experimental protocols for key applications.
Corrosion Inhibition Efficacy Testing (Weight Loss Method)
This protocol outlines a standard procedure for evaluating the performance of amine-based corrosion inhibitors on mild steel.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
Inhibitor solutions of varying concentrations (e.g., this compound, Triethanolamine, Dicyclohexylamine)
-
Analytical balance
-
Polishing papers (up to 1200 grit)
-
Acetone and distilled water for cleaning
-
Desiccator
-
Water bath or thermostat
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of polishing paper.[13]
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.[13]
-
Dry the coupons and store them in a desiccator.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
Exposure: Immerse the prepared coupons in beakers containing the corrosive solution with and without the desired concentrations of the inhibitor.
-
Maintain the temperature of the solution at a constant, specified level (e.g., 25°C or 70°C) using a water bath for a set duration (e.g., 24 hours).[11]
-
Post-Exposure Cleaning: After the exposure period, retrieve the coupons from the solutions.
-
Remove the corrosion products by carefully brushing and cleaning with a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor).
-
Rinse the coupons with distilled water and acetone, then dry them.
-
Final Weighing: Weigh the cleaned and dried coupons accurately (W₂).
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss (W₁ - W₂ in mg), D is the density of the metal (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Synthesis of Quaternary Ammonium Compounds (Menschutkin Reaction)
This protocol describes a general method for the synthesis of quaternary ammonium salts from a tertiary amine, such as this compound.
Materials:
-
Tertiary amine (e.g., this compound)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride)
-
Anhydrous solvent (e.g., chloroform, acetone, or acetonitrile)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Round-bottom flask
-
Separatory funnel
-
Hexane (B92381) or diethyl ether for precipitation/washing
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the tertiary amine (1 equivalent) in the chosen anhydrous solvent.[15]
-
Add the alkyl halide (1 to 1.1 equivalents) to the solution while stirring.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and maintain it under reflux for a predetermined period (e.g., 8-24 hours).[15][19] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If it remains dissolved, a non-polar solvent like hexane or diethyl ether can be added to induce precipitation.[15]
-
Purification: The crude product can be purified by washing with a non-polar solvent to remove any unreacted starting materials. Recrystallization from a suitable solvent system can be performed for further purification.[15]
-
Drying: Dry the purified quaternary ammonium salt under vacuum to remove any residual solvent.
Characterization and Yield Calculation:
-
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[13][15]
-
Yield Calculation: Yield (%) = (Actual yield of pure product / Theoretical yield) × 100
Mandatory Visualizations
Logical Relationship of Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by this compound.
Experimental Workflow for Quaternary Ammonium Salt Synthesis
Caption: Workflow for synthesizing quaternary ammonium salts.
Conclusion
This compound presents itself as a viable, albeit less documented, option for industrial applications such as corrosion inhibition and chemical synthesis. Its primary benefit lies in the inherent properties of tertiary amines for these functions. However, a comprehensive cost-benefit analysis is hampered by the limited availability of specific quantitative performance data.
For corrosion inhibition , alternatives like Triethanolamine appear to be more cost-effective and have well-documented high inhibition efficiencies.[11][12] The choice between a tertiary amine like this compound and a secondary amine like Dicyclohexylamine would depend on the specific operational conditions, as steric hindrance and electron density on the nitrogen atom play competing roles in their effectiveness.[2]
In its role as a chemical intermediate for quaternary ammonium salts , the synthesis is straightforward. However, without specific yield data for this compound, it is difficult to compare its efficiency against other tertiary amines where high yields have been reported.[15]
For professionals in research and development, this compound may warrant further investigation to quantify its performance in specific systems. However, for immediate industrial applications where cost and proven efficacy are paramount, established alternatives like Triethanolamine for corrosion inhibition may be a more prudent choice. The provided experimental protocols can serve as a foundation for conducting in-house comparative studies to determine the most suitable chemical for a given application.
References
- 1. Buy this compound | 621-77-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Triethanolamine price,buy Triethanolamine - chemicalbook [m.chemicalbook.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. indiamart.com [indiamart.com]
- 9. cognizantchemical.co.in [cognizantchemical.co.in]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. researchgate.net [researchgate.net]
- 14. cortecvci.com [cortecvci.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03455C [pubs.rsc.org]
A Spectroscopic Comparison of Triamylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of triamylamine (also known as N,N-dipentyl-1-pentanamine) and its structural isomers. The differentiation of these closely related compounds is crucial for quality control, reaction monitoring, and characterization in various scientific and industrial applications. This document outlines the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data where available and predicted values based on established spectroscopic principles.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and one of its isomers, diisopentylamine. The data for this compound is based on experimental findings, while the data for diisopentylamine is a combination of available experimental data and predicted values to facilitate a comparative analysis.
| Spectroscopic Technique | This compound (N,N-dipentyl-1-pentanamine) | Diisopentylamine (N,N-bis(3-methylbutyl)amine) |
| ¹H NMR | δ (ppm): ~2.3-2.5 (t, 6H, -N-CH₂ -) ~1.2-1.4 (m, 18H, -CH₂-) ~0.9 (t, 9H, -CH₃) | Predicted δ (ppm): ~2.4 (t, 4H, -N-CH₂ -) ~1.6 (m, 2H, -CH(CH₃)₂) ~1.3-1.4 (q, 4H, -CH₂-CH(CH₃)₂) ~0.9 (d, 12H, -CH(CH₃ )₂) |
| ¹³C NMR | δ (ppm): ~54 (-N-C H₂) ~32, ~29, ~22 (-C H₂) ~14 (-C H₃) | Predicted δ (ppm): ~52 (-N-C H₂) ~39 (-C H₂-) ~26 (-C H(CH₃)₂) ~22 (-CH(C H₃)₂) |
| IR Spectroscopy | Key Absorptions (cm⁻¹): 2955, 2930, 2870 (C-H stretch) 1465 (C-H bend) 1250-1020 (C-N stretch) | Key Absorptions (cm⁻¹): ~3300-3000 (N-H stretch, weak for secondary amine) 2955, 2870 (C-H stretch) 1465 (C-H bend) 1250-1020 (C-N stretch) |
| Mass Spectrometry | Molecular Ion (m/z): 227 Key Fragments (m/z): 170 ([M-C₄H₉]⁺), 114 ([M-C₈H₁₇]⁺) | Molecular Ion (m/z): 227 Key Fragments (m/z): 170 ([M-C₄H₉]⁺), 156 ([M-C₅H₁₁]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of tertiary and secondary aliphatic amines like this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program with a 30° or 45° pulse angle.
-
Set the number of scans to 8 or 16 for sufficient signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans (typically 128 to 1024) to compensate for the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound and its isomers are liquids, the neat liquid can be analyzed. Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for C-H and C-N stretching and bending vibrations. Tertiary amines will lack the N-H stretching bands seen in primary and secondary amines.[1][2]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The fragmentation of aliphatic amines is often characterized by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4]
Workflow Visualization
The following diagram illustrates the logical workflow for a spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of amine isomers.
References
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Amylamines
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, understanding the nuanced reactivity of amines is paramount. As members of the broader alkylamine family, amylamines (also known as pentylamines) are common structural motifs and versatile intermediates. Their reactivity is fundamentally dictated by the substitution on the nitrogen atom, classifying them as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N). This guide provides an objective comparison of the reactivity of these three classes, supported by established chemical principles, comparative data, and detailed experimental protocols for their differentiation and characterization.
Core Principles: A Triad of Electronic, Steric, and Solvation Effects
The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by a delicate balance of three key factors:
-
Steric Hindrance : The size of the alkyl groups surrounding the nitrogen can physically block the lone pair from attacking an electrophile.[2][3] This effect becomes more pronounced with increased substitution, favoring a reactivity order of primary > secondary > tertiary.[4]
-
Solvation : In protic solvents like water, the ammonium (B1175870) cation formed after protonation is stabilized by hydrogen bonding. A primary amine's conjugate acid (R-NH₃⁺) has three protons for solvation, a secondary has two (R₂-NH₂⁺), and a tertiary has only one (R₃-NH⁺).[3] Better solvation stabilizes the conjugate acid, making the parent amine a stronger base. This effect favors a basicity order of primary > secondary > tertiary.
The interplay of these factors means that the observed reactivity and basicity can change depending on the specific reaction and solvent conditions.
Quantitative Comparison of Basicity
Basicity is a fundamental measure of an amine's reactivity towards protons. It is quantified by the pKa of its conjugate acid (R-NH₃⁺); a higher pKa value indicates a stronger base.[5][6] While specific data for all amylamine (B85964) isomers is not compiled in a single source, the following table presents pKa values for representative simple alkylamines, which illustrate the general trend. In aqueous solutions, secondary amines are typically the strongest bases, as they represent an optimal balance between inductive and solvation effects.[3]
| Amine Class | Representative Amine | Formula | pKa of Conjugate Acid (in water) |
| Primary | n-Butylamine | CH₃(CH₂)₃NH₂ | 10.6 |
| Secondary | Diethylamine | (CH₃CH₂)₂NH | 10.93[7] |
| Secondary | Dibutylamine | (CH₃(CH₂)₃)₂NH | 11.25 |
| Tertiary | Triethylamine | (CH₃CH₂)₃N | 10.75 |
| Tertiary | Tributylamine | (CH₃(CH₂)₃)₃N | 10.89 |
Note: Data is compiled from various sources for general comparison. The values highlight that in aqueous media, the basicity order is often secondary > tertiary ≈ primary.
Comparative Reactivity in Key Chemical Transformations
The differentiation in reactivity among primary, secondary, and tertiary amylamines is most evident in their reactions with specific electrophiles.
Acylation
Acylation involves the reaction of an amine with an acyl chloride or acid anhydride (B1165640) to form an amide. This reaction is a clear differentiator for tertiary amines.
-
Primary Amylamines : React readily to form N-substituted amides.[8]
-
Secondary Amylamines : React readily to form N,N-disubstituted amides.[9]
-
Tertiary Amylamines : Do not undergo acylation as they lack a replaceable hydrogen atom on the nitrogen.[9][10]
Reaction with Nitrous Acid (HNO₂)
The reaction with cold, acidic nitrous acid is a classic qualitative test to distinguish the three classes of aliphatic amines, as each class yields a distinct product.[11][12][13]
-
Primary Amylamines : React to form a highly unstable diazonium salt, which rapidly decomposes to release nitrogen gas, observed as vigorous effervescence.[14] This reaction also produces a mixture of alcohol and alkene products.
-
Secondary Amylamines : React to form an N-nitrosamine, which is typically a water-insoluble yellow oil.[2][15]
-
Tertiary Amylamines : React in a simple acid-base manner to form a soluble ammonium salt. No gas evolution or oily layer is observed.[12][13]
Alkylation
Alkylation with alkyl halides is a common method for forming C-N bonds. However, it can be difficult to control. The product of the initial alkylation is itself an amine and often more nucleophilic than the starting material, leading to over-alkylation.[16][17]
-
Primary Amylamines : Can be alkylated to secondary amines, but the reaction mixture will likely also contain tertiary amines and even quaternary ammonium salts.[18]
-
Secondary Amylamines : Can be alkylated to tertiary amines. This step is generally less prone to over-alkylation than the primary amine reaction, but forming the quaternary salt is still possible.[17]
-
Tertiary Amylamines : Are alkylated to form quaternary ammonium salts.[16]
Visualizing Amine Reactivity Factors and Workflows
Experimental Protocols
Protocol 1: Competitive Acylation for Relative Nucleophilicity
This experiment directly compares the nucleophilic reactivity of a primary, secondary, and tertiary amylamine by having them compete for a limited amount of an acylating agent.
Methodology:
-
Preparation : Create an equimolar solution containing primary amylamine, secondary amylamine (e.g., diamylamine), and tertiary amylamine (e.g., triamylamine) in a suitable aprotic solvent (e.g., dichloromethane) in an ice bath.
-
Reaction : To the stirred amine solution, add a sub-stoichiometric amount (e.g., 0.3 equivalents relative to the total amine concentration) of an acyl chloride, such as acetyl chloride, dropwise. The limited amount of acyl chloride ensures the amines are in competition.
-
Quenching : After a set time (e.g., 15 minutes), quench the reaction by adding a dilute aqueous solution of sodium bicarbonate.
-
Extraction : Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis : Analyze the resulting residue by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. Determine the relative ratio of the N-acylated primary amine product and the N,N-diacylated secondary amine product. The tertiary amine will remain unreacted. A higher ratio of one product indicates a higher effective nucleophilicity of its parent amine under these conditions.[19]
Protocol 2: Qualitative Differentiation Using the Nitrous Acid Test
This protocol provides a rapid, visual method to distinguish between the three classes of amylamines based on their distinct reactions with nitrous acid.[11][12]
Methodology:
-
Preparation : Prepare three separate test tubes, each containing a small amount (~0.5 mL) of one of the amylamine isomers (primary, secondary, tertiary). Dissolve each amine in ~2 mL of 2 M hydrochloric acid. Cool the test tubes in an ice bath to 0-5 °C.
-
Reagent Addition : To each test tube, add a cold (~5 °C) solution of 10% aqueous sodium nitrite (B80452) (NaNO₂) dropwise.
-
Observation :
-
Primary Amylamine : Immediate and vigorous bubbling will be observed as nitrogen gas evolves.[14]
-
Secondary Amylamine : A yellow, oily layer of the corresponding N-nitrosamine will separate from the aqueous solution.[2]
-
Tertiary Amylamine : The solution will remain clear, with no gas evolution or precipitate formation, as a soluble ammonium salt is formed.[13]
-
Protocol 3: Determination of Basicity (pKa) by Potentiometric Titration
This method provides a quantitative measure of amine basicity by determining the pKa of its conjugate acid.[19]
Methodology:
-
Preparation : Accurately prepare a 0.01 M solution of the amylamine to be tested in deionized, CO₂-free water.
-
Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume (e.g., 50.0 mL) of the amine solution in a beaker with a magnetic stir bar.
-
Titration : Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.01 M HCl), adding the titrant in small, precise increments. Record the pH of the solution after each addition.
-
Data Analysis : Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of HCl required to neutralize exactly half of the amine.
-
pKa Determination : The pH of the solution at the half-equivalence point is equal to the pKa of the amine's conjugate acid.[19] Compare the pKa values obtained for the primary, secondary, and tertiary amylamines.
Conclusion
The reactivity of primary, secondary, and tertiary amylamines is a complex function of electronic, steric, and solvent effects. While secondary amines often exhibit the highest basicity in aqueous solution, primary amines are frequently more reactive as nucleophiles in synthesis, especially with bulky electrophiles, due to minimal steric hindrance.[4][19] Tertiary amines are the most sterically hindered and lack an N-H proton, making them unreactive in acylation and leading to simple acid-base chemistry with nitrous acid.[2][9] The choice of amine for a specific application in research or drug development must therefore be guided by a thorough understanding of these competing factors and the specific reaction conditions employed. The provided protocols offer a framework for the empirical determination and comparison of these properties.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. idc-online.com [idc-online.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Quantification Methods for Triamylamine: GC-MS and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of triamylamine against alternative analytical techniques. The selection of an appropriate method is critical for accurate and reliable quantification in research and pharmaceutical development. This document outlines the principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance characteristics to aid in method selection.
Introduction to this compound and its Quantification
This compound, a tertiary amine, is utilized in various chemical syntheses, including in the pharmaceutical industry. Accurate quantification of residual this compound is often a critical quality attribute for drug substances and products. While GC-MS is a powerful technique for this purpose, other methods such as High-Performance Liquid Chromatography (HPLC) and acid-base titration can also be employed. This guide will delve into the validation and comparison of these methods.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of GC-MS, HPLC, and Titration for the quantification of this compound. The data presented is based on typical performance for tertiary amines and should be confirmed through method-specific validation.
| Parameter | GC-MS | HPLC (with UV/Vis or CAD Detector) | Acid-Base Titration |
| Specificity | Very High (Mass Analyzer) | Moderate to High (Chromatographic Separation) | Low (Titrates all bases) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg/mL) |
| Linearity Range | Wide | Wide | Narrow |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 95-105% | 95-105% | 98-102% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | High | Moderate | Low |
| Derivatization Required | Generally No | Potentially for UV/Vis detection | No |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a proposed GC-MS method for the quantification of this compound. As a specific validated method was not found in the public domain, this protocol is based on established principles for the analysis of high-boiling point tertiary amines.[1][2][3]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 1 µg/mL to 100 µg/mL.
-
If required, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to both sample and standard solutions.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., m/z 227 (M+), 156, 114).
c. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6][7]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound, potentially requiring derivatization for sensitive UV/Vis detection. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for detection without derivatization.
a. Sample Preparation:
-
Prepare sample and standard solutions as described for the GC-MS method, using a mobile phase compatible solvent (e.g., acetonitrile (B52724)/water mixture).
-
(If using UV/Vis detection) Derivatization: A pre-column derivatization with a chromophoric agent may be necessary.
b. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV/Vis Detector (if derivatized).
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
c. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines.[4][5][6][7]
Acid-Base Titration
This classical method offers a simple and cost-effective way to determine the total basic content, which can be attributed to this compound in a pure sample.
a. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 500 mg) into a beaker.
-
Dissolve the sample in an appropriate solvent (e.g., a mixture of glacial acetic acid and a non-polar solvent).
b. Titration Procedure:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M perchloric acid in glacial acetic acid).
-
Determine the endpoint potentiometrically using a suitable electrode system or visually using a chemical indicator.
c. Calculation:
Calculate the percentage of this compound in the sample based on the volume of titrant consumed, its molarity, and the molecular weight of this compound.
d. Method Validation:
Validation for a titrimetric method would focus on accuracy, precision, and specificity (by demonstrating that other components in the sample do not interfere with the titration).
Logical Comparison and Recommendations
The choice of analytical method for this compound quantification depends heavily on the specific requirements of the analysis.
-
GC-MS is the method of choice when high specificity and sensitivity are required, for instance, in the analysis of trace-level impurities in complex matrices. The mass spectrometric detection provides unequivocal identification.
-
HPLC offers a versatile alternative, particularly for routine quality control where high sample throughput is beneficial. The choice of detector (UV/Vis with derivatization, CAD, or ELSD) will depend on the required sensitivity and the availability of instrumentation.
-
Acid-Base Titration is a simple, inexpensive, and accurate method for the assay of bulk this compound where it is the major component and the presence of other basic impurities is negligible. It is not suitable for trace analysis or for samples containing multiple basic components.
For drug development and quality control in the pharmaceutical industry, a validated GC-MS or HPLC method is generally preferred due to the stringent requirements for specificity and sensitivity. Titration may be used as a complementary technique for the assay of the raw material. The final selection should be based on a thorough evaluation of the method's performance characteristics through a formal validation study.
References
- 1. agilent.com [agilent.com]
- 2. bre.com [bre.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmdinfo.com [pharmdinfo.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Triamylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of a compliant and secure laboratory environment. Triamylamine, a combustible and corrosive liquid, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron is required.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or with the potential for aerosol generation, a NIOSH-approved respirator is necessary.[1]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid direct contact and the generation of mists or vapors.[1]
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound is through an approved waste disposal plant.[3][4] Adherence to national and local regulations is paramount for all waste materials.[3][4]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing the chemical in a dedicated, clearly labeled, and sealed container.[1] The container should be made of a compatible material. Do not mix this compound with other waste.[3]
-
Solid Waste: Materials contaminated with this compound, such as absorbent paper, pipette tips, and empty containers, must be treated as hazardous solid waste.[1][5] Place these items in a separate, labeled, and sealed vapor-tight plastic bag or container.[5]
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite, dry sand, or absorbent paper to collect the liquid.[1][5]
-
Place the collected material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, such as alcohol, followed by a strong soap and water solution.[5] Collect all cleaning materials as hazardous waste.[1]
-
Ensure the area is well-ventilated during and after the cleanup.[1]
-
-
Container Decontamination:
-
Storage of Hazardous Waste:
-
Final Disposal:
-
Engage a licensed and approved waste disposal company for the collection and final disposal of the waste.[3][6][7] High-temperature incineration is a suggested method of destruction.[7]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling.[3]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Triamylamine
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Triamylamine. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Understanding the Hazards of this compound
This compound is a combustible liquid that poses significant health risks. It is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to corrosive injuries to the respiratory tract upon inhalation[1][2][3]. The substance is also recognized as being toxic to aquatic life with long-lasting effects[2][3]. It is crucial to handle this chemical with care, being mindful of its incompatibility with strong oxidizing agents[4][5].
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | A half-face or full-face respirator equipped with an organic vapor/acid gas cartridge is recommended, especially when handling the neat chemical[1][3]. In situations with a higher risk of exposure, a self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used[3]. |
| Hands | Impervious Chemical-Resistant Gloves | Select gloves made of a material resistant to this compound. Always inspect gloves for integrity before use and do not use them around rotating equipment[3][6][7]. |
| Eyes | Safety Goggles and/or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or spraying[3][6][7]. |
| Body | Chemical-Resistant Lab Coat or Apron | Wear a lab coat or other protective clothing to prevent skin contact[3][6]. For larger quantities or tasks with a higher splash risk, an impervious apron or suit is recommended[7]. |
| Feet | Closed-Toe Shoes | Protective, chemical-resistant boots may be necessary depending on the scale of the operation[3]. |
Step-by-Step Handling and Operational Plan
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation[3].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for amines readily available.
Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoid Contact: Dispense and use the chemical carefully to avoid contact with skin, eyes, and clothing[3].
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment in the handling area[2][3].
-
Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is handled or stored[2].
-
Hygiene: After handling, wash your hands and forearms thoroughly with soap and water[3].
Emergency and Spill Response
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention[1][3][8].
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water. Wash the area thoroughly with soap and water. Seek immediate medical attention[1][3][8].
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or symptoms such as coughing or wheezing develop, seek immediate medical attention[1][3][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3][8][9].
Spill Cleanup:
-
Evacuate and Isolate: For any spill, evacuate non-essential personnel and isolate the spill area for at least 50 meters (150 feet) in all directions[1][10].
-
Ventilate: Ensure the area is well-ventilated.
-
Small Spills: For minor spills, use absorbent paper to carefully soak up the liquid. Place the used absorbent paper in a sealed, vapor-tight plastic bag for disposal[1].
-
Large Spills: For larger spills, contain the spill using dikes or absorbents like dry sand, earth, or a universal binding agent. Use non-sparking tools and explosion-proof equipment for cleanup[3].
-
Decontaminate: Clean the spill surface with alcohol, followed by a thorough wash with soap and water[1].
-
Disposal: All contaminated materials must be collected and sealed in a properly labeled container for hazardous waste disposal.
Waste Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Approved Disposal Facility: The primary method for disposal is through an approved and licensed hazardous waste disposal company[2][6].
-
Container Management:
-
Environmental Protection: Do not allow this compound to enter drains, sewers, or waterways[6].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C15H33N | CID 12133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 621-77-2 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 621-77-2 [chemicalbook.com]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. corporate.dow.com [corporate.dow.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. TRIALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
